(1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Description
Properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCCQQWSIEIEF-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563138 | |
| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154460-33-0, 128001-37-6 | |
| Record name | Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,2S)-Methyl 2-aminocyclopentanecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate , a chiral cyclic β-amino acid ester, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid cyclopentane scaffold imparts conformational constraints, making it a valuable component in the design of peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering insights for researchers in the field.
Physicochemical and Spectroscopic Profile
This compound is typically handled as its hydrochloride salt to improve stability and solubility. The free base is a colorless liquid.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | (1R,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (Cispentacin Hydrochloride)[1] |
| Molecular Formula | C₇H₁₃NO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 143.18 g/mol [1] | 165.62 g/mol [1] |
| Appearance | Colorless liquid | Almost white crystalline powder[1] |
| Solubility | - | Soluble in water[1] |
| Storage | 4 °C | Room Temperature |
Spectroscopic Data
The structural elucidation of this compound and its parent acid relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the parent amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid, in D₂O provide characteristic signals for the cyclopentane ring protons and carbons.[2] For the methyl ester, the key distinguishing feature in the 1H NMR spectrum would be a singlet corresponding to the methyl ester protons, typically appearing around 3.7 ppm.
-
1H NMR (of the parent acid in D₂O, 400 MHz): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂)[2].
-
13C NMR (of the parent acid in D₂O, 100 MHz): δ 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2[2].
Infrared (IR) Spectroscopy: The IR spectrum of the methyl ester would be expected to show characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), the ester carbonyl (C=O stretching around 1735 cm⁻¹), and C-H bonds of the cyclopentane ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. For the parent acid, a high-resolution mass spectrometry (HRMS) peak at m/z: [M + H]⁺ calculated for C₆H₁₂NO₂ is 130.0868, with a found value of 130.0865[2].
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its parent amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (also known as cispentacin). A scalable synthesis for the parent amino acid has been developed, starting from ethyl 2-oxocyclopentanecarboxylate.
Detailed Synthesis Protocol: Fischer Esterification
A common and straightforward method for the esterification of amino acids is the Fischer esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst.
Protocol for the Synthesis of this compound Hydrochloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (1R,2S)-2-aminocyclopentanecarboxylic acid in anhydrous methanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalyst, such as thionyl chloride or dry hydrogen chloride gas, while stirring. This in situ generation of the acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, the hydrochloride salt of the methyl ester, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol and the in situ generation of HCl are crucial to prevent the reverse reaction (hydrolysis of the ester) and drive the equilibrium towards the product.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.
-
Hydrochloride Salt: The final product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amino ester.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the methyl ester.
Reactions at the Amino Group
The secondary amine is nucleophilic and can undergo a variety of reactions:
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common step in peptide synthesis to protect the amine functionality.
-
N-Alkylation: The amine can also be alkylated, although this can sometimes lead to over-alkylation.
-
Amide Bond Formation: As a key component in peptide synthesis, the amino group acts as a nucleophile in coupling reactions with activated carboxylic acids to form peptide bonds.
Reactions at the Ester Group
The methyl ester group can undergo several transformations:
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Development
The rigid, cyclic nature of this compound makes it a valuable building block for constraining the conformation of peptides and other small molecules. This conformational restriction can lead to increased potency, selectivity, and metabolic stability of drug candidates.
-
Peptidomimetics: This molecule is frequently incorporated into peptide sequences to mimic or stabilize β-turn structures, which are critical for molecular recognition in many biological processes. The cyclopentane ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure.
-
Antifungal Agents: The parent amino acid, cispentacin, was originally isolated from microbial sources and exhibits antifungal activity.[3] This has spurred interest in the synthesis and biological evaluation of derivatives, including the methyl ester, as potential antifungal drugs.
-
Antiviral and Anticancer Research: Alicyclic β-amino acids are being investigated for their potential as antiviral and anticancer agents. While specific examples for the methyl ester are not abundant in the public domain, the structural motif is of significant interest in these therapeutic areas. For instance, related cyclopentane derivatives have been explored as components of antiviral agents.
Storage and Stability
This compound, particularly in its free base form, should be stored at low temperatures (e.g., 4 °C) under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature. As a β-amino ester, it can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available at: [Link]
-
Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. National Center for Biotechnology Information. Available at: [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. AWS. Available at: [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Center for Biotechnology Information. Available at: [Link]
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New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. National Center for Biotechnology Information. Available at: [Link]
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Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link]
-
Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. National Center for Biotechnology Information. Available at: [Link]
Sources
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Introduction
This compound is a chiral cyclic β-amino acid ester. Its conformationally constrained cyclopentane scaffold makes it a valuable building block in medicinal chemistry and peptidomimetic research. As a peptidomimetic for proline, it has been incorporated into opioid peptide analogs to study structure-activity relationships.[1] The precise stereochemistry and functional group arrangement are critical for its biological activity and application in drug development. Therefore, unambiguous structural elucidation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
The fundamental step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses a cyclopentane ring with two substituents: a primary amine (-NH₂) at position 2 and a methyl ester (-COOCH₃) at position 1. The (1R,2S) designation indicates a cis relative stereochemistry, with both substituents oriented on the same face of the ring.
Key Structural Features:
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
Functional Groups: Primary amine, methyl ester, saturated carbocyclic ring.
-
Chiral Centers: Two, at C1 and C2.
For the purpose of NMR analysis, the protons and carbons are numbered as shown below:
(Note: Image is a placeholder representation)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment, connectivity, and relative number of protons in a molecule.
Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent like chloroform-d (CDCl₃) or deuterium oxide (D₂O). CDCl₃ is preferred for solubility, but the amine (-NH₂) and any potential residual acid protons may exchange with deuterium in D₂O, causing their signals to disappear, which can be a useful diagnostic tool. A standard 5-10 mg sample concentration is sufficient for high-field NMR instruments (400 MHz and above).
Predicted ¹H NMR Spectrum (in D₂O): Based on published data for the parent carboxylic acid, the following signals are anticipated for the methyl ester derivative.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.85 | Multiplet | 1H | H2 | Proton attached to the same carbon as the electron-withdrawing amine group, leading to a downfield shift. |
| ~ 3.70 | Singlet | 3H | H8 (OCH₃) | Protons of the methyl ester group are in a unique environment and do not couple with other protons. |
| ~ 3.15 | Multiplet | 1H | H1 | Proton on the carbon bearing the ester group, shifted downfield by its electron-withdrawing effect. |
| ~ 2.15 | Multiplet | 2H | H3 or H5 | Methylene protons on the cyclopentane ring. |
| ~ 1.85 | Multiplet | 4H | H4, H5/H3 | Remaining methylene protons of the cyclopentane ring, typically found in the more upfield aliphatic region. |
| Variable | Broad Singlet | 2H | H7 (NH₂) | In non-deuterated solvents, amine protons appear as a broad signal due to quadropolar relaxation and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum: The molecule is expected to show 7 distinct signals in the ¹³C NMR spectrum, corresponding to the 7 carbon atoms.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 176 | C6 (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[2] |
| ~ 53 | C2 (CH-N) | The carbon atom bonded to the electronegative nitrogen atom.[2] |
| ~ 52 | C8 (OCH₃) | The methyl carbon of the ester group. |
| ~ 46 | C1 (CH-C=O) | The carbon atom alpha to the carbonyl group.[2] |
| ~ 30 | C3 or C5 | Methylene carbon of the cyclopentane ring.[2] |
| ~ 27 | C5 or C3 | Methylene carbon of the cyclopentane ring.[2] |
| ~ 21 | C4 | The remaining methylene carbon of the cyclopentane ring, typically the most upfield.[2] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required if the sample amount is limited, due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed sample.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Processing & Analysis: Process the data similarly to ¹H NMR. The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film on NaCl plates, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample. For a solid or viscous oil, ATR is a rapid and convenient method that requires minimal sample preparation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3250 | N-H Stretch | Primary Amine | Primary amines typically show two distinct, sharp to medium peaks in this region (symmetric and asymmetric stretching).[3][4][5] |
| 2960-2850 | C-H Stretch (sp³) | Alkane | Corresponds to the C-H bonds of the cyclopentane ring and the methyl group.[4] |
| ~1735 | C=O Stretch | Ester | A very strong and sharp absorption band, characteristic of the ester carbonyl group.[3][5][6] |
| 1650-1580 | N-H Bend | Primary Amine | A medium intensity band corresponding to the scissoring vibration of the -NH₂ group.[5] |
| 1300-1000 | C-O Stretch | Ester | A strong band associated with the C-O single bond of the ester.[5] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | A medium to weak band for the carbon-nitrogen bond.[5] |
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can offer valuable structural clues.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid esters, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) is a harder technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.
Predicted Mass Spectrum (ESI-HRMS):
-
Molecular Ion: The primary ion observed will be the protonated molecule, [C₇H₁₃NO₂ + H]⁺.
-
Calculated Exact Mass: 144.0968
-
Observed m/z: ~144.097
-
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): m/z = 143. Consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).[7]
-
Key Fragments:
-
m/z = 112: [M - OCH₃]⁺, resulting from the loss of a methoxy radical.[8]
-
m/z = 84: [M - COOCH₃]⁺, a common α-cleavage that results in the loss of the carbomethoxy group.[7]
-
m/z = 74: This fragment, corresponding to [CH₂(NH₂)-COOCH₃]⁺, could arise from the cleavage of the cyclopentane ring.
-
m/z = 56: A fragment corresponding to the cyclopentene radical cation, [C₄H₅]⁺, formed after the loss of the amino and ester groups.
-
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the mass spectrometer to positive ion mode and optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical value to confirm the elemental composition.
Caption: Workflow and a simplified fragmentation pathway for MS analysis.
Comprehensive Data Summary
The following table summarizes the key spectroscopic data for this compound.
| Technique | Feature | Expected Value/Observation |
| ¹H NMR | Methyl Protons (-OCH₃) | ~3.7 ppm (singlet, 3H) |
| Ring Protons (CH-N, CH-C=O) | ~3.85 ppm and ~3.15 ppm (multiplets, 1H each)[2] | |
| Ring Protons (-CH₂-) | ~1.8-2.2 ppm (multiplets, 6H)[2] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~176 ppm[2] |
| Ring Carbons (C-N, C-C=O) | ~53 ppm and ~46 ppm[2] | |
| Methyl Carbon (-OCH₃) | ~52 ppm | |
| IR | N-H Stretch | Two peaks at ~3400-3250 cm⁻¹[3][4][5] |
| C=O Stretch | Strong, sharp peak at ~1735 cm⁻¹[3][5][6] | |
| MS (HRMS) | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 144.0968 |
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy confirms the presence of the key amine and ester functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this important chiral building block in research and development settings.
References
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
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The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available at: [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]
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Wiley Online Library. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]
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MDPI. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]
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ACS Publications. (2000). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]
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J-STAGE. (2025). Extraction of Amino Acid Esters Using a Pillar[4]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Available at: [Link]
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YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]
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ACS Publications. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society. Available at: [Link]
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ACS Publications. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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SlidePlayer. (n.d.). Infrared Spectroscopy. Available at: [Link]
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NIST WebBook. (n.d.). Methyl cyclopentanecarboxylate. Available at: [Link]
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ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Available at: [Link]
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MDPI. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Available at: [Link]
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SQUARIX. (n.d.). (1R,2S/1S,2R)-2-amino-2-methylcyclopentane carboxylic acid. Available at: [Link]
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An In-Depth Technical Guide to (1R,2S)-Methyl 2-aminocyclopentanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its core identifiers, stereoselective synthesis, and its emerging role in the design of novel therapeutics, particularly in the field of peptidomimetics.
Part 1: Core Identifiers and Physicochemical Properties
This compound is a non-proteinogenic β-amino acid ester. Its constrained cyclopentane ring and defined stereochemistry make it a valuable scaffold for introducing conformational rigidity into peptide-based molecules. The cis relationship between the amino and carboxylate groups is a key structural feature.
| Identifier | Value |
| CAS Number | 128001-37-6[1] |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | methyl (1R,2S)-2-aminocyclopentane-1-carboxylate |
| Synonyms | rel-Methyl (1R,2S)-2-aminocyclopentanecarboxylate, Methyl cis-2-aminocyclopentanecarboxylate |
A summary of key computed physicochemical properties is provided below to assist in experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[2] |
| Predicted LogP | 0.8345 | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Part 2: Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is most effectively achieved through the resolution of a racemic mixture of the corresponding cis-amino ester. This approach allows for the isolation of the desired stereoisomer in high purity. Other strategies, such as enzymatic kinetic resolution, have also been explored for related cis-β-amino esters.[3]
Strategic Approach: Diastereomeric Salt Resolution
The most common and scalable method for obtaining the desired (1R,2S) enantiomer is through classical chemical resolution.[4] This involves reacting the racemic cis-amino ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[4][5] A robust method, adapted from the synthesis of the corresponding ethyl ester, utilizes (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid as the resolving agent.[6]
Detailed Experimental Protocol
This protocol outlines a scalable synthesis starting from a commercially available ketoester. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Synthesis of Racemic Ethyl cis-2-aminocyclopentanecarboxylate
The initial step involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This is a crucial transformation that introduces the amino group. Using a chiral amine like (S)-α-phenylethylamine in this step introduces a chiral auxiliary that can direct the stereochemistry, though in this workflow, its primary role is as the amine source, with the critical resolution occurring later.
-
Reaction Setup: Combine ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine in a suitable solvent such as toluene.
-
Imine Formation: Heat the mixture with azeotropic removal of water to drive the formation of the intermediate imine. The removal of water is critical to shift the equilibrium towards the product.
-
Reduction: After cooling, the crude imine is reduced. A common and effective method is using sodium borohydride (NaBH₄) in a solvent like isobutyric acid.[6] This reduces the C=N bond to a C-N single bond, forming the desired amino ester as a mixture of diastereomers.
-
Work-up: Perform a standard aqueous work-up to isolate the crude racemic amino ester.
Step 2: Diastereomeric Salt Resolution
This is the core of the enantioselective synthesis, where the two enantiomers of the cis-amino ester are separated.
-
Salt Formation: Dissolve the crude amino ester in a hot solvent like acetonitrile. To this, add a solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid.[6] The tartaric acid will react with the racemic amine to form two diastereomeric salts: [(1R,2S)-amino ester • (D)-DBTA] and [(1S,2R)-amino ester • (D)-DBTA].
-
Fractional Crystallization: Cool the mixture slowly to room temperature, and then further in a refrigerator. The key to this separation is the differential solubility of the two diastereomeric salts. One salt will preferentially crystallize out of the solution.[6]
-
Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent to remove impurities.
Step 3: Liberation of the Enantiopure Amino Ester
The desired enantiomer must be freed from the chiral resolving agent.
-
Salt Decomposition: Treat the isolated diastereomeric salt with an aqueous base, such as potassium carbonate (K₂CO₃), and extract with an organic solvent like diethyl ether.[6] This neutralizes the tartaric acid and liberates the free amino ester into the organic phase.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the enantiomerically enriched ethyl (1R,2S)-2-aminocyclopentanecarboxylate.
Step 4: Transesterification to Methyl Ester
The final step is to convert the ethyl ester to the target methyl ester.
-
Reaction: Dissolve the purified ethyl ester in methanol. Add a catalytic amount of a suitable acid or base (e.g., sodium methoxide or sulfuric acid).
-
Equilibration: Heat the reaction mixture to reflux to drive the transesterification reaction. The large excess of methanol shifts the equilibrium towards the formation of the methyl ester.
-
Isolation: After the reaction is complete, neutralize the catalyst and remove the methanol under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the enantioselective synthesis.
Part 3: Applications in Drug Development and Research
The rigid, cyclic nature of the 2-aminocyclopentanecarboxylate scaffold makes it an excellent tool for constraining the conformation of peptides. This is a critical strategy in drug design to enhance receptor affinity, improve metabolic stability, and increase oral bioavailability.[7]
Core Application: Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations as drugs, such as poor stability and low membrane permeability.[8][9] The (1R,2S)-2-aminocyclopentanecarboxylate moiety can be incorporated into peptide sequences to replace natural amino acids, thereby locking the peptide backbone into a more defined three-dimensional shape.[7]
Case Study: Morphiceptin Analogs
A compelling example of its application is in the development of analogs of morphiceptin (Tyr-Pro-Phe-Pro-NH₂), a peptide with high selectivity for the μ-opioid receptor.[7][10] Researchers have substituted the proline residue at the second position with (1R,2S)-2-aminocyclopentanecarboxylic acid (referred to as β-Ac5c).[10]
-
Structural Mimicry: The cyclopentane ring effectively mimics the pyrrolidine ring of proline, providing a similar steric footprint.
-
Conformational Constraint: The defined cis-stereochemistry restricts the torsional angles of the peptide backbone, leading to a more predictable conformation.
-
Biological Activity: Studies have shown that analogs containing the (1R,2S) isomer are active at both μ and δ-opioid receptors, demonstrating that this scaffold is well-tolerated and can effectively present the necessary pharmacophoric elements for receptor binding.[10]
Conceptual Interaction Diagram
Caption: Peptidomimetic binding to its target receptor.
Part 4: Spectroscopic Analysis and Quality Control
Confirming the identity and purity of this compound is crucial. While a specific, publicly available spectrum for this exact compound is elusive, data from analogous structures can provide a reference for quality control. The primary techniques would be NMR and IR spectroscopy, with chiral HPLC being essential for confirming enantiomeric purity.
| Technique | Expected Features (based on analogous structures) |
| ¹H NMR | Signals corresponding to the methoxy group (~3.7 ppm), protons on the cyclopentane ring (multiplets, ~1.5-3.5 ppm), and the amine protons. The coupling constants between the protons at C1 and C2 would be indicative of the cis stereochemistry. |
| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), the methoxy carbon (~52 ppm), and distinct signals for the five carbons of the cyclopentane ring. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (alkane, ~2800-3000 cm⁻¹), and a strong C=O stretching (ester, ~1730 cm⁻¹). |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess (>98%). |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from spectra of related compounds like methyl cyclopentanecarboxylate and various amino esters.[6][11]
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and rigid cyclic structure provide a powerful tool for designing conformationally constrained peptidomimetics with improved pharmacological properties. The established methods for its enantioselective synthesis via diastereomeric salt resolution make it an accessible component for research and larger-scale applications. As the demand for more stable and potent peptide-based therapeutics grows, the importance of scaffolds like this will undoubtedly continue to increase.
References
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Nowak, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 3(9), 10739-10748. Available from: [Link]
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Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. Available from: [Link]
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Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. Available from: [Link]
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Forgó, P., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(11), 2888. Available from: [Link]
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Jiménez-Moreno, E., et al. (2019). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 24(18), 3358. Available from: [Link]
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Sinfoo BIOCHEM. Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2S)-rel-,(CAS# 128001-37-6). Available from: [Link]
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MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]
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Forró, E., & Fülöp, F. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 2016-2022. Available from: [Link]
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Peelen, T. J., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411-4414. Available from: [Link]
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Lee, J., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(9), 2804-2805. Available from: [Link]
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Wilkes, B. C., & Schiller, P. W. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Abstract
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate is a pivotal chiral building block in modern drug discovery and development. As a constrained cis-β-amino acid ester, its rigid cyclopentane backbone serves as a valuable scaffold for designing peptidomimetics, foldamers, and pharmacologically active agents with defined three-dimensional structures. The primary synthetic challenge lies in the precise and predictable control of the absolute and relative stereochemistry at the C1 and C2 positions. This guide provides an in-depth analysis of the predominant and field-proven strategies for obtaining this enantiopure compound: asymmetric synthesis via diastereoselective conjugate addition, classical chiral resolution through diastereomeric salt formation, and enzymatic kinetic resolution. Each methodology is presented with a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations, offering researchers a comprehensive resource for selecting and implementing the optimal synthetic route.
Introduction: Strategic Importance and Synthetic Challenges
The cyclopentane ring in this compound imposes significant conformational constraints compared to its linear counterparts. This rigidity is highly sought after in medicinal chemistry, as it can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The cis relationship between the amine and the ester functionalities is a key structural feature, and the specific (1R,2S) stereochemistry dictates its interaction with chiral biological systems.
The synthesis of this target molecule is non-trivial. It requires a robust strategy to address two fundamental stereochemical challenges:
-
Diastereocontrol: The relative orientation of the amino and carboxylate groups must be established as cis.
-
Enantiocontrol: The final product must be isolated as a single enantiomer, (1R,2S), from its mirror image, (1S,2R).
This guide explores the three most effective strategies developed to overcome these challenges.
Caption: Overview of primary strategies for synthesizing the target molecule.
Methodology I: Asymmetric Synthesis via Conjugate Addition
Asymmetric synthesis offers the most elegant and atom-economical approach by constructing the desired stereocenters directly. One of the most successful methods involves the diastereoselective conjugate addition of a chiral lithium amide to a cyclopentene-derived α,β-unsaturated ester.[1]
Causality Behind the Method: The core principle relies on a chiral auxiliary temporarily attached to the nitrogen nucleophile. The steric bulk of this auxiliary effectively blocks one face of the molecule, forcing the electrophilic cyclopentene ester to approach from the least hindered direction. This controlled approach dictates the stereochemistry of the newly formed C-N and C-C bonds. The work by Davies et al. established the use of homochiral lithium N-benzyl-N-α-methylbenzylamide as a highly effective reagent for this transformation.[1]
Caption: Workflow for asymmetric synthesis via conjugate addition.
Experimental Protocol: Asymmetric Conjugate Addition
Step 1: Formation of the Chiral Lithium Amide
-
To a solution of (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
Step 2: Conjugate Addition
-
To the chiral lithium amide solution at -78 °C, add a solution of methyl cyclopent-1-enecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.
-
Maintain the reaction mixture at -78 °C and stir for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of the Adduct
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomerically enriched adduct.
Step 4: Removal of the Chiral Auxiliary
-
Dissolve the crude adduct in methanol under an argon atmosphere.
-
Add palladium on activated carbon (10% w/w).
-
Evacuate the flask and refill with hydrogen gas (1 atm, balloon).
-
Stir the mixture vigorously at room temperature for 5-6 hours or until TLC indicates complete consumption of the starting material.[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the target compound. Purification is typically achieved via flash column chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Chiral Auxiliary | (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine | Provides high facial selectivity due to steric hindrance. |
| Temperature | -78 °C | Minimizes side reactions and prevents epimerization of the α-proton. |
| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) | Clean and efficient method for removing benzyl groups from nitrogen. |
| Diastereomeric Excess | >95% | The effectiveness of this method is high, leading to excellent stereocontrol. |
Methodology II: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust technique for separating enantiomers.[3] It operates on the principle that when a racemic mixture (a 50:50 mix of enantiomers) reacts with a single enantiomer of another chiral compound (the resolving agent), it forms a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[4] A scalable synthesis published in Organic & Biomolecular Chemistry details this approach effectively.[2][5]
Causality Behind the Method: The racemic cis-amino ester is a base. When it reacts with an enantiopure chiral acid, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((+)-DBTA), two diastereomeric salts are formed: [(1R,2S)-amino ester • (+)-DBTA] and [(1S,2R)-amino ester • (+)-DBTA]. These salts are no longer mirror images and possess different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one salt can be induced to crystallize out of the solution, leaving the other dissolved.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Experimental Protocol: Diastereomeric Salt Resolution
Step 1: Preparation of Racemic cis-Amino Ester
-
The racemic cis-amino ester can be prepared from ethyl 2-oxocyclopentanecarboxylate via reductive amination, followed by esterification to the methyl ester if necessary.
Step 2: Formation and Crystallization of the Diastereomeric Salt [2]
-
Dissolve the racemic cis-methyl 2-aminocyclopentanecarboxylate (1.0 equivalent) in hot acetonitrile.
-
In a separate flask, dissolve (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid ((+)-DBTA) (1.0-1.1 equivalents) in hot acetonitrile.
-
Add the amino ester solution to the hot DBTA solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. A white precipitate will form.
-
To maximize crystallization, place the flask in a refrigerator (4 °C) for 12 hours.
-
Filter the precipitate and wash with cold acetonitrile to isolate the diastereomerically pure salt of this compound with (+)-DBTA.
Step 3: Liberation of the Free Amino Ester [2]
-
Suspend the isolated diastereomeric salt in a two-phase system of diethyl ether and an aqueous solution of potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃).
-
Stir the mixture vigorously until all solids have dissolved. The base neutralizes the tartaric acid, liberating the free amino ester into the organic phase.
-
Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under vacuum to yield the enantiomerically pure this compound as a colorless liquid.
| Parameter | Typical Value/Condition | Rationale |
| Resolving Agent | (+)-Dibenzoyl-d-tartaric acid (DBTA) | Forms well-defined crystalline salts with amines, facilitating separation. |
| Solvent | Acetonitrile | Provides the necessary solubility difference between the two diastereomeric salts. |
| Yield | Theoretical max: 50% (Practical: 35-45%) | This method discards the unwanted enantiomer, limiting the yield. |
| Enantiomeric Excess | >99% after recrystallization | Fractional crystallization is highly effective at achieving excellent enantiopurity. |
Methodology III: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods are prized in chemical synthesis for their exceptional selectivity under mild reaction conditions. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other (unreacted) enantiomer to be isolated in high purity. For cyclic amino esters, lipases are particularly effective.[6]
Causality Behind the Method: The enzyme's active site is a complex, chiral three-dimensional environment. When presented with a racemic substrate, one enantiomer fits optimally into the active site and undergoes the catalyzed reaction (e.g., N-acylation) at a much higher rate than its mirror image. Candida antarctica lipase B (CAL-B) has shown excellent enantiopreference for the N-acylation of the (1S,2R)-enantiomer of cyclic β-amino esters, leaving the desired (1R,2S)-enantiomer unreacted and therefore resolved.[6][7] The use of an acyl donor like 2,2,2-trifluoroethyl butanoate makes the acylation step effectively irreversible, driving the resolution to completion.
Caption: Workflow for enzymatic kinetic resolution via lipase-catalyzed acylation.
Experimental Protocol: Enzymatic Kinetic Resolution[6]
Step 1: Enzymatic Reaction Setup
-
To a solution of racemic cis-methyl 2-aminocyclopentanecarboxylate (1.0 equivalent) in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol), add the acyl donor, 2,2,2-trifluoroethyl butanoate (0.5-0.6 equivalents).
-
Add the immobilized lipase, Candida antarctica lipase B (CAL-B, Novozym 435), to the mixture.
-
Shake the suspension at a controlled temperature (e.g., 45-50 °C).
Step 2: Monitoring and Termination
-
Monitor the reaction progress by chiral HPLC or GC to track the conversion and the enantiomeric excess (e.e.) of the remaining starting material.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the unreacted substrate.
-
Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
Step 3: Isolation and Purification
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the desired (1R,2S)-amino ester and the acylated (1S,2R)-amide.
-
Separate these two compounds using flash column chromatography on silica gel. The difference in polarity between the free amine and the amide allows for straightforward separation.
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | Candida antarctica Lipase B (CAL-B) | Exhibits high enantioselectivity (E > 200) for this class of substrates. |
| Acyl Donor | 2,2,2-Trifluoroethyl butanoate | Activated ester that ensures the acylation is irreversible. |
| Solvent | tert-Butyl methyl ether / tert-Amyl alcohol | Apolar organic solvents are compatible with lipase activity. |
| Conversion Target | ~50% | Maximizes the enantiomeric excess of the remaining starting material. |
Characterization and Quality Control
Regardless of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The coupling constants between the protons at C1 and C2 can help verify the cis relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, resulting in separate elution times.[8]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms which enantiomer has been synthesized. The (1R,2S) enantiomer will rotate plane-polarized light in a specific direction and magnitude, which should be compared to literature values. For example, the Fmoc-protected (1R,2S)-acid has a reported [α]D²⁵ of -31 (c 1.0, CHCl₃).[5]
Conclusion and Strategic Outlook
The synthesis of enantiopure this compound can be successfully achieved through several robust methodologies. The optimal choice depends on the specific needs of the research or development program.
-
Asymmetric Synthesis is the most sophisticated approach, offering high atom economy and direct access to the target molecule without a theoretical yield limit of 50%. However, it may require more expensive chiral auxiliaries and stringent reaction conditions.
-
Chiral Resolution by Diastereomeric Salt Formation is a time-tested, scalable, and reliable method. Its primary drawback is the inherent loss of at least 50% of the material, making it less economical for large-scale production unless the unwanted enantiomer can be racemized and recycled.
-
Enzymatic Kinetic Resolution represents a powerful green chemistry alternative, characterized by outstanding selectivity, mild conditions, and the potential for enzyme recycling. Like classical resolution, it is limited to a 50% maximum yield but is often simpler to execute and purify.
For drug development professionals and researchers, a thorough understanding of these distinct strategies enables an informed decision based on a balance of scale, cost, efficiency, and available laboratory capabilities.
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Alonso, F., et al. (2006). Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis. Organic Letters, 8(20), 4633-6. Available at: [Link]
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Fülöp, F., et al. (2004). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 15(21), 3463-3467. Available at: [Link]
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Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. Available at: [Link]
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Wołczański, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9436–9445. Available at: [Link]
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Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. ResearchGate. Available at: [Link]
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. J. Org. Chem., 70(15), 5869-5879. Available at: [Link]
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Fülöp, F., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available at: [Link]
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Szakonyi, Z., et al. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 12, 123-129. Available at: [Link]
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Davies, S. G., et al. (1994). Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1027-1036. Available at: [Link]
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de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5485-5515. Available at: [Link]
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Hayes, C. J., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7. Available at: [Link]
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Stereochemistry of Methyl 2-aminocyclopentanecarboxylate: A Guide to Synthesis, Separation, and Application
An In-Depth Technical Guide for Researchers
Abstract
Methyl 2-aminocyclopentanecarboxylate, a conformationally constrained β-amino acid ester, is a pivotal building block in medicinal chemistry, particularly in the design of peptide foldamers and bioactive molecules. Its rigid cyclopentane core introduces specific conformational preferences into peptide backbones, a property highly sought after in drug development. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. The biological activity and physicochemical properties of compounds derived from this scaffold are critically dependent on its stereochemistry. This guide provides a comprehensive technical overview of the stereoisomers of methyl 2-aminocyclopentanecarboxylate, detailing robust methodologies for their stereoselective synthesis, analytical techniques for their separation and characterization, and insights into their application.
The Stereochemical Landscape
The structure of methyl 2-aminocyclopentanecarboxylate features two stereogenic centers at positions C1 (bearing the methoxycarbonyl group) and C2 (bearing the amino group). This results in the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. The relative orientation of the amino and ester groups defines them as cis or trans diastereomers.
-
Trans Isomers: The amino and methoxycarbonyl groups are on opposite sides of the cyclopentane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
-
Cis Isomers: The amino and methoxycarbonyl groups are on the same side of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.
Understanding the relationship between these isomers is fundamental for any synthetic or analytical endeavor. Diastereomers (cis vs. trans) have different physical properties (e.g., melting point, boiling point, solubility, NMR spectra) and can be separated by standard laboratory techniques such as chromatography or crystallization. Enantiomers, however, have identical physical properties in an achiral environment and require chiral-specific methods for separation and differentiation.
Caption: Stereochemical relationships of methyl 2-aminocyclopentanecarboxylate isomers.
Stereoselective Synthesis: Accessing Pure Isomers
Controlling the stereochemical outcome of a reaction is paramount. Several strategies have been developed to access specific stereoisomers of 2-aminocyclopentanecarboxylic acid and its esters. The choice of method often depends on scalability, desired stereoisomer, and available starting materials.
Reductive Amination and Diastereomeric Salt Resolution
A robust and scalable approach for synthesizing all four stereoisomers begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1] This method relies on the formation of diastereomeric intermediates that can be separated, followed by removal of the chiral auxiliary.
The key to this process is the use of a chiral amine, such as (S)-α-phenylethylamine, which reacts with the ketoester to form a mixture of diastereomeric enamines. Subsequent reduction and separation via diastereomeric salt formation with a chiral acid, like dibenzoyl-d-tartaric acid, allows for the isolation of individual stereoisomers.[2] The rationale behind this choice is that the resulting diastereomeric salts have different solubilities, enabling their separation by fractional crystallization.[1] This classical resolution technique remains highly effective for large-scale preparations.
Caption: Workflow for synthesis via diastereomeric salt resolution.
Asymmetric Conjugate Addition
For more direct asymmetric synthesis, tandem conjugate addition-cyclization protocols have proven effective. These methods utilize a chiral lithium amide to initiate a stereoselective cyclization of an acyclic precursor, such as dimethyl (E,E)-octa-2,6-diendioate.[3] This approach can be tuned to selectively prepare the trans-isomers. The corresponding cis-isomers can be accessed through a subsequent protocol involving N-oxidation and Cope elimination, followed by another conjugate addition step.[3] This strategy offers high levels of stereocontrol, avoiding classical resolution.
Synthesis via Isoxazoline Ring Opening
An alternative strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates. This forms isoxazoline-fused intermediates, whose reductive ring-opening occurs stereoselectively to yield highly functionalized 2-aminocyclopentanecarboxylates.[4] This method is valuable for creating derivatives with diverse functionalities.
Analytical Separation and Characterization
Unambiguous identification and quantification of stereoisomers are critical for quality control and for correlating structure with function.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[5]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable CSP. Columns like Chiralpak® IA or ID are often effective for separating amino acid derivatives.[5]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile, ethanol) and a buffer. A basic additive like ammonia solution may be required to improve peak shape and resolution.[5]
-
Sample Preparation: Dissolve the racemic or diastereomeric mixture of methyl 2-aminocyclopentanecarboxylate in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector. The two enantiomers will interact differently with the CSP, leading to different retention times and thus, separation.
-
Optimization: Adjust the mobile phase composition (e.g., ratio of organic modifier to buffer) and flow rate to optimize the resolution between the enantiomeric peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing diastereomers and, with the use of chiral solvating agents, enantiomers.
-
Distinguishing Diastereomers (cis vs. trans): The chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic. Due to different spatial orientations, the electronic environments of these protons differ significantly between the cis and trans isomers, leading to distinct patterns in both ¹H and ¹³C NMR spectra.[1][6] For instance, the coupling constants between vicinal protons on a ring are dependent on the dihedral angle, which is different for cis and trans isomers.[6]
-
Distinguishing Enantiomers: In a standard achiral solvent (like CDCl₃), the NMR spectra of enantiomers are identical. However, adding a chiral solvating agent (CSA) like quinine can induce diastereomeric interactions, leading to the splitting of signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.[2]
Table 1: Representative ¹³C NMR Chemical Shift Data for 2-Aminocyclopentanecarboxylic Acid Stereoisomers (in D₂O)
| Carbon Atom | (1S,2S)-trans Isomer (δ ppm) | (1R,2S)-cis Isomer (δ ppm) |
| C=O | 177.1 | 176.6 |
| CH-NH₂ | 53.9 | 52.7 |
| CH-CO₂H | 48.2 | 45.5 |
| Ring CH₂ | 30.4 | 29.7 |
| Ring CH₂ | 28.6 | 27.2 |
| Ring CH₂ | 22.7 | 21.2 |
| Data adapted from scalable synthesis studies of the parent amino acids.[1][2] |
The distinct chemical shifts, particularly for the C1 and C2 carbons, provide a clear method for differentiating the cis and trans diastereomers.
Applications in Drug Development and Research
The stereochemistry of methyl 2-aminocyclopentanecarboxylate is not merely an academic curiosity; it is a critical determinant of biological function.
-
Peptide Foldamers: As a conformationally restricted β-amino acid, 2-aminocyclopentanecarboxylic acid (ACPC) is used to construct foldamers—oligomers that adopt stable, predictable secondary structures in solution.[2] The trans-isomers, for example, have been shown to promote the formation of well-defined helical structures in β-peptides.[3] These structures can mimic natural peptides and proteins, acting as inhibitors of protein-protein interactions or as potent antimicrobial agents.
-
Bioactive Molecule Scaffolds: The cyclopentane ring serves as a rigid scaffold for presenting functional groups in a precise three-dimensional arrangement. This is crucial for optimizing binding to biological targets like enzymes or receptors. The antifungal antibiotic cispentacin, for example, is a derivative of (1R,2S)-2-aminocyclopentanecarboxylic acid.[7]
-
Pharmacokinetic Modulation: The inclusion of a methyl ester and the cyclic structure can influence the pharmacokinetic properties of a drug candidate. The methyl group can affect metabolic stability and cell permeability.[8] The specific stereoisomer used can lead to vastly different absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
The four stereoisomers of methyl 2-aminocyclopentanecarboxylate represent a versatile toolbox for chemists and drug developers. Mastery of their synthesis and characterization is essential for harnessing their full potential. The methodologies outlined in this guide—from scalable diastereomeric resolutions to sophisticated analytical techniques like chiral HPLC and NMR—provide a robust framework for researchers to access stereochemically pure building blocks. As the demand for conformationally defined molecules in drug discovery continues to grow, the importance of understanding and controlling the stereochemistry of scaffolds like methyl 2-aminocyclopentanecarboxylate will only intensify.
References
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Lozinska, M., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
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Forgó, P., & Wéber, C. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry. Available at: [Link]
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Lozinska, M., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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A-Level Chemistry (2016). 13C NMR Spectroscopy Isomer Identification. A-Level Chemistry. Available at: [Link]
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Nagy, L., et al. (2011). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Lu, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available at: [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
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Busto, E., et al. (2006). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available at: [Link]
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Bacalum, E., & Radu, G. L. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences. Available at: [Link]
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Li, F., et al. (2017). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available at: [Link]
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Ranjbar, S., et al. (2018). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials. Available at: [Link]
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Wang, Y., et al. (2006). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Journal of Chromatography A. Available at: [Link]
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Holysz, R. P. (1952). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. Available at: [Link]
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A Senior Application Scientist's Guide to the Chiral Resolution of Racemic Methyl 2-Aminocyclopentanecarboxylate
Foreword: The Strategic Imperative for Enantiopure Cyclopentane Scaffolds
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. The cyclopentane ring, a common motif in natural products, offers a rigid and three-dimensionally complex scaffold. When functionalized with an amino and a carboxylate group, as in 2-aminocyclopentanecarboxylic acid (ACPC), it becomes a highly valuable building block for creating peptidomimetics and constrained peptides known as foldamers.[1][2] The precise spatial arrangement of these functional groups dictates the resulting peptide's secondary structure, such as the 12-helix, and its ability to interact with biological targets.[2][3]
However, the synthesis of these scaffolds often yields a racemic mixture of enantiomers. The separation of these racemates—a process known as chiral resolution—is therefore a pivotal step in the journey from a promising molecular design to a viable therapeutic candidate.[4][] This guide provides an in-depth technical examination of the core methodologies for resolving racemic methyl 2-aminocyclopentanecarboxylate, grounded in fundamental principles and validated through field-proven protocols. We will explore classical diastereomeric salt formation and enzymatic kinetic resolution, providing not just the steps, but the scientific rationale that empowers researchers to adapt and troubleshoot these critical processes.
Chapter 1: Classical Resolution via Diastereomeric Salt Formation
Expertise & Rationale: The Principle of Differentiated Solubility
The foundational principle of classical resolution is elegant in its simplicity: enantiomers, while chemically identical in an achiral environment, can be converted into diastereomers that possess distinct physical properties.[4][6] By reacting the racemic amine of methyl 2-aminocyclopentanecarboxylate with an enantiomerically pure chiral acid, we form a pair of diastereomeric salts.
(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
These diastereomers, having different three-dimensional structures, exhibit different lattice energies and, crucially, different solubilities in a given solvent system.[7][8] This disparity allows for the selective crystallization of the less soluble salt, physically separating it from its more soluble counterpart which remains in the mother liquor. The choice of resolving agent is paramount; chiral acids such as tartaric acid and its derivatives are frequently employed due to their availability and proven efficacy in forming well-defined crystalline salts with amines.[1][9] The success of this technique hinges on meticulous solvent screening and control over crystallization conditions to maximize both yield and diastereomeric purity.
Experimental Protocol: Resolution with (-)-O,O'-Dibenzoyl-L-tartaric Acid (DBTA)
This protocol details the resolution of cis-methyl 2-aminocyclopentanecarboxylate using the chiral resolving agent (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), a derivative of tartaric acid.
Step 1: Diastereomeric Salt Formation & Crystallization
-
Dissolve one equivalent of racemic cis-methyl 2-aminocyclopentanecarboxylate in a suitable solvent, such as methanol or a mixture of diethyl ether and methanol, at a concentration of approximately 0.2-0.5 M.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (-)-O,O'-Dibenzoyl-L-tartaric acid in the same solvent, using gentle heating if necessary to achieve full dissolution. Rationale: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can enhance the purity of the initially precipitated salt, as it ensures an excess of the racemic amine, favoring crystallization of the least soluble diastereomer.
-
Slowly add the warm DBTA solution to the amine solution with stirring.
-
Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath (0-5 °C) for several hours or overnight to promote complete crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
Step 2: Recrystallization for Purity Enhancement (Self-Validation)
-
The diastereomeric purity of the collected salt should be assessed. For enhanced purity, recrystallize the salt from the same solvent system.
-
Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly, as in Step 1.
-
Collect the purified crystals by vacuum filtration. Trustworthiness Check: The purity can be monitored at each stage by measuring the optical rotation of the salt. Recrystallization should be repeated until a constant optical rotation value is achieved, indicating that diastereomeric purity has been maximized.[9]
Step 3: Liberation of the Enantiopure Free Amine
-
Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃).[1][6]
-
Stir the mixture vigorously until all solids have dissolved. The base deprotonates the amine, liberating it from the tartrate salt, which preferentially dissolves in the aqueous phase.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three more times with the organic solvent to ensure complete recovery of the amine.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched methyl 2-aminocyclopentanecarboxylate.
Workflow and Data Summary
The entire process can be visualized as a linear workflow from racemate to enantiopure product.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
| Parameter | Expected Outcome | Typical Range |
| Yield (single enantiomer) | Theoretical max: 50% | 35-45% |
| Diastereomeric Excess (de) | High after recrystallization | >98% |
| Enantiomeric Excess (ee) | High after liberation | >98% |
| Key Solvents | Methanol, Ethanol, Diethyl Ether | - |
| Resolving Agent | (-)-O,O'-Dibenzoyl-L-tartaric acid | - |
Chapter 2: Enzymatic Kinetic Resolution (EKR)
Expertise & Rationale: Harnessing Nature's Stereoselectivity
Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[] Unlike classical resolution which is a thermodynamic process, EKR is a kinetic one. The enzyme catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much higher rate than the other.[10]
For a racemic ester like methyl 2-aminocyclopentanecarboxylate, a lipase can be used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. For example:
(R)-Ester + (S)-Ester --(Lipase, H₂O)--> (R)-Acid + (S)-Ester (unreacted)
The reaction is stopped at or near 50% conversion, at which point the mixture contains one enantiomer as the acid and the other as the ester.[10] These two products, having different functional groups, can be easily separated by standard chemical techniques like an acid-base extraction. Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for this transformation due to their broad substrate scope and high enantioselectivity.[10][11]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Step 1: Enzymatic Reaction
-
Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Suspend the racemic methyl 2-aminocyclopentanecarboxylate in the buffer. A co-solvent like tert-butanol may be used to improve solubility if necessary.
-
Add the lipase (e.g., Novozym 435, an immobilized form of CALB) to the mixture (typically 10-50 mg of enzyme per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully. This is the most critical step for ensuring high enantiomeric excess of both the product and the remaining substrate. The conversion can be tracked by taking small aliquots, quenching the reaction, and analyzing by HPLC or GC.
-
Quench the reaction at ~50% conversion by filtering off the immobilized enzyme.
Step 2: Product Separation (Self-Validation)
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous solution to a pH of ~2 using 1 M HCl. This protonates the newly formed carboxylic acid product.
-
Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester will be extracted into the organic phase.
-
To isolate the acid, adjust the pH of the aqueous layer to its isoelectric point and extract with an appropriate solvent, or use ion-exchange chromatography. Trustworthiness Check: The separation's effectiveness is validated by analyzing the enantiomeric excess (ee) of both the recovered ester and the carboxylic acid product. An ideal EKR will yield both products with high ee (>95%).
Workflow and Data Summary
The EKR process involves a catalytic transformation followed by a chemical workup.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
| Parameter | Expected Outcome | Typical Range |
| Conversion | Target: 50% | 48-52% |
| Yield (per enantiomer) | Theoretical max: 50% | ~45% |
| Enantiomeric Excess (ee) | High for both product & substrate | >95% |
| Enantiomeric Ratio (E) | High (quantitative measure of selectivity) | >100 |
| Key Reagents | Lipase, Phosphate Buffer | - |
Chapter 3: Analytical Validation: Chiral HPLC for Enantiomeric Excess (ee) Determination
Principle and Rationale
A successful resolution is meaningless without a robust analytical method to quantify its outcome. The most common and reliable technique for determining the enantiomeric composition of a sample is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][13]
CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte.[14] These transient, differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks on the chromatogram. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak®) are exceptionally versatile and widely used for the separation of amino acid derivatives.[12][15] The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks.
Protocol: ee% Analysis of Methyl 2-Aminocyclopentanecarboxylate
Step 1: Sample Preparation
-
Accurately prepare a solution of the resolved methyl 2-aminocyclopentanecarboxylate sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a reference sample of the starting racemic material at the same concentration to confirm peak identity and establish the separation method.
Step 2: HPLC Method
-
Column: Chiralpak IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol (isopropanol) is typical. A common starting point is Hexane/IPA (90:10 v/v). An amine additive like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape for basic analytes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Temperature: Ambient or controlled at 25 °C.
Step 3: Analysis and Calculation
-
Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation.
-
Inject the resolved sample.
-
Integrate the area under each enantiomer peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Workflow Diagram
Caption: Workflow for Analytical Validation by Chiral HPLC.
Conclusion
The chiral resolution of racemic methyl 2-aminocyclopentanecarboxylate is a critical enabling step for its application in stereochemically defined pharmaceuticals and research tools. Both classical diastereomeric salt formation and enzymatic kinetic resolution represent robust and scalable strategies to achieve this separation.
-
Classical Resolution is a time-tested method that relies on well-understood principles of physical chemistry. Its success is highly dependent on the selection of an appropriate resolving agent and solvent system, often requiring empirical screening and optimization.
-
Enzymatic Resolution offers the advantage of high selectivity under mild, environmentally benign conditions. However, it requires careful monitoring to halt the reaction at 50% conversion and may necessitate screening for a suitable enzyme.
The choice between these methods will depend on factors such as available resources, scale, and the specific stereoisomer being targeted. In all cases, a validated, high-fidelity analytical method, such as chiral HPLC, is indispensable for accurately quantifying the success of the resolution and ensuring the stereochemical integrity of the final product.
References
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Nowak, P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Letters. Available at: [Link]
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Lelais, G., & Seebach, D. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society. Available at: [Link]
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Davies, S. G., et al. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]
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Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]
-
Leplae, P. R., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12Helical β-Peptides That Fold in Water. ResearchGate. Available at: [Link]
-
Forró, E., et al. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate. ResearchGate. Available at: [Link]
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Wikipedia. Chiral resolution. Wikipedia. Available at: [Link]
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Nowak, P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
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de Klerk, A., et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]
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Forró, E., & Fülöp, F. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. Available at: [Link]
-
Szymańska, E., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
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Bechtold, M., & Panke, S. (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate. Available at: [Link]
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DeHond, D., & Magnus, P. (2007). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available at: [Link]
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Lee, W., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Reddy, P. V. G., et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]
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Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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(1R,2S)-Methyl 2-aminocyclopentanecarboxylate stability and storage
An In-Depth Technical Guide to the Stability and Storage of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As with any high-purity reagent, ensuring its chemical integrity from receipt to use is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the molecule's inherent chemical liabilities, potential degradation pathways, and best practices for handling and long-term storage to minimize the formation of impurities. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction: A Chemist's Perspective on this compound
This compound incorporates two key functional groups that dictate its reactivity and potential instability: a secondary amine and a methyl ester on a cyclopentane scaffold. The cis-relationship between the amino and carboxylate groups can also influence its conformational behavior and reactivity. Understanding the interplay of these structural features is crucial for predicting and mitigating potential degradation. This guide will focus on the two primary degradation pathways anticipated for this molecule: hydrolysis of the methyl ester and oxidation of the secondary amine.
Chemical Stability Profile
The stability of this compound is influenced by several environmental factors, including temperature, moisture, pH, and light.
Susceptibility to Hydrolysis
The methyl ester functionality is susceptible to hydrolysis, which would yield (1R,2S)-2-aminocyclopentanecarboxylic acid and methanol. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acidic conditions and water, the carbonyl oxygen of the ester can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, where a hydroxide ion directly attacks the carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.
Given that amino acid esters can be prone to hydrolysis, it is crucial to minimize exposure to moisture and control the pH of any solutions containing the compound.[1]
Oxidative Degradation
The secondary amine in the molecule is a potential site for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). Potential oxidation products could include the corresponding hydroxylamine, nitroso, or even ring-opened byproducts. The oxidation of cyclopentane rings and their derivatives is a known chemical transformation.[2][3]
Hygroscopicity
Amino acids and their derivatives are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[4][5][6] This is a critical consideration for this compound as the absorbed water can facilitate the hydrolysis of the ester group.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |
| Container | Tightly sealed, light-resistant container (e.g., amber glass vial). | Prevents exposure to light which can catalyze photo-oxidation, and limits moisture ingress. |
| Desiccation | Store over a desiccant. | Helps to mitigate the effects of hygroscopicity by absorbing any ambient moisture. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for weighing and transferring, it is best practice to do so under a stream of inert gas.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
-
Minimize Exposure: Only remove the amount of material needed for the experiment from the main stock container and securely reseal the stock container immediately.
-
Solution Stability: If preparing solutions, use anhydrous solvents and prepare them fresh for each use. The stability of amino acid ester derivatives in solution can be limited.[7][8]
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for this compound.
Figure 1: Hypothesized degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a given batch of this compound, a formal stability study can be conducted.
Workflow for Stability Testing
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Discovery and history of 2-aminocyclopentanecarboxylic acid derivatives
An In-Depth Technical Guide to the Discovery and History of 2-Aminocyclopentanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deceptively simple scaffold of 2-aminocyclopentanecarboxylic acid (ACPC) belies a rich history of discovery and chemical innovation that has positioned its derivatives as crucial tools in fields ranging from antifungal drug development to neuroscience. These conformationally constrained β-amino acids have provided unique insights into biological processes and served as foundational building blocks for novel therapeutics and foldamers. This guide offers a comprehensive exploration of the discovery, historical development, and evolving applications of ACPC derivatives, providing researchers with a detailed understanding of their scientific journey and future potential.
Part 1: The Natural Discovery of Cispentacin - A Serendipitous Antifungal
The story of 2-aminocyclopentanecarboxylic acid derivatives begins not in a chemist's flask, but in the microbial world. In the late 1980s, researchers investigating microbial metabolites for novel biological activity made a significant breakthrough.
Isolation and Characterization
Cispentacin, chemically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, was first isolated from the culture broths of Bacillus cereus and Streptomyces setonii.[1] This naturally occurring, water-soluble, and amphoteric compound exhibited potent antifungal properties, particularly against Candida albicans, a major human pathogen.[1][2][3] What made cispentacin particularly intriguing to the scientific community was its remarkable in vivo efficacy despite only modest in vitro activity.[3]
Unraveling the Mechanism of Action
Subsequent research into cispentacin's mode of action revealed that it competitively inhibits isoleucyl-tRNA synthetase.[1] This enzyme is critical for protein synthesis, and its inhibition leads to the disruption of fungal growth. The unique five-membered ring structure of cispentacin allows it to mimic isoleucine, thereby blocking the essential process of tRNA charging. An analog of cispentacin, BAY 10-8888, was also shown to target this enzyme, further validating this mechanism.[1]
Biosynthesis Pathway
Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS)-like enzymatic machinery.[1] This pathway begins with 2-oxoglutarate and proceeds through a series of condensation, cyclization, decarboxylation, and amination reactions catalyzed by a suite of enzymes (AmcB-H).[1] Understanding this natural synthetic route provides valuable insights for potential bio-engineering approaches to produce novel analogs.
Part 2: The Evolution of Synthetic Strategies and Stereochemical Control
The promising biological activity of cispentacin spurred intense interest in the chemical synthesis of its various stereoisomers. The conformational rigidity of the cyclopentane ring means that the relative and absolute stereochemistry of the amino and carboxylic acid groups profoundly influences biological activity. Consequently, developing scalable and stereocontrolled synthetic routes to all four stereoisomers of ACPC became a critical goal for chemists.[4][5][6][7][8]
Early Approaches and Racemic Syntheses
Initial synthetic efforts often resulted in racemic mixtures of cis- and trans-isomers. A common early strategy involved the [2+2] cycloaddition of chlorosulfonyl isocyanate to cyclopentene to form a bicyclic β-lactam, which could then be hydrolyzed to yield racemic cis-ACPC.[2][4][6] Isomerization of the cis-adduct, for instance by treatment with a strong base like sodium ethoxide, could then provide access to the trans-isomers.[4]
Asymmetric Synthesis: The Quest for Enantiopurity
Achieving enantiomeric purity was the next major hurdle. Several elegant strategies have been developed over the years, each with its own advantages and limitations.
2.2.1. Enzymatic Resolution
One of the most efficient methods for obtaining enantiopure ACPC derivatives involves enzymatic resolution. Researchers, notably Fülöp et al., demonstrated that lipases, such as Lipolase (lipase B from Candida antarctica), can selectively catalyze the hydrolysis of one enantiomer of a racemic bicyclic β-lactam precursor or its corresponding amides and esters.[2][4][6] This approach allows for the separation of the enantiomers in good yield and high enantiomeric excess.[2]
2.2.2. Reductive Amination of a Prochiral Ketone
A highly effective and scalable strategy relies on the diastereoselective reductive amination of an ethyl 2-oxocyclopentanecarboxylate.[4][6] Using a chiral amine, such as (R)- or (S)-α-phenylethylamine, as a chiral auxiliary, directs the reduction to favor the formation of specific diastereomers. The resulting diastereomeric amino esters can then be separated by crystallization. Subsequent hydrogenolysis to remove the chiral auxiliary and hydrolysis of the ester yields the desired enantiopure ACPC.[4][6]
Caption: Reductive Amination Strategy for Asymmetric ACPC Synthesis.
2.2.3. Chiral Auxiliary-Mediated Conjugate Addition
Another powerful method involves the highly stereoselective conjugate addition of a homochiral lithium amide to a cyclopentene carboxylate.[9] For example, the use of lithium N-benzyl-N-α-methylbenzylamide as the chiral nucleophile allows for the asymmetric synthesis of (-)-(1R,2S)-cispentacin.[9] This approach also offers the flexibility to access the trans-isomers through selective epimerization of the initial cis-adduct.[9]
Synthesis of Substituted Derivatives
Building on these foundational routes, chemists have developed methods to introduce substituents at various positions on the cyclopentane ring, further expanding the chemical space of ACPC derivatives.[10][11][12][13] For instance, stereoselective routes have been reported for introducing side chains at the 3- and 4-positions of the ring, enabling the creation of novel analogs with tailored properties.[10][11][12][13]
Part 3: Biological Significance Beyond Antifungals - The Glutamate Receptor Connection
While the discovery of ACPC derivatives was rooted in their antifungal properties, their rigid structures made them ideal candidates for probing the complex world of neuroscience, specifically the glutamate receptor system. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for neural communication, learning, and memory.[14] These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families.[15]
Conformationally Constrained Glutamate Analogs
The defined stereochemistry of ACPC isomers allows them to mimic the different conformations of glutamate, leading to selective interactions with various glutamate receptor subtypes. This has made them invaluable pharmacological tools for dissecting the function of these receptors.
Structure-Activity Relationships at mGluRs
Derivatives of ACPC have been shown to act as both agonists and antagonists at metabotropic glutamate receptors. For example, the addition of a third carboxylic acid group to the ACPC scaffold, creating 1-aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs), can dramatically alter activity and selectivity.[16]
| Compound | Receptor Subtype | Activity | Potency (µM) |
| ACPT-I | mGluR4a | Agonist | EC50 = 7.2 |
| mGluR1a, mGluR2 | Antagonist | KB > 300 | |
| (+)-ACPT-III | mGluR4a | Agonist | EC50 = 8.8 |
| mGluR1a, mGluR2 | Antagonist | KB > 300 | |
| ACPT-II | mGluR1a, mGluR2, mGluR4a | Antagonist | KB = 77-115 |
| (-)-ACPT-III | mGluR4a | Antagonist | KB = 220 |
| Table 1: Pharmacological Activity of ACPT Isomers at mGluR Subtypes.[16] |
These findings demonstrate that subtle changes in stereochemistry and substitution can switch a compound from an agonist to an antagonist and fine-tune its selectivity for different receptor groups.[16]
Applications in Foldamer Chemistry
The conformational rigidity of ACPC is also highly valued in the field of foldamers—oligomers that adopt well-defined secondary structures.[6] Peptides incorporating ACPC residues, particularly the trans-isomers, have been shown to form stable 12-helical structures in solution.[11] This predictable folding behavior makes them excellent building blocks for designing novel biomaterials and peptidomimetics with specific biological functions.[6][11]
Part 4: Key Experimental Protocols
To provide practical insights, this section outlines a generalized, scalable protocol for the synthesis of enantiopure ACPC stereoisomers via reductive amination, based on methodologies reported in the literature.[4][6]
Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid
Step 1: Diastereoselective Reductive Amination
-
To a solution of ethyl 2-oxocyclopentanecarboxylate in methanol, add (R)-(+)-α-phenylethylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting diastereomeric mixture of ethyl 2-((R)-1-phenylethylamino)cyclopentanecarboxylates by column chromatography to isolate the desired (1S,2R,R) diastereomer.
Step 2: Chiral Auxiliary Removal (Hydrogenolysis)
-
Dissolve the purified diastereomer in methanol and add 10% palladium on activated carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
-
Stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the ethyl ester of (1R,2S)-ACPC.
Step 3: Ester Hydrolysis
-
Dissolve the resulting amino ester in a mixture of water and a co-solvent like THF.
-
Add an excess of lithium hydroxide (LiOH) or heat with aqueous hydrochloric acid (HCl).
-
Stir the reaction at room temperature or heat as required until the ester is fully hydrolyzed.
-
Neutralize the reaction mixture to the isoelectric point of the amino acid (pH ~6-7) to precipitate the product.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain pure (1R,2S)-2-aminocyclopentanecarboxylic acid.[4][6]
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Methodological & Application
The Strategic Incorporation of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate in Modern Peptide Synthesis: A Guide for Advanced Drug Discovery
In the landscape of contemporary drug discovery and peptide science, the pursuit of molecules with enhanced therapeutic profiles—improved stability, heightened receptor affinity, and precise conformational control—is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of their native counterparts, such as susceptibility to proteolytic degradation.[1][2] Among the diverse array of building blocks utilized in the construction of these sophisticated molecules, constrained amino acids play a pivotal role. This guide provides an in-depth exploration of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, a conformationally restricted β-amino acid analog, and its application in the synthesis of advanced peptides and peptidomimetics.[3][4]
Application Notes: The "Why" Behind the Constrained Scaffold
The incorporation of cyclic amino acids like this compound into a peptide backbone is a deliberate design choice aimed at conferring specific, advantageous properties to the final molecule.[1] The rigid cyclopentane ring structure significantly limits the conformational freedom of the peptide chain, a feature that can be leveraged to pre-organize the molecule into a bioactive conformation.[4][5]
Inducing and Stabilizing Secondary Structures
One of the primary motivations for using this building block is its profound ability to induce and stabilize specific secondary structures, such as β-turns and helices.[5] Unlike linear peptides that can adopt a multitude of conformations in solution, the cyclopentane moiety forces the peptide backbone into a more defined geometry. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) have been shown to adopt a stable 12-helix structure.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.
Enhancing Metabolic Stability
Peptides composed of natural α-amino acids are often rapidly degraded by proteases in biological systems. The introduction of β-amino acids, such as the 2-aminocyclopentanecarboxylate scaffold, creates a non-natural backbone that is resistant to cleavage by common peptidases.[1] This enhanced metabolic stability translates to a longer biological half-life, a crucial attribute for the development of effective therapeutics.
Fine-Tuning Pharmacological Properties
The stereochemistry of the building block is critical. The (1R,2S) configuration, a cis-isomer, influences the spatial orientation of the amino and carboxyl groups, thereby dictating the resulting peptide's three-dimensional structure. This precise control over molecular architecture is essential for optimizing interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites. By replacing a native amino acid with this constrained analog, researchers can probe the structure-activity relationship (SAR) of a peptide and fine-tune its pharmacological profile.
Experimental Protocols: A Step-by-Step Guide to Incorporation
The successful integration of this compound into a peptide sequence relies on established solid-phase peptide synthesis (SPPS) methodologies. The following protocols are designed to provide a comprehensive workflow, from the preparation of the necessary building block to the final cleavage and purification of the modified peptide.
A Note on the Starting Material
The title compound is the methyl ester of (1R,2S)-2-aminocyclopentanecarboxylic acid. For standard Fmoc-based SPPS, the free carboxylic acid is required for coupling. Therefore, the protocol assumes one of two starting points:
-
Hydrolysis of the Methyl Ester: The commercially available methyl ester is saponified to the free carboxylic acid and then protected with an Fmoc group.
-
Direct Use of the Carboxylic Acid: The more direct approach is to use the commercially available Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid.[4][6]
The following protocols will proceed with the assumption that Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid is the building block being incorporated.
Workflow Overview
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Application Notes & Protocols: (1R,2S)-Methyl 2-aminocyclopentanecarboxylate as a Proline Mimetic
Introduction: The Unique Role of Proline in Peptide Structure and the Rationale for Mimetics
Proline, unique among the proteinogenic amino acids, possesses a secondary amine incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone.[1] A key consequence of this structure is the reduced energy difference between the cis and trans conformations of the Xaa-Pro peptide bond, allowing for a significant population of the cis isomer (typically 5-7% in proteins), a rare occurrence for other amino acid residues.[2][3] This cis-trans isomerization is a rate-limiting step in protein folding and a critical determinant of peptide and protein structure, recognition, and function.[1]
Proline mimetics are synthetically designed molecules that replicate the structural and conformational properties of proline.[1] They are invaluable tools in medicinal chemistry and drug discovery for several reasons:[4][5]
-
Conformational Constraint: By locking the peptide backbone into a specific geometry, mimetics can enhance binding affinity and selectivity for biological targets.
-
Metabolic Stability: Peptides incorporating non-natural amino acids often exhibit increased resistance to enzymatic degradation, improving their pharmacokinetic profiles.[5]
-
Modulation of Cis-Trans Isomerism: Mimetics can be designed to favor either the cis or trans conformation, providing a powerful means to probe the biologically active conformation of a peptide.
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate, a cyclic β-amino acid, serves as an excellent proline mimetic. Its cyclopentane scaffold imposes a rigid constraint on the peptide backbone, influencing the local conformation in a manner analogous to proline. The cis relationship between the amine and carboxylate groups on the cyclopentane ring mimics the geometry of proline, making it a compelling substitute for studying and modulating peptide structure and function.
Physicochemical Properties and Structural Comparison
A clear understanding of the structural similarities and differences between proline and its mimetic is crucial for rational peptide design.
| Property | L-Proline | This compound |
| Chemical Formula | C₅H₉NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 115.13 g/mol | 143.18 g/mol [6] |
| Ring Structure | Pyrrolidine (5-membered heterocycle) | Cyclopentane (5-membered carbocycle) |
| Amine Type | Secondary | Primary |
| Key Dihedral Angles | Φ constrained, Ψ variable, ω can be cis or trans | Backbone dihedrals constrained by the ring |
| Stereochemistry | (S) | (1R,2S) |
Experimental Protocols
Part 1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid
A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a reliable route to the desired (1R,2S) isomer.[6][7][8] The following protocol is adapted from this literature procedure, focusing on the synthesis and subsequent Fmoc protection of the (1R,2S) enantiomer.
Workflow for Synthesis and Fmoc Protection
Caption: Synthesis and Fmoc protection workflow.
Step-by-Step Protocol:
-
Reductive Amination:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene.
-
Add isobutyric acid and (S)-α-phenylethylamine.
-
Heat the mixture to facilitate the reaction and remove water azeotropically.
-
The resulting crude product is a mixture of diastereomers and is used directly in the next step.[6]
-
-
Diastereoselective Resolution:
-
Add the crude amino ester mixture dropwise to a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in acetonitrile.
-
Cool the mixture to room temperature and then refrigerate to allow for the precipitation of the desired diastereomeric salt.
-
Filter the precipitate and wash with cold acetonitrile to obtain the pure (R,S,S)-2•(D)-DBTA salt.[6]
-
-
Liberation of the Free Amine:
-
Treat the isolated salt with an aqueous solution of potassium carbonate and potassium bicarbonate, and extract with diethyl ether.
-
Wash the combined organic extracts, dry over sodium sulfate, and evaporate the solvent to yield the free amine as a colorless liquid.[7]
-
-
Hydrogenolysis and Hydrolysis:
-
Convert the free amine to its hydrobromide salt.
-
Perform hydrogenolysis on the hydrobromide salt using 10% palladium on activated carbon under a hydrogen atmosphere to remove the phenylethyl group.
-
Follow with ester hydrolysis under acidic or basic conditions to yield (1R,2S)-2-aminocyclopentanecarboxylic acid.[7]
-
-
Fmoc Protection:
-
Dissolve (1R,2S)-2-aminocyclopentanecarboxylic acid in an aqueous solution of sodium bicarbonate or a similar base.
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in a suitable organic solvent (e.g., dioxane or acetone) dropwise while maintaining a basic pH.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Filter, wash with water, and dry the product to obtain Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid.
-
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid into a peptide sequence follows the standard principles of Fmoc-based SPPS.[9][10][11] However, due to the potential for steric hindrance from the cyclic structure, optimization of coupling conditions may be necessary.
General SPPS Cycle
Caption: Standard Fmoc-SPPS cycle.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Preparation:
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid:
-
Standard Conditions: In a separate vial, dissolve Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) and pre-activate for 2-5 minutes. Add this solution to the deprotected resin.
-
For Potentially Difficult Couplings: Due to the constrained nature of the amino acid, stronger coupling reagents like HATU or the use of extended coupling times (2-4 hours) may be beneficial.[12] A double coupling (repeating the coupling step with fresh reagents) can also be employed to ensure high coupling efficiency.
-
Agitate the reaction mixture for 1-2 hours (or longer if necessary).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[11]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to prepare for the next cycle.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive after coupling, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
After 2-3 hours, filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Application: Conformational Analysis and Mechanistic Insights
The primary reason for using this compound as a proline mimetic is to enforce a specific backbone conformation. Unlike the flexible pyrrolidine ring of proline, which can adopt various puckered conformations, the cyclopentane ring of the mimetic is more rigid.
Conformational Effects:
-
Backbone Rigidity: The cyclopentane scaffold restricts the Φ and Ψ dihedral angles of the peptide backbone in the vicinity of the mimetic, leading to a more defined local structure.
-
Cis-Trans Isomerism: The primary amine of the mimetic forms a standard secondary amide bond, which strongly favors the trans conformation. This can be used to investigate the importance of the trans Xaa-Pro bond in a peptide's biological activity. Conversely, other mimetics can be designed to favor the cis conformation.[13][14]
Analytical Techniques for Conformational Studies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, TOCSY, NOESY, ROESY) are powerful tools for determining the solution-state conformation of peptides.[4][15][16][17][18] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce dihedral angle constraints and inter-proton distances, providing a detailed picture of the peptide's three-dimensional structure. Comparing the NMR spectra of a native peptide with its mimetic-containing analogue can reveal the conformational changes induced by the substitution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution. It is a valuable technique for assessing the global conformational impact of incorporating a proline mimetic.
-
Molecular Modeling and Dynamics: Computational methods complement experimental data by providing insights into the conformational landscape of the peptide.[19] Energy minimization and molecular dynamics simulations can predict the preferred conformations and assess the energetic consequences of substituting proline with a mimetic.
By integrating these synthetic and analytical approaches, researchers can effectively utilize this compound to dissect the structure-activity relationships of proline-containing peptides, ultimately aiding in the design of more potent and stable therapeutic agents.
References
-
Conformational preferences of proline derivatives incorporated into vasopressin analogues: NMR and molecular modelling studies. PubMed. Available from: [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. Available from: [Link]
-
Studies of proline conformational dynamics in IDPs by 13C-detected cross-correlated NMR relaxation. PubMed. Available from: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available from: [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Available from: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available from: [Link]
-
(PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available from: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. Available from: [Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of ( S)-Indoline-2-carboxylic Acid Derivatives. PubMed. Available from: [Link]
-
Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. NIH. Available from: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. Available from: [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. Available from: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Peptidomimetics as next – generation therapeutic applications. Available from: [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]
-
An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. Available from: [Link]
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. Available from: [Link]
-
Cis‐nonProline peptides: Genuine occurrences and their functional roles. PMC - NIH. Available from: [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. Cis‐nonProline peptides: Genuine occurrences and their functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline derivatives incorporated into vasopressin analogues: NMR and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MR - Fluorine NMR study of proline-rich sequences using fluoroprolines [mr.copernicus.org]
- 16. Studies of proline conformational dynamics in IDPs by 13C-detected cross-correlated NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Cyclic β-Amino Acids into Peptidomimetics
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and pharmacology.
Introduction: The Strategic Advantage of Cyclic β-Amino Acids in Peptidomimetic Design
Peptidomimetics represent a pivotal strategy in modern drug discovery, aiming to emulate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of unnatural amino acids is a cornerstone of this approach, and among these, cyclic β-amino acids have emerged as particularly powerful building blocks. Their constrained cyclic nature pre-organizes the peptide backbone, leading to more defined secondary structures and enhanced resistance to proteolytic degradation.[2][3] This application note provides a comprehensive guide to the synthesis, incorporation, and characterization of peptidomimetics containing cyclic β-amino acids, offering both theoretical insights and detailed experimental protocols.
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these two functionalities are separated by two carbon atoms, which imparts unique conformational properties to the resulting peptide chain.[2] When this β-amino acid is part of a cyclic structure, the conformational rigidity is further amplified, providing a powerful tool to sculpt the three-dimensional structure of a peptide. This can lead to enhanced binding affinity and selectivity for biological targets.[3]
This guide is structured to walk researchers through the entire workflow, from the initial synthesis of the cyclic β-amino acid monomers to the final analysis of the resulting peptidomimetics. We will delve into the nuances of solid-phase peptide synthesis (SPPS) with these sterically demanding building blocks, address common challenges such as peptide aggregation, and provide detailed protocols for conformational analysis.
I. Synthesis of Fmoc-Protected Cyclic β-Amino Acids: The Foundation of Your Peptidomimetic
The journey to a novel peptidomimetic begins with the synthesis of the core building block: the Fmoc-protected cyclic β-amino acid. The enantiomeric purity of these monomers is critical, as it will directly influence the stereochemistry and, consequently, the biological activity of the final peptide.[4][5] Numerous synthetic routes have been developed to access these valuable compounds.[4][5][6]
A common and effective strategy involves the asymmetric synthesis from cyclic ketones or lactams, followed by the introduction of the amino and carboxyl functionalities. The choice of synthetic route will depend on the desired ring size and substitution pattern of the cyclic β-amino acid.
Protocol 1: General Scheme for the Synthesis and Fmoc Protection of a Cyclic β-Amino Acid
This protocol outlines a generalized, multi-step synthesis. Note that specific reaction conditions will need to be optimized based on the target cyclic β-amino acid.
Step 1: Synthesis of the Cyclic β-Amino Acid Core
-
This step is highly variable and depends on the target molecule. Methods can include asymmetric Michael additions, ring-closing metathesis, or enzymatic resolutions.[5][6] The goal is to produce an enantiomerically pure cyclic β-amino acid with appropriate protecting groups on any reactive side chains.
Step 2: N-Fmoc Protection
-
Dissolution: Dissolve the synthesized cyclic β-amino acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add a mild base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution to deprotonate the amino group.
-
Fmocylation: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]
Step 3: Characterization
-
Confirm the identity and purity of the Fmoc-protected cyclic β-amino acid using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Solid-Phase Peptide Synthesis (SPPS): Incorporating Cyclic β-Amino Acids into Peptidomimetics
With the Fmoc-protected cyclic β-amino acid in hand, the next stage is its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.[][9][10]
The incorporation of sterically hindered residues like cyclic β-amino acids can present challenges, including slower coupling kinetics and increased risk of peptide chain aggregation.[11][12] Careful optimization of coupling reagents, reaction times, and solvent systems is therefore crucial for a successful synthesis.
Diagram 1: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Containing a Cyclic β-Amino Acid
This protocol assumes the use of a manual or automated peptide synthesizer.
Materials:
-
Rink Amide or Wang resin (low loading, e.g., 0.2-0.4 mmol/g)
-
Fmoc-protected amino acids (including the synthesized cyclic β-amino acid)
-
Coupling reagents: e.g., HATU, HBTU, or PyBOP
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
First Amino Acid Coupling (if using pre-loaded resin, skip to step 3):
-
Deprotect the Fmoc group from the pre-loaded resin as described in step 3.
-
Couple the first Fmoc-protected amino acid using a standard coupling protocol.
-
-
Fmoc Deprotection:
-
Treat the resin with the Fmoc deprotection solution for 3 minutes. Drain.
-
Repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (including the cyclic β-amino acid):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For sterically hindered cyclic β-amino acids, a longer coupling time or double coupling may be necessary.[13][14]
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test or TNBS test.[12] A negative test indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
-
Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and air-dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Addressing Challenges: Peptide Aggregation
Peptide aggregation on the solid support is a common problem, particularly for hydrophobic sequences or those containing β-amino acids which can promote the formation of stable secondary structures.[11] Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[11][12]
Strategies to Mitigate Aggregation:
| Strategy | Rationale |
| Use of Low-Loading Resins | Reduces the density of peptide chains on the resin, minimizing intermolecular interactions.[15] |
| Chaotropic Salts | Addition of salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding networks.[11] |
| "Magic Mixture" Solvents | A mixture of DCM/DMF/NMP with additives like ethylene carbonate can improve solvation of the peptide chain.[11] |
| Pseudoproline Dipeptides | Incorporating these dipeptides temporarily introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[16] |
| Microwave-Assisted Synthesis | Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates.[17][18] |
III. Characterization and Conformational Analysis: Unveiling the Structure of Your Peptidomimetic
Once the peptidomimetic has been synthesized and purified, the next critical step is to confirm its identity and elucidate its three-dimensional structure. This is essential for understanding its structure-activity relationship (SAR).
Diagram 2: Workflow for Characterization and Conformational Analysis
Caption: A typical workflow for the characterization and structural analysis of peptidomimetics.
Protocol 3: Mass Spectrometry Analysis
Purpose: To confirm the molecular weight and purity of the synthesized peptidomimetic.
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is well-suited for analyzing polar molecules and provides accurate mass information.[19][20]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a rapid and sensitive method for determining the molecular weight of peptides.[19][21]
-
-
Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptidomimetic. The presence of a single major peak in the mass spectrum is indicative of high purity.
Protocol 4: NMR-Based Conformational Analysis
Purpose: To determine the solution-state three-dimensional structure of the peptidomimetic.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a water/acetonitrile mixture). The choice of solvent can influence the peptide's conformation.[22][23]
-
1D ¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum to obtain initial information about the number of distinct proton environments and to assess sample purity.
-
Analyze the amide proton chemical shifts and their temperature dependence to identify intramolecular hydrogen bonds, which are key indicators of stable secondary structures.[24]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to assign the proton resonances to specific amino acid residues by identifying through-bond scalar couplings.[25]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The intensities of the cross-peaks provide distance restraints that are crucial for structure calculation.[23][25][26]
-
-
Structure Calculation:
-
Use the distance restraints from NOESY/ROESY and any dihedral angle restraints derived from coupling constants to perform molecular dynamics (MD) simulations or distance geometry calculations.[24][26] This will generate an ensemble of low-energy structures that are consistent with the experimental NMR data.
-
IV. Applications and Future Directions
The incorporation of cyclic β-amino acids into peptidomimetics has proven to be a highly effective strategy for the development of novel therapeutic agents. These conformationally constrained molecules have been successfully employed as:
-
Inhibitors of Protein-Protein Interactions (PPIs): The rigid scaffolds provided by cyclic β-amino acids can accurately mimic the secondary structures (e.g., β-turns) that are often involved in PPIs.[27]
-
Antimicrobial Peptides: The enhanced proteolytic stability and defined amphipathic structures of these peptidomimetics can lead to potent and selective antimicrobial activity.[28][29]
-
Receptor Agonists and Antagonists: By mimicking the bioactive conformation of a natural peptide ligand, these molecules can modulate receptor activity with high potency and selectivity.
The field continues to evolve, with ongoing research focused on the development of novel cyclic β-amino acid scaffolds with diverse functionalities and the exploration of new therapeutic targets. The combination of innovative synthetic chemistry, advanced analytical techniques, and computational modeling will undoubtedly lead to the discovery of the next generation of peptidomimetic drugs.
References
Sources
- 1. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. rsc.org [rsc.org]
- 19. Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. Mass spectrometric characterization of peptides derived by peptic cleavage of bovine beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A convenient method for determining cyclic peptide conformation from 1D 1H-NMR information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 26. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of ring size on conformation and biological activity of cyclic cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guideline for the Synthesis of Carbocyclic Nucleoside Analogs from (1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Abstract
This document provides a detailed guide for the synthesis of carbocyclic nucleoside analogs, a class of compounds with significant therapeutic potential due to their enhanced metabolic stability. We focus on a linear synthetic approach starting from the chiral building block, (1R,2S)-Methyl 2-aminocyclopentanecarboxylate. This application note furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols for the construction of both pyrimidine (uracil) and purine (adenine) analogs. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles, troubleshooting advice, and clear data presentation.
Introduction: The Rationale for Carbocyclic Nucleosides
Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. However, their efficacy can be limited by in-vivo degradation, particularly the enzymatic cleavage of the N-glycosidic bond. Carbocyclic nucleosides, where the furanose oxygen of the sugar moiety is replaced by a methylene group, represent a significant therapeutic advancement.[1][2] This structural modification renders them resistant to cleavage by phosphorylases, thereby increasing their biological half-life and potential for sustained activity.[3] Furthermore, the cyclopentane ring's conformational flexibility can lead to unique binding interactions with target enzymes, offering improved efficacy and selectivity.[3]
The synthesis of these molecules is a considerable challenge, demanding precise control over stereochemistry.[1] Synthetic strategies are broadly categorized as either convergent or linear.[3] The linear approach, which involves the stepwise construction of the heterocyclic base onto a pre-existing aminocyclopentane scaffold, is particularly advantageous when starting with a stereochemically defined precursor like this compound. This guide will detail this linear methodology.
Overall Synthetic Strategy
The core of our strategy is the transformation of the starting material, this compound, into a versatile intermediate, ((1R,2S)-2-aminocyclopentyl)methanol. This intermediate serves as the carbocyclic scaffold, mimicking the sugar portion of a natural nucleoside. The primary amine is then used as the anchor point for the stepwise construction of the desired nucleobase.
The overall workflow involves three key phases:
-
Scaffold Preparation: Reduction of the methyl ester to a primary alcohol. This is a critical step to install the "5'-hydroxyl" equivalent.
-
Nucleobase Construction: Implementation of specific chemical sequences to build either a pyrimidine or a purine ring system onto the scaffold's amino group.
-
Final Modification & Deprotection: Any necessary final steps to yield the target nucleoside analog.
The following diagram illustrates the divergent pathways from the common intermediate.
Caption: General workflow for synthesizing carbocyclic nucleosides.
Experimental Protocols
Common Intermediate Synthesis: ((1R,2S)-2-aminocyclopentyl)methanol
Principle: The methyl ester of the starting material is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water. A Boc-protection of the amine is recommended prior to reduction to prevent side reactions and improve solubility, followed by deprotection.
| Reagent/Material | Molar Mass ( g/mol ) | Purpose |
| This compound HCl | 179.64 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | Amine Protection |
| Triethylamine (TEA) | 101.19 | Base |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
| Hydrochloric Acid (HCl) in Dioxane | - | Deprotection |
Step-by-Step Protocol:
Part A: Boc Protection
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected ester.
Part B: Ester Reduction
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add a solution of the Boc-protected ester from Part A (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure to yield the Boc-protected amino alcohol.
Part C: Boc Deprotection
-
Dissolve the crude product from Part B in a minimal amount of methanol or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (excess, ~5 eq).
-
Stir at room temperature for 2-4 hours, monitoring for the formation of a precipitate.
-
Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to afford ((1R,2S)-2-aminocyclopentyl)methanol hydrochloride as a solid, which can be used directly in the next steps.
Protocol 1: Synthesis of a Carbocyclic Uracil Analog
Principle: This protocol builds the uracil ring onto the primary amine of the scaffold.[4] The amine first undergoes a Michael addition to an activated acrylate derivative. The resulting intermediate is then cyclized with an isocyanate, followed by acid-catalyzed elimination to form the final uracil ring system.
Caption: Workflow for carbocyclic uracil analog synthesis.
Step-by-Step Protocol:
-
To a solution of ((1R,2S)-2-aminocyclopentyl)methanol hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) to liberate the free amine.
-
Add ethyl 3-ethoxyacrylate (1.1 eq) and stir the mixture at room temperature for 6-8 hours.
-
Add potassium isocyanate (1.5 eq) followed by acetic acid (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add 6M aqueous HCl to the residue and heat at 100 °C for 2 hours to ensure final ring closure and elimination of ethanol.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
The product may precipitate. If not, extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield the desired carbocyclic uracil analog.
Protocol 2: Synthesis of a Carbocyclic Adenine Analog
Principle: This protocol utilizes the well-established Traube purine synthesis. The synthesis begins with the condensation of the aminocyclopentane scaffold with 4,6-dichloro-5-aminopyrimidine.[5] The resulting intermediate is then cyclized with triethyl orthoformate, and a subsequent amination step displaces the chloride to install the amino group of adenine.
| Reagent/Material | Molar Mass ( g/mol ) | Purpose |
| ((1R,2S)-2-aminocyclopentyl)methanol HCl | 153.64 | Starting Scaffold |
| 4,6-Dichloro-5-aminopyrimidine | 164.00 | Pyrimidine building block |
| n-Butanol | 74.12 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Base |
| Triethyl orthoformate | 148.19 | Ring closure reagent |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst |
| Ammonia in Methanol | - | Amination reagent |
Step-by-Step Protocol:
Part A: Condensation with Pyrimidine
-
To a stirred solution of ((1R,2S)-2-aminocyclopentyl)methanol hydrochloride (1.0 eq) in n-butanol, add 4,6-dichloro-5-aminopyrimidine (1.0 eq) and sodium bicarbonate (3.5 eq).[4]
-
Heat the reaction mixture to 95-100 °C and maintain for 8-10 hours.
-
Cool the mixture to approximately 75 °C and filter to remove the inorganic salts.
-
Wash the filter cake with hot n-butanol.
-
Concentrate the combined filtrate under reduced pressure to afford the crude pyrimidine intermediate, which can often be used without further purification.
Part B: Purine Ring Cyclization
-
Dissolve the crude intermediate from Part A in n-butanol.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture at 65-70 °C for 6 hours to effect the second ring closure.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Concentrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the 6-chloropurine carbocyclic nucleoside.
Part C: Amination to form Adenine Analog
-
Place the 6-chloropurine intermediate from Part B in a sealed pressure vessel.
-
Add a saturated solution of ammonia in methanol (7N).
-
Heat the vessel to 80-90 °C for 12-18 hours. Caution: Use appropriate safety measures for heated, pressurized reactions.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final carbocyclic adenine analog.
Summary of Protocols and Expected Outcomes
| Protocol | Key Transformation | Major Reagents | Expected Outcome |
| Intermediate | Ester Reduction | LiAlH₄, Boc₂O | ((1R,2S)-2-aminocyclopentyl)methanol |
| Protocol 1 | Uracil Ring Construction | Ethyl 3-ethoxyacrylate, KOCN | Carbocyclic Uracil Analog |
| Protocol 2 | Purine Ring Construction | 4,6-dichloro-5-aminopyrimidine, TEOF | Carbocyclic Adenine Analog |
Conclusion
The protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of carbocyclic pyrimidine and purine nucleoside analogs from the chiral starting material this compound. By following a linear synthetic strategy, researchers can access these therapeutically relevant molecules with high stereochemical control. The foundational principles and step-by-step guidance offered herein should empower further exploration and development in the field of medicinal chemistry.
References
-
University of Hamburg. (2020, March 24). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. [Link]
-
Request PDF. (2025, August 9). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. [Link]
-
Vince, R., Brownell, J., & Daluge, S. (1984). Carbocyclic analogues of xylofuranosylpurine nucleosides. Synthesis and antitumor activity. Journal of Medicinal Chemistry, 27(10), 1358–1360. [Link]
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbocyclic analogues of xylofuranosylpurine nucleosides. Synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1R,2S)-Methyl 2-aminocyclopentanecarboxylate in Foldamer and Helix Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Logic of Foldamers
Foldamers, synthetic oligomers that emulate the complex, folded architectures of biopolymers, represent a frontier in molecular design and engineering.[1][2] Unlike their natural counterparts—proteins and nucleic acids—foldamers can be constructed from a diverse chemical alphabet of non-natural monomers. This grants them unique properties, including enhanced stability against proteolytic degradation and the ability to form structures inaccessible to natural biopolymers.[2][3]
The key to designing a foldamer with a predictable three-dimensional structure lies in the selection of its constituent monomers. Monomers with constrained conformations act as architectural linchpins, directing the oligomer chain to fold into specific secondary structures like helices, sheets, or turns.[4][5] Among the most powerful of these building blocks is (1R,2S)-Methyl 2-aminocyclopentanecarboxylate , a cyclic β-amino acid ester.
The rigid five-membered ring of this monomer severely restricts the available backbone torsion angles, pre-organizing the oligomer for helical folding. The cis relationship between the amino and carboxylate groups on the cyclopentane ring is crucial for inducing a specific, stable helical conformation. This guide provides an in-depth exploration of this monomer's role in helix design, complete with detailed protocols for synthesis and biophysical characterization.
The Monomer: (1R,2S)-2-Aminocyclopentanecarboxylic Acid (cis-ACPC)
The foundational building block discussed is derived from cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). The (1R,2S) stereoisomer is a specific enantiomer of this cis configuration.
Core Physicochemical Properties:
-
Constrained Backbone: The cyclopentane ring is not planar and exists in dynamic equilibrium between "envelope" and "half-chair" conformations.[6] This puckering fixes the relative orientation of the amino and carboxylate substituents.
-
Stereochemical Influence: The (1R,2S) configuration dictates the spatial projection of the backbone, directly influencing the resulting helix's handedness and geometry. Using the (1S,2R) enantiomer would result in a helix of the opposite handedness.[7]
-
Helical Propensity: Oligomers composed of cis-ACPC residues have been shown to form well-defined helical structures, often in combination with α-amino acids, creating novel α/β-peptide helices.[8][9]
A scalable synthesis for all four stereoisomers of Fmoc-protected ACPC has been developed, making these building blocks accessible for foldamer chemistry.[10][11] This accessibility is critical for systematic studies in the field.
Design Principles & Workflow for Helical Foldamers
The rational design of a helical foldamer using this compound follows a logical progression from monomer synthesis to structural validation. The conformational constraints imposed by the cyclic monomer allow for a high degree of predictability in the final structure.
Workflow Overview
The overall process involves synthesizing the protected monomer, incorporating it into an oligomer via solid-phase peptide synthesis (SPPS), and then characterizing the resulting foldamer's secondary structure using a suite of biophysical techniques.
Caption: General workflow for foldamer design and validation.
Application Note 1: Synthesis of a Model α/β-Peptide Hexamer
This protocol details the synthesis of a model hexamer containing an alternating pattern of L-Alanine (α-amino acid) and (1R,2S)-ACPC (β-amino acid). This αβαβαβ pattern is known to produce stable helical structures.
Objective: To synthesize the hexapeptide Ac-Ala-(1R,2S)-ACPC-Ala-(1R,2S)-ACPC-Ala-(1R,2S)-ACPC-NH₂.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Rationale: SPPS is the method of choice for its efficiency, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is employed due to its mild deprotection conditions.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Ala-OH
-
Fmoc-(1R,2S)-ACPC-OH (Synthesized as per literature[10][12])
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) for cleavage
-
Acetic Anhydride, Diisopropylethylamine (DIPEA) for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling (1R,2S)-ACPC:
-
In a separate vial, dissolve Fmoc-(1R,2S)-ACPC-OH (3 equiv.), Oxyma Pure (3 equiv.), and DIC (3 equiv.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate at room temperature for 2 hours. Causality: The sterically hindered nature of cyclic β-amino acids often requires longer coupling times compared to standard α-amino acids.
-
Wash the resin as in step 2.
-
-
Coupling L-Alanine:
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-L-Ala-OH using the same procedure as in step 3, but with a standard coupling time of 1 hour.
-
-
Chain Elongation: Repeat steps 2-4 to assemble the full hexamer sequence.
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equiv.) and DIPEA (10 equiv.) in DMF.
-
Agitate for 30 minutes. Wash thoroughly.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add cleavage Reagent B to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a minimal amount of Acetonitrile/Water.
-
Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verify the mass of the purified product using Mass Spectrometry (e.g., ESI-MS).
-
| Step | Reagents | Time | Key Rationale |
| Deprotection | 20% Piperidine in DMF | 2 x 5-15 min | Base-catalyzed removal of the acid-labile Fmoc group. |
| Coupling | Fmoc-AA, DIC, Oxyma | 1-2 hours | Formation of an amide bond. Longer time for β-amino acids. |
| Cleavage | Reagent B (TFA-based) | 2-3 hours | Cleaves peptide from resin and removes side-chain protecting groups. |
| Purification | RP-HPLC | Gradient | Separates the target peptide from synthesis impurities. |
Application Note 2: Biophysical Characterization of Helical Structure
Once the peptide is synthesized and purified, its conformation in solution must be determined. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis.[1][13][14]
Protocol 1: Circular Dichroism (CD) Spectroscopy
Rationale: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. Helical structures have characteristic CD spectra that are distinct from random coils or other secondary structures.[15] For β-peptide helices, a strong minimum around 205-215 nm is often indicative of a helical fold.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified peptide in methanol or trifluoroethanol (TFE). TFE is a helix-promoting solvent and is often used to assess the intrinsic helical propensity of a sequence.
-
Concentration Series: Prepare a series of dilutions (e.g., 10 µM to 200 µM).
-
Data Acquisition:
-
Record CD spectra from 190 nm to 260 nm in a 1 mm pathlength cuvette at 25°C.
-
Record a blank spectrum of the solvent alone and subtract it from the peptide spectra.
-
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Interpretation: A strong negative band near 214 nm and a strong positive band near 195 nm are characteristic of well-formed helices containing β-amino acids. The intensity of these bands can indicate the degree of helicity.
Protocol 2: 2D NMR Spectroscopy
Rationale: NMR provides atomic-level structural information. For foldamers, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for identifying spatial proximities between protons that define the helical fold.[16]
Caption: Logic of using NOE correlations to define a helix.
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a deuterated solvent (e.g., CD₃OH or CDCl₃).
-
1D ¹H Spectrum: Acquire a standard 1D proton NMR spectrum to confirm sample purity and assess resonance dispersion. A wide dispersion of amide proton signals (e.g., spanning >1 ppm) is an initial indicator of a stable, folded structure.[15][16]
-
2D Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all protons within each amino acid residue's spin system.
-
NOESY (or ROESY): Acquire a NOESY spectrum with a mixing time of 200-400 ms. This will show cross-peaks between protons that are close in space (< 5 Å).
-
-
Data Analysis:
-
Sequential Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence. Look for characteristic αH(i) -> NH(i+1) NOE cross-peaks.
-
Structural Assignment: Search for medium-range NOEs that are diagnostic of helical structures. For many β-peptide containing helices, αH(i) -> NH(i+2) or αH(i) -> NH(i+3) cross-peaks are key indicators of a turn. The specific pattern of NOEs reveals the type of helix formed.
-
Conclusion and Future Outlook
This compound is a powerful and reliable building block for the construction of predictable helical foldamers. The conformational rigidity imposed by its cis-substituted cyclopentane ring provides a robust strategy for pre-organizing synthetic oligomers into well-defined secondary structures. The protocols outlined here provide a validated workflow for the synthesis and structural verification of these novel macromolecules.
The continued exploration of foldamers built from cis-ACPC and other constrained monomers holds immense promise for various fields. In drug development, these proteolytically stable helical structures can mimic the α-helical domains of proteins to inhibit protein-protein interactions.[9] In materials science, they can be designed to self-assemble into higher-order nanomaterials with unique functional properties.[1][13]
References
-
Examples of helical structures formed by peptides containing cis‐ACPC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Biophysical and structural characterization of a robust octameric beta-peptide bundle. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
A Chiral 19F NMR Reporter of Foldamer Conformation in Bilayers. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Biophysical and Structural Characterization of a Robust Octameric β-Peptide Bundle. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. (n.d.). Proceedings of the National Academy of Sciences. Retrieved January 14, 2026, from [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
¹H NMR spectra of foldamer A at 0.3 mM and 42 mM (CDCl3, 298 K,... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Unnatural helical peptidic foldamers as protein segment mimics. (2023). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The proposed systematic design strategy of a helix‐turn‐helix scaffold... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
(PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). PubMed. Retrieved January 14, 2026, from [Link]
-
Foldamers as versatile frameworks for the design and evolution of function. (2011). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Conformational Analysis of Cyclopentane. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
Sources
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- 3. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biophysical and structural characterization of a robust octameric beta-peptide bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biophysical and Structural Characterization of a Robust Octameric β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing Cyclic Amino Acids
Introduction: The Value of Conformational Constraint
In the landscape of drug discovery and chemical biology, peptides represent a compelling class of molecules due to their high selectivity and biological activity.[1] However, linear peptides often suffer from significant drawbacks, including susceptibility to proteolytic degradation and poor bioavailability, which limit their therapeutic potential.[1] Introducing conformational constraints through the incorporation of cyclic amino acids or through macrocyclization is a powerful strategy to overcome these limitations.[1][2] Cyclization pre-organizes the peptide into a bioactive conformation, which can lead to enhanced binding affinity, increased stability against enzymes, and improved cell permeability.[1][3]
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling these complex architectures.[4][5] It provides a versatile platform for the stepwise construction of peptide chains and enables various strategies for cyclization. This guide provides an in-depth exploration of the critical considerations and detailed protocols for the successful SPPS of peptides containing cyclic amino acids, tailored for researchers, scientists, and drug development professionals.
Strategic Planning: The Blueprint for Cyclization
The successful synthesis of a cyclic peptide is not merely a sequence of rote steps but a process of informed decisions. The strategy is dictated by the nature of the target molecule, including the ring size, the presence of sterically hindered residues, and the desired point of cyclization.
Pillar 1: Orthogonal Protection - The Key to Selective Manipulation
The principle of orthogonality is fundamental to the synthesis of complex peptides.[6][7] It involves using protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other parts of the molecule.[6][7] In the context of on-resin cyclization, an orthogonal protecting group strategy is non-negotiable.
For instance, in a typical Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tBu, Boc, and Trt.[6] To perform on-resin cyclization (e.g., forming a side-chain lactam bridge), one must introduce a third class of protecting groups on the side chains destined for linkage. These "auxiliary" orthogonal groups must be removable without affecting the Fmoc group on the N-terminus or the acid-labile groups on other side chains.[7]
Common Orthogonal Pairs for Side-Chain Cyclization:
| Side Chain Functional Group | Orthogonal Protecting Group | Deprotection Condition | Stable To |
| Amine (Lys, Orn) | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Acid (TFA), Base (Piperidine)[8][9] |
| Amine (Lys, Orn) | ivDde | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine)[8] |
| Carboxylic Acid (Asp, Glu) | OAll (Allyl ester) | Pd(PPh₃)₄ / Scavenger | Acid (TFA), Base (Piperidine)[10] |
| Carboxylic Acid (Asp, Glu) | ODmab | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine)[8][10] |
This table summarizes key orthogonal protecting groups used in Fmoc-based SPPS for side-chain cyclization.
The choice of orthogonal pair is critical. For example, while both ivDde and Alloc are common for protecting lysine's side-chain amine, Alloc deprotection with a palladium catalyst can sometimes be sluggish and require careful optimization, whereas hydrazine-mediated deprotection of ivDde is typically rapid and efficient.[8] However, hydrazine can also cause partial removal of the N-terminal Fmoc group, necessitating protection of the N-terminus with a Boc group prior to ivDde removal.[8]
Pillar 2: Choosing the Cyclization Battlefield: On-Resin vs. Solution-Phase
A pivotal decision in the synthesis workflow is whether to perform the cyclization step while the peptide is anchored to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).
On-resin cyclization is often preferred as it leverages a "pseudo-dilution" effect.[3] By anchoring the peptides to a solid support, intermolecular reactions (dimerization, oligomerization) are significantly suppressed, favoring the desired intramolecular cyclization.[3][4] This simplifies the subsequent purification process, as excess reagents and soluble byproducts can be easily washed away.[3]
Solution-phase cyclization , conversely, is performed after the linear peptide has been cleaved from the resin. This approach requires careful control of concentration, often at high dilution (e.g., <1 mM), to disfavor intermolecular reactions.[4] While it can be more challenging due to the risk of aggregation and the need to purify both the linear precursor and the final cyclic product, it is sometimes necessary for sequences that adopt unfavorable conformations on the resin or for very large ring systems.[4]
Pillar 3: The Role of Linkers in Head-to-Tail Cyclization
For head-to-tail cyclization, where the N-terminal amine is linked to the C-terminal carboxyl group, the peptide must be attached to the resin via a side chain. This requires a trifunctional amino acid (e.g., Asp, Glu, Lys) to be placed at a suitable position in the sequence, with its side-chain functionality serving as the anchor point.[3]
Alternatively, specialized "safety-catch" linkers can be employed.[11][12] These linkers are stable throughout the entire SPPS procedure but can be "activated" by a specific chemical transformation, making them labile for cleavage.[11][12] For example, an aryl hydrazide linker is stable to both Fmoc and Boc chemistry but can be activated by mild oxidation, allowing for intramolecular nucleophilic attack by the N-terminal amine to yield the cyclic peptide directly during cleavage.[11]
Pillar 4: Overcoming Steric Hindrance - The Coupling Reagent Challenge
Incorporating cyclic amino acids or other sterically hindered residues (e.g., Aib, D-Valine) poses a significant challenge to peptide bond formation.[3][13][14] The bulky nature of these residues can impede the approach of the activated carboxyl group to the N-terminal amine, leading to slow or incomplete coupling.[13][15]
Standard carbodiimide coupling reagents like DIC, while effective for many amino acids, can be inefficient for hindered couplings.[15] More potent reagents, typically based on uronium or phosphonium salts, are required to achieve high yields.[16]
Comparison of Common Coupling Reagents for Hindered Systems:
| Reagent | Type | Key Advantages | Considerations |
| HATU | Uronium | Very fast kinetics, highly effective for hindered couplings, low racemization.[16] | More expensive, must be activated with a non-nucleophilic base (e.g., DIPEA). |
| HBTU | Uronium | Robust, widely used, good performance. | Can cause modification of Lys(Boc) side chain if not properly managed. |
| PyBOP | Phosphonium | Strong coupling agent, byproducts are not carcinogenic (unlike older BOP).[16] | Generally effective, but HATU is often superior for the most difficult couplings. |
| COMU | Uronium | High efficiency comparable to HATU, incorporates a safer HOBt/HOAt alternative (Oxyma). | A newer generation reagent, excellent solubility and reduced allergenic potential. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, soluble urea byproduct, Oxyma is a superior additive to HOBt for reducing racemization.[15] | May require longer coupling times or double coupling for severely hindered residues. |
This table provides a comparative overview of coupling reagents suitable for sterically demanding peptide synthesis.
For particularly difficult couplings, strategies such as double coupling (repeating the coupling step with fresh reagents) or using elevated temperatures, often facilitated by microwave-assisted SPPS, can dramatically improve efficiency.[13]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key workflows in cyclic peptide synthesis. These are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: On-Resin Side-Chain Lactam Cyclization (Lys-Asp)
This protocol describes the formation of a lactam bridge between the side chains of Lys and Asp using an Alloc/OAll orthogonal protection strategy.
Methodology:
-
Peptide Assembly: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols. At the appropriate positions, incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH.
-
N-Terminal Protection: After the final amino acid coupling and subsequent Fmoc removal, protect the N-terminal amine with a Boc group by treating the resin with Boc anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 30 minutes. This prevents its participation in the cyclization step.
-
Resin Preparation: Wash the resin thoroughly with DMF and DCM, then dry it under vacuum for 1 hour.
-
Orthogonal Deprotection (Allyl/Alloc Removal):
-
Swell the resin in anhydrous, argon-sparged DCM for 30 minutes.
-
In a separate flask, dissolve Phenylsilane (PhSiH₃, 24 eq.) in DCM. Add this to the resin slurry.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) to the reaction vessel.
-
Seal the vessel, purge with argon, and agitate gently at room temperature for 2 hours.
-
Wash the resin extensively: DCM (3x), DMF (3x), 0.5% DIPEA in DMF (2x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (3x), DCM (3x).
-
-
On-Resin Cyclization:
-
Swell the deprotected peptidyl-resin in NMP or low-water DMF.
-
Add HATU (4 eq.) and DIPEA (8 eq.).
-
Agitate the reaction at room temperature for 4-24 hours. Reaction progress can be monitored by taking a small sample of resin beads, cleaving the peptide, and analyzing by LC-MS.
-
-
Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a suitable TFA cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours.[17] Scavengers are critical to prevent side reactions with sensitive residues like Trp, Met, or Cys.[17][18][19]
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cyclic peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Incorporating a Pre-formed Cyclic Amino Acid
This protocol details the coupling of a sterically hindered, pre-synthesized cyclic amino acid (e.g., a derivative of proline or a constrained unnatural amino acid) into a growing peptide chain.
Methodology:
-
Resin Preparation: Start with the N-terminally deprotected linear peptide anchored to the resin. Swell the resin in DMF.
-
Activation of the Cyclic Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected cyclic amino acid (3 eq.) and an aminium/uronium coupling agent such as HATU (2.9 eq.) in DMF.
-
Add a non-nucleophilic base such as DIPEA or Collidine (6 eq.).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature. For highly hindered systems, coupling may require extended times (4-24 hours). Microwave-assisted heating (e.g., 75°C for 10-30 minutes) can significantly accelerate this step.[13]
-
-
Monitoring and Completion:
-
Assess coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive, a second coupling (double coupling) may be necessary. Drain the reaction solution, wash with DMF, and repeat step 3.
-
-
Chain Elongation: Once the cyclic amino acid is successfully coupled, wash the resin thoroughly with DMF and proceed with the standard Fmoc deprotection and subsequent coupling cycles to complete the peptide synthesis.
Conclusion and Outlook
The synthesis of peptides containing cyclic amino acids is a sophisticated but highly rewarding endeavor. It unlocks access to molecules with superior therapeutic properties compared to their linear counterparts.[1][2] Success in this field hinges on a deep understanding of orthogonal protection strategies, the judicious selection of linkers and coupling reagents, and the strategic decision between on-resin and solution-phase cyclization. By carefully planning the synthetic route and employing robust, optimized protocols, researchers can effectively navigate the challenges of steric hindrance and side reactions to generate these valuable, conformationally constrained peptides for advancing drug discovery and development.
References
-
Fairlie, D. P., & Dantas de Oliveira, G. (2019). On-resin peptide macrocyclization using thiol-ene click chemistry. National Institutes of Health. [Link]
-
Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]
-
Wang, P., & Wang, B. (2001). A Novel Resin Linker for Solid-Phase Peptide Synthesis Which Can Be Cleaved Using Two Sequential Mild Reactions. The Journal of Organic Chemistry. [Link]
-
Li, P. et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]
-
Li, X., & Wu, Y.-D. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
-
Boas, U., & Jensen, K. J. (2019). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. SpringerLink. [Link]
-
Albericio, F., & Camarero, J. A. (2017). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]
-
Pathak, T. P., & Miller, S. J. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Abdel-Motaleb, M. A. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Isidro-Llobet, A., & Albericio, F. (2019). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Brimble, M. A. (2009). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. [Link]
-
CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Barany, G., & Merrifield, R. B. (1980). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Oxford Global. [Link]
-
Corden, P. (n.d.). Cleavage Cocktail Selection. CDN. [Link]
Sources
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.globalso.com [file.globalso.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. m.youtube.com [m.youtube.com]
- 19. oxfordglobal.com [oxfordglobal.com]
Application Notes and Protocols for Investigating the Pharmacological Activity of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological characterization of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate derivatives. This class of compounds, featuring a conformationally restricted amino acid scaffold, holds significant promise in neuroscience research, particularly as modulators of metabotropic glutamate receptors (mGluRs) and as potential neuroprotective agents.
The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles behind experimental choices to ensure robust and reproducible results.
Introduction: The Scientific Rationale
This compound and its derivatives are rigid analogs of the neurotransmitter glutamate. This structural constraint is a key feature in medicinal chemistry, as it can enhance selectivity for specific receptor subtypes and improve metabolic stability.[1] Research into structurally similar cyclopropane-based molecules has revealed potent activity as NMDA-receptor antagonists and modulators of metabotropic glutamate (mGlu) receptors, which are crucial for regulating excitatory neurotransmission in the central nervous system.[1][2]
The stereochemistry of these cyclic amino acids is paramount to their biological activity.[1] Different stereoisomers of related compounds, such as 1-aminocyclopentane-1,3-dicarboxylate (ACPD), have been shown to possess distinct activities at mGluR subtypes, influencing downstream signaling pathways like phosphoinositide turnover and cyclic AMP (cAMP) formation.[3][4] Consequently, derivatives of this compound are valuable tools for dissecting the pharmacology of mGluRs and for the potential development of novel therapeutics for neurological disorders.
These notes will focus on two primary areas of pharmacological investigation:
-
Modulation of Metabotropic Glutamate Receptors: Protocols are provided to assess the binding affinity and functional activity of derivatives at mGluRs.
-
Neuroprotective Effects: A protocol is detailed to evaluate the potential of these compounds to protect neurons from excitotoxic and oxidative stress-induced cell death.
Modulation of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are G-protein coupled receptors that play a significant role in modulating synaptic plasticity and neuronal excitability. Their dysfunction has been implicated in a range of neurological and psychiatric disorders.
Protocol 1: Competitive Radioligand Binding Assay for mGluR Subtypes
This protocol is designed to determine the binding affinity (Ki) of test compounds for a specific mGluR subtype, for example, mGluR2/3, using a competitive displacement assay with a known radioligand.
Principle: The ability of a test compound to displace a radiolabeled ligand from its receptor is proportional to its binding affinity. By performing the assay with increasing concentrations of the test compound, an inhibition curve can be generated to calculate the IC50, which is then converted to the inhibition constant (Ki).
Materials and Reagents:
-
Cell membranes expressing the target mGluR subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]LY341495 for mGluR2/3)
-
Test compounds (derivatives of this compound)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Microplate reader or scintillation counter
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Radioligand at a concentration near its Kd.
-
Test compound or control (non-specific binding or vehicle).
-
Diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) |
| Derivative 1 | 150 | 800 |
| Derivative 2 | 75 | 350 |
| Derivative 3 | 25 | 120 |
Protocol 2: cAMP Accumulation Functional Assay
This protocol determines whether a test compound acts as an agonist or antagonist at a Gi-coupled mGluR (e.g., mGluR2/3), which, upon activation, inhibits adenylyl cyclase and reduces cAMP levels.
Principle: In cells expressing a Gi-coupled mGluR, forskolin can be used to stimulate adenylyl cyclase and increase intracellular cAMP. An agonist at the mGluR will inhibit this forskolin-stimulated cAMP production. An antagonist will block the inhibitory effect of a known agonist.
Materials and Reagents:
-
Cells expressing the target mGluR subtype (e.g., CHO or HEK293 cells)
-
Forskolin
-
Reference agonist (e.g., glutamate or a selective agonist)
-
Test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density.
-
Pre-treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 1-2 hours.
-
Glutamate Challenge: Add a pre-determined toxic concentration of glutamate to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment:
-
Remove the treatment medium.
-
Add the cell viability reagent (e.g., MTT solution) and incubate as per the manufacturer's protocol.
-
If using MTT, solubilize the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and the glutamate-only treated wells (0% protection).
-
Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC50.
-
Data Presentation:
| Compound | Neuroprotection EC50 (µM) |
| Derivative 1 | 5.2 |
| Derivative 2 | 1.8 |
| Derivative 3 | 0.9 |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the pharmacological characterization of this compound derivatives. By systematically evaluating their binding affinity, functional activity at mGluRs, and neuroprotective potential, researchers can elucidate the structure-activity relationships within this promising class of compounds. Such studies are essential for the identification of lead candidates for the development of novel therapies for a variety of neurological and psychiatric disorders.
References
- Irving, A. J., Schofield, J. G., Watkins, J. C., Sunter, D. C., & Collingridge, G. L. (1990). Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. European journal of pharmacology, 186(2-3), 363-366.
- Casabona, G., Genazzani, A. A., Di Stefano, M., Sortino, M. A., & Nicoletti, F. (1992). Developmental changes in the modulation of cyclic AMP formation by the metabotropic glutamate receptor agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic acid in brain slices. Journal of neurochemistry, 59(6), 2049-2054.
- Bessis, A. S., Vadesne, G., Bourrat, E., Bertho, G., Pin, J. P., & Acher, F. C. (2003). 3-carboxy-4-phosphonocyclopentane amino acids: new metabotropic glutamate receptor ligands. Amino acids, 24(3), 303-310.
- Lodge, D., & Collingridge, G. (1991). Metabotropic excitatory amino acid receptor agonists selectively potentiate behavioral effects induced by ionotropic excitatory amino acid receptor agonists in mice. British journal of pharmacology, 103(4), 2049-2054.
- Nicoletti, F., Bockaert, J., Collingridge, G. L., Conn, P. J., Ferraguti, F., Schoepp, D. D., ... & Pin, J. P. (2011). Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology, 60(7-8), 1017-1041.
- Silbernagl, S. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). Pflügers Archiv, 353(3), 241-253.
- Syguda, A., Twarda-Clapa, A., & Leśniak, S. (2020). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Crystals, 10(11), 1030.
- Houghten, R. A., & Ostresh, J. M. (1987). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Bioorganic & medicinal chemistry letters, 7(12), 1571-1576.
- Woll, M. G., & Gellman, S. H. (2011). Evaluation of a cyclopentane-based γ-amino acid for the ability to promote α/γ-peptide secondary structure. The Journal of organic chemistry, 76(11), 4506-4514.
- Delso, I., Tejero, T., Gotor-Gotor, A., & Merino, P. (2012). Polyhydroxylated cyclopentane β-amino acids derived from d-mannose and d-galactose: synthesis and protocol for incorporation into peptides. The Journal of organic chemistry, 77(3), 1348-1356.
- Pickering, D. S., Thomsen, C., Suzdak, P. D., & Sørensen, P. O. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. European journal of pharmacology, 668(1-2), 127-133.
- Gür, F. N., & Gür, C. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 28(15), 5801.
- Silva, C. R., Vaz, C. V., & Cunha, R. A. (2000). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. European journal of pharmacology, 406(2), 183-192.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental changes in the modulation of cyclic AMP formation by the metabotropic glutamate receptor agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic acid in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint
In the landscape of modern drug discovery, the strategic use of conformationally constrained building blocks is a cornerstone of rational drug design. These rigid scaffolds reduce the entropic penalty of binding to a biological target, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, a chiral cyclic β-amino acid ester, exemplifies such a valuable scaffold. Its rigid five-membered ring pre-organizes appended functional groups into a specific spatial orientation, making it a powerful tool for creating highly specific interactions with enzyme active sites or receptors. This guide provides an in-depth overview of its primary application, synthesis, and the underlying principles of its use in medicinal chemistry, with a focus on its role in the development of the anticoagulant drug, Edoxaban.
Core Application: A Key Building Block for the Factor Xa Inhibitor Edoxaban
The most prominent application of this compound is as a crucial intermediate in the synthesis of Edoxaban , a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[2]
The structure of Edoxaban reveals how the (1R,2S)-cyclopentane core serves as a central scaffold. The cis relationship between the amino and carboxylate groups on the cyclopentane ring is critical. This specific stereochemistry orients the two main side chains of the drug in a precise manner to fit into the active site of the FXa enzyme.
The Role of (1R,2S) Stereochemistry in FXa Inhibition
Structure-activity relationship (SAR) studies on related cis-(1R,2S)-cycloalkyldiamine derivatives as FXa inhibitors have provided significant insights into the importance of this specific stereochemical arrangement.[1] These studies, along with crystal structures of inhibitors bound to FXa, demonstrate that the rigid cyclic core acts as a scaffold to position substituents into the S1 and S4 pockets of the enzyme's active site.[1]
The (1R,2S) configuration ensures that the substituents attached to the amino and carboxylate groups are projected in a specific three-dimensional arrangement that maximizes binding affinity and inhibitory potency. This precise orientation allows for optimal interactions with key amino acid residues within the enzyme's binding pockets, leading to high target specificity and efficacy.
Experimental Protocols and Methodologies
Protocol 1: Scalable, Enantioselective Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid
A robust and scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been developed, providing access to the key (1R,2S) isomer.[3][4][5][6] The following protocol is adapted from this literature method.
Workflow Diagram: Synthesis of (1R,2S)-ACPC
Caption: Workflow for the enantioselective synthesis of Fmoc-(1R,2S)-ACPC.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in toluene, add (S)-(-)-α-phenylethylamine (1.0 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water via azeotropic distillation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the resulting crude imine in isobutyric acid and cool in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 20°C.
-
Stir for 4-6 hours at room temperature.
-
Work up the reaction by adding aqueous HCl, followed by basification with NaOH and extraction with an organic solvent (e.g., ethyl acetate) to yield the crude amino ester mixture.[6]
-
-
Diastereomeric Salt Resolution:
-
Dissolve the crude amino ester mixture (1.0 equiv) in hot acetonitrile.
-
In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (DBTA) (1.05 equiv) in hot acetonitrile.
-
Add the amino ester solution dropwise to the DBTA solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place in a refrigerator for 12 hours to facilitate crystallization.
-
Filter the white precipitate, wash with cold acetonitrile, and dry to obtain the pure (R,S,S)-2•(D)-DBTA salt of the ethyl ester.[5]
-
-
Liberation of the Free Amine and Esterification:
-
Suspend the (R,S,S)-2•(D)-DBTA salt in a biphasic mixture of diethyl ether and an aqueous solution of potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃).
-
Stir vigorously until all solids dissolve.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the free ethyl (1R,2S)-2-aminocyclopentanecarboxylate.
-
To obtain the methyl ester, the free acid (obtained after hydrolysis of the ethyl ester) can be treated with methanolic HCl or thionyl chloride in methanol.
-
Quantitative Data Summary:
| Step | Product | Yield | Purity (diastereomeric excess) |
| 1 | Crude Amino Ester Mixture | >90% | Mixture of diastereomers |
| 2 | (R,S,S)-2•(D)-DBTA Salt | ~85% (based on desired diastereomer) | >99% de |
| 3 | Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | >95% (from salt) | >99% ee |
Yields and purity are representative and may vary based on experimental conditions.
Protocol 2: N-Acylation for Edoxaban Synthesis (Representative)
The following is a representative protocol for the amide bond formation between this compound and the N-(5-chloropyridin-2-yl)oxalamic acid fragment, a key step in the synthesis of Edoxaban. This protocol is based on standard peptide coupling methodologies.
Workflow Diagram: N-Acylation Coupling Step
Sources
- 1. SAR and X-ray structures of enantiopure 1,2-cis-(1R,2S)-cyclopentyldiamine and cyclohexyldiamine derivatives as inhibitors of coagulation Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution of Methyl 2-Aminocyclopentanecarboxylate
Welcome to the technical support center for the chiral resolution of methyl 2-aminocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the enantiomers of this crucial chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Issues in Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a widely used method for the chiral resolution of amines and their derivatives.[1][2] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[2][3] However, the process can be challenging. This section addresses common problems encountered during the crystallization process.
Issue 1: No Crystals are Forming
Question: I've mixed my racemic methyl 2-aminocyclopentanecarboxylate with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What should I do?
Answer:
The lack of crystal formation is a common issue that can stem from several factors, primarily related to supersaturation and nucleation. Here’s a systematic approach to troubleshoot this problem:
-
Increase Supersaturation:
-
Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure. This increases the solute concentration, which may induce crystallization. Be cautious not to remove too much solvent, as this can lead to "oiling out."
-
Anti-Solvent Addition: Introduce an "anti-solvent"—a solvent in which the diastereomeric salts are less soluble.[4] This should be done dropwise to the stirred solution to create localized supersaturation and promote nucleation. Common anti-solvents include hexanes or diethyl ether when using polar solvents like methanol or ethanol.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of the desired diastereomeric salt from a previous successful experiment, add a few seed crystals to the solution. This provides a template for crystal growth.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create microscopic imperfections on the glass surface that may serve as nucleation sites.
-
-
Optimize Temperature:
Issue 2: The Mixture is "Oiling Out"
Question: Instead of forming solid crystals, my mixture has separated into a dense, oily liquid. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of a solid crystalline phase. This is often a result of the solution being too concentrated or being cooled too rapidly.
-
Solvent and Temperature Adjustments:
-
Add More Solvent: Gently warm the mixture to dissolve the oil and then add more of the primary solvent to dilute the solution.
-
Slower Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice rather than an amorphous oil.[4]
-
-
Solvent System Modification:
-
Change the Solvent: The choice of solvent is critical.[6] Experiment with different solvents or solvent mixtures. A solvent system that provides a moderate solubility for the diastereomeric salts at elevated temperatures and low solubility at lower temperatures is ideal.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Question: I have successfully crystallized one of the diastereomeric salts, but the yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor.
-
Optimize the Amount of Resolving Agent:
-
Typically, 0.5 equivalents of the resolving agent are used to selectively precipitate the salt of one enantiomer.[2] However, this can be optimized. Varying the amount of the resolving agent might improve the yield of the less soluble salt.
-
-
Maximize Crystallization Time and Temperature Profile:
-
Maturation Time: After cooling, allow the mixture to stir at the final temperature for an extended period (e.g., 2-12 hours). This "maturation" step allows the crystallization process to reach equilibrium.[4]
-
Temperature Cycling: In some cases, temperature cycling (repeatedly warming and cooling the mixture) can promote the growth of the desired crystals and improve the overall yield and purity.[7][8]
-
-
Recover from Mother Liquor:
-
The mother liquor is enriched in the more soluble diastereomer. It is also a good practice to concentrate the mother liquor to try and obtain a second crop of crystals of the less soluble diastereomer.
-
Issue 4: Poor Enantiomeric Excess (e.e.) of the Final Product
Question: After isolating the diastereomeric salt, liberating the amine, I'm finding that the enantiomeric excess is low. What are the likely causes and solutions?
Answer:
Low enantiomeric excess is a frustrating problem that can arise from issues with either the crystallization process or the analytical method itself.
-
Validate Your Analytical Method:
-
Improve the Purity of the Diastereomeric Salt:
-
Recrystallization: Recrystallize the isolated diastereomeric salt from a suitable solvent. This is often the most effective way to improve diastereomeric and, consequently, enantiomeric purity.
-
Slower Crystallization: As mentioned for "oiling out," a slower cooling rate can lead to the formation of purer crystals.[4]
-
-
Check the Purity of the Resolving Agent:
-
Ensure that the chiral resolving agent itself has a high enantiomeric purity. Any impurity in the resolving agent will lead to a lower than expected e.e. in the final product.
-
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common methods for the chiral resolution of methyl 2-aminocyclopentanecarboxylate?
A1: The most common methods include:
-
Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by crystallization.[1][2]
-
Enzymatic Kinetic Resolution: Using an enzyme, such as a lipase, that selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[11]
-
Chiral Chromatography: Separating the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13]
Q2: How do I choose the right chiral resolving agent?
A2: The selection of a resolving agent is often empirical.[1] However, some general guidelines apply:
-
Acid-Base Chemistry: For a basic amine like methyl 2-aminocyclopentanecarboxylate, a chiral acid is used. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3]
-
Screening: It is advisable to screen a variety of resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.
Analytical and Procedural Questions
Q3: How can I determine the enantiomeric excess of my resolved methyl 2-aminocyclopentanecarboxylate?
A3: Several analytical techniques can be used:
-
Chiral HPLC: This is a widely used and accurate method. The sample is passed through a column with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[10][12][14]
-
Chiral GC: Similar to HPLC, but for volatile compounds. The amine may need to be derivatized to increase its volatility.[10]
-
NMR Spectroscopy with Chiral Discriminating Agents: A chiral discriminating agent is added to the sample, which forms diastereomeric complexes that can be distinguished by NMR.[10][15][16]
Q4: Can you provide a general protocol for liberating the free amine from the diastereomeric salt?
A4: Yes, here is a general procedure:
-
Dissolution: Dissolve the purified diastereomeric salt in water.[4]
-
Basification: With stirring, add an aqueous base (e.g., 2M NaOH) dropwise until the salt has fully dissociated and the free amine is liberated (e.g., pH > 10).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[4]
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified enantiomer.[4]
-
Final Analysis: Determine the enantiomeric purity of the final product using an appropriate analytical method.[4]
Section 3: Visualizations and Data
Workflow Diagrams
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. approcess.com [approcess.com]
- 7. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in Scaling Up (1R,2S)-Methyl 2-aminocyclopentanecarboxylate Synthesis
Introduction:
(1R,2S)-Methyl 2-aminocyclopentanecarboxylate is a pivotal chiral building block in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The precise stereochemical configuration of this molecule is critical to the therapeutic efficacy and safety of the final drug product. Transitioning its synthesis from a laboratory to a pilot or commercial scale, however, introduces a host of challenges. This guide offers in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to aid researchers, chemists, and process development professionals in navigating the complexities of scaling up this synthesis. This document will delve into common hurdles such as maintaining stereocontrol, managing reagents, and optimizing purification and process safety.
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis. Each issue is analyzed with respect to its probable causes, and actionable solutions are provided based on established chemical principles and extensive process experience.
Issue 1: Diminished Diastereoselectivity and Epimerization
Question: We're observing a significant drop in the diastereomeric excess (d.e.) of our desired (1R,2S) isomer during scale-up. While our lab-scale synthesis consistently yields >99% d.e., our larger batches are only achieving 90-95% d.e. What are the likely causes, and how can we rectify this?
Probable Causes & Solutions:
-
Inadequate Temperature Control: Exothermic reactions can create localized "hot spots" within the reactor, which may promote epimerization, particularly at the C2 position. Maintaining a uniform temperature becomes increasingly difficult with larger reaction volumes.
-
Solution: Employ a more robust reactor cooling system. Ensure that the stirring mechanism is efficient to facilitate heat transfer from the reaction mixture to the cooling jacket. A semi-batch or continuous-flow process, where reagents are added incrementally, can also help to manage the exotherm more effectively.
-
-
Prolonged Reaction Times or Improper Quenching: Extended exposure of the product to basic or acidic conditions can lead to epimerization.[1]
-
Solution: Optimize the reaction duration by closely monitoring its progress with in-process controls like HPLC or UPLC. Upon completion, the reaction should be quenched promptly, and the pH adjusted to a neutral range to ensure product stability.
-
-
Base Selection and Stoichiometry: The choice of base and its stoichiometry can have a profound impact on the stereochemical outcome. While a strong, non-nucleophilic base is often preferred, an excess can trigger unwanted side reactions, including epimerization.
-
Solution: Re-evaluate the base being used. If a potent base like lithium diisopropylamide (LDA) is employed, it should be added slowly and at a low temperature. Precise stoichiometric control is crucial to avoid an excess of base. If the process window proves too narrow, consider exploring milder alternative bases.
-
Workflow for Diagnosing and Resolving Poor Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Challenges in Product Isolation and Purification
Question: We are encountering difficulties with the isolation of the methyl ester product. During the work-up, we're experiencing emulsion formation, and the subsequent crystallization yields are low and inconsistent. How can we enhance our downstream processing?
Probable Causes & Solutions:
-
Emulsion Formation during Extraction: The amphiphilic nature of the amino acid ester can lead to the formation of stable emulsions during aqueous work-up, particularly with inadequate pH control.
-
Solution: Adjust the pH of the aqueous layer to minimize the product's surfactant properties. For an amino ester, this typically involves working at a pH where the amine is either fully protonated (acidic) or deprotonated (basic), but not near its isoelectric point. The addition of a brine solution can also aid in breaking emulsions by increasing the ionic strength of the aqueous phase.
-
-
Poor Crystallization Behavior: The product may exist as an oil at room temperature or exhibit high solubility in the selected solvent system, complicating crystallization. Impurities can also inhibit crystal formation.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screening to identify an optimal solvent or solvent mixture for crystallization. Anti-solvent crystallization is often a successful strategy. For instance, dissolving the crude product in a solvent where it is highly soluble (e.g., methanol, ethyl acetate) and then slowly introducing a solvent in which it is poorly soluble (e.g., heptane, hexane) can induce crystallization.
-
Seeding: The use of a small quantity of pure crystalline product as seed crystals can initiate crystallization, helping to control the crystal form and improve the yield.
-
Purification Prior to Crystallization: If impurities are impeding crystallization, a preliminary purification step, such as a silica gel plug or distillation under reduced pressure, can be effective in removing them.
-
-
Data Presentation: Solvent Screening for Crystallization
| Solvent System (v/v) | Initial Solubility (mg/mL at 40°C) | Yield (%) after 12h at 5°C | Purity (HPLC Area %) |
| Isopropanol/Heptane (1:3) | 150 | 85 | >99.5 |
| Ethyl Acetate/Hexane (1:4) | 120 | 78 | >99.2 |
| Toluene | 80 | 65 | >99.0 |
| Dichloromethane | >200 | No crystallization | - |
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for preparing the enantiomerically pure starting material, and what are their scale-up implications?
The two main strategies for producing enantiomerically pure precursors for this compound are:
-
Resolution of a racemic mixture: This traditional approach often utilizes a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated through crystallization.[2][3]
-
Scale-up Considerations: This method can be robust and cost-effective, particularly if the resolving agent is inexpensive and the crystallization process is high-yielding. However, it is inherently inefficient as it discards 50% of the material unless a racemization and recycling protocol for the undesired enantiomer is implemented.
-
-
Asymmetric Synthesis: This method involves the use of a chiral catalyst or auxiliary to control the stereoselectivity of the reaction. An example is the asymmetric hydrogenation of an enamine precursor.
-
Scale-up Considerations: Asymmetric routes can be more atom-economical. However, the cost and availability of the chiral catalyst or auxiliary can be significant factors at a large scale. The recovery and reuse of the catalyst are often critical for the economic viability of the process.
-
Q2: What are the critical safety considerations when scaling up this synthesis?
Several safety aspects require careful management:
-
Handling of Reactive Reagents: Many synthetic routes may involve pyrophoric reagents (e.g., n-BuLi for LDA formation), flammable solvents, or corrosive acids and bases. A comprehensive Process Hazard Analysis (PHA) is essential.
-
Thermal Hazards: As previously mentioned, exothermic reactions must be carefully monitored and controlled to prevent thermal runaways. Reaction calorimetry studies are highly recommended to understand the heat flow of the reaction before scaling up.
-
Pressure Management: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. The reactor system must be equipped with appropriate pressure relief devices.
Q3: Which analytical techniques are crucial for in-process control and final product release?
-
In-Process Controls (IPCs):
-
HPLC/UPLC: To monitor the consumption of starting materials and the formation of the product and any byproducts. A chiral HPLC method is essential for tracking the diastereomeric and enantiomeric purity throughout the process.
-
GC: Useful for monitoring volatile starting materials or solvents.
-
TLC: A quick and simple method for qualitative reaction monitoring.
-
-
Final Product Release:
-
Chiral HPLC/UPLC: To determine the final enantiomeric and diastereomeric purity.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the process.
-
Experimental Protocol: Chiral HPLC Method for d.e. Determination
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
References
-
Davies, S. G., et al. "Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate." Chemical Communications, no. 19, 2003, pp. 2410-2411. [Link]
-
Fülöp, F., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry, vol. 89, no. 7, 2024, pp. 4760-4767. [Link]
-
Fülöp, F., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." National Center for Biotechnology Information, [Link]
-
LePlae, P. R., et al. "An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid." The Journal of Organic Chemistry, vol. 68, no. 9, 2003, pp. 3670-3673. [Link]
-
Urones, J. G., et al. "A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid." Molecules, vol. 12, no. 5, 2007, pp. 1038-1051. [Link]
-
"Epimerisation in Peptide Synthesis." National Center for Biotechnology Information, [Link]
Sources
Technical Support Center: Purification of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate Isomers
Welcome to the technical support center for the purification of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the separation of these critical chiral building blocks.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the stereoisomers of methyl 2-aminocyclopentanecarboxylate?
A1: The core challenge lies in the structural similarity of the enantiomers ((1R,2S) and (1S,2R)) and their diastereomers (cis and trans isomers). Enantiomers possess identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible. The primary strategies to overcome this involve converting the enantiomeric pair into diastereomers with distinct physical properties or using a chiral environment that interacts differently with each enantiomer.[1][2]
Key difficulties include:
-
Co-crystallization: During diastereomeric salt formation, the salts can co-crystallize, leading to poor enantiomeric enrichment.[3]
-
Finding a suitable resolving agent: The selection of a chiral resolving agent for diastereomeric salt formation is often empirical and requires screening.[1][3]
-
Method Development for Chiral HPLC: Selecting the right chiral stationary phase (CSP) and mobile phase for High-Performance Liquid Chromatography (HPLC) can be time-consuming.[4][5]
-
Epimerization: The stereocenter at the α-position to the carboxylate can be susceptible to epimerization under non-optimal conditions, particularly with the use of strong bases, which can convert the desired cis-isomer to the trans-isomer.[6][7]
Q2: What are the most common methods for purifying this compound?
A2: The two most prevalent and effective methods are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[8][9] The desired enantiomer is then recovered by decomposing the salt.
-
Chiral Chromatography: This is a direct method that utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[4][5][10] The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.
Q3: How do I choose between diastereomeric salt resolution and chiral chromatography?
A3: The choice depends on several factors:
-
Scale: For large-scale purifications (kilogram scale and above), diastereomeric salt resolution is often more cost-effective.[8]
-
Time and Resources: Chiral chromatography method development can be faster for small-scale applications and for analytical purposes to determine enantiomeric excess (ee).[5]
-
Purity Requirements: Both methods can achieve high enantiomeric purity (>99% ee). However, chiral chromatography can sometimes offer higher resolution for difficult separations.
-
Availability of Resolving Agents: The success of diastereomeric salt resolution is contingent on finding a suitable and commercially available chiral resolving agent.
Q4: Can enzymatic resolution be used for this separation?
A4: Yes, enzymatic kinetic resolution is a viable and often highly selective method.[6][7] This technique uses an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. For instance, an enzyme could selectively hydrolyze the (1S,2R)-ester, allowing for the separation of the unreacted (1R,2S)-ester from the resulting carboxylic acid.
II. Troubleshooting Guides
Troubleshooting Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Salt | - Poor choice of resolving agent. - Inappropriate solvent system. - Concentration of the solution is too low. | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives like dibenzoyl-D-tartaric acid (DBTA)).[6][7] - Experiment with different solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility and the other is highly soluble.[8] - Concentrate the solution or cool it to a lower temperature to induce crystallization. |
| Low Enantiomeric Excess (ee) | - Co-crystallization of both diastereomeric salts. - Incomplete reaction with the resolving agent. | - Perform multiple recrystallizations of the diastereomeric salt.[11] - Adjust the stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalents). - Optimize the cooling rate during crystallization; slower cooling often leads to purer crystals. |
| Difficulty Recovering the Free Amino Ester | - Incomplete decomposition of the salt. - Partial loss of the product during extraction.[6] | - Ensure the pH is sufficiently basic to fully deprotonate the amine. - Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. - Consider treating the isolated salt with HBr and performing hydrogenolysis to recover the amino acid, which can then be re-esterified.[6] |
Troubleshooting Chiral HPLC/SFC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. | - Screen different types of CSPs. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for amino acid esters.[10][12] - Systematically vary the mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., acids or bases like trifluoroacetic acid or diethylamine).[4] |
| Poor Peak Shape (Tailing or Fronting) | - Overloading the column. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Reduce the injection volume or sample concentration. - Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions.[4] |
| Inconsistent Retention Times | - Column not properly equilibrated. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[4] - Use a column thermostat and freshly prepared mobile phase. - Use a guard column to protect the analytical column. |
III. Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (2S,3S)-2,3-Dibenzoyl-D-(+)-tartaric Acid ((D)-DBTA)
This protocol is a generalized procedure based on established methods for resolving similar amino esters.[6][13]
Step 1: Formation of the Diastereomeric Salt
-
Dissolve the racemic methyl 2-aminocyclopentanecarboxylate (1 equivalent) in a suitable solvent like acetonitrile or ethanol at an elevated temperature.
-
In a separate flask, dissolve (D)-DBTA (0.5-1.0 equivalents) in the same solvent, also with heating.
-
Slowly add the (D)-DBTA solution to the amino ester solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (e.g., for 12 hours) to promote crystallization.[13]
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Step 3: Recrystallization (if necessary)
-
To improve the diastereomeric purity, recrystallize the salt from a hot solvent.
-
Analyze the purity of the crystals by chiral HPLC after liberating a small sample of the amino ester.
Step 4: Liberation of the Enantiomerically Enriched Amino Ester
-
Suspend the diastereomerically pure salt in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate or potassium carbonate).[13]
-
Stir the mixture until all solids have dissolved.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method.
Step 1: Column Selection
-
Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA or AD-H) or cellulose tris(3,5-dimethylphenylcarbamate).[12] These are known to be effective for the separation of amino acid esters.[12]
Step 2: Initial Mobile Phase Screening
-
For normal phase mode, begin with a mixture of hexane and a polar organic modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:isopropanol.[12]
-
Run a screening gradient to determine the approximate elution conditions.
-
If separation is observed, optimize the mobile phase in isocratic mode by adjusting the percentage of the polar modifier.
Step 3: Optimization
-
Flow Rate: Start with a flow rate of 1 mL/min for a standard 4.6 mm ID analytical column.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducible results.
-
Additives: If peak shape is poor, consider adding a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase.[4]
-
Detection: Use UV detection at a suitable wavelength (e.g., 210-220 nm) or a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) if the analyte has a poor chromophore.
Decision Tree for Chiral HPLC Method Development
Caption: Decision-making workflow for chiral HPLC method development.
IV. References
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410–2411. [Link]
-
Twarda-Clapa, A., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(23), 15437–15448. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
Twarda-Clapa, A., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
-
Davies, S. G., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. ResearchGate. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(4), 929-938. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 236-246. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
Twarda-Clapa, A., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
-
Bartoszewicz, A., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(18), 3348. [Link]
-
Wikipedia. (2023, November 28). Chiral resolution. Wikipedia. [Link]
-
Lee, T. V., & Lee, J. R. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(16), 5564–5567. [Link]
-
Langer, A. W. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Bristol-Myers Squibb Company. (2007). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 2-Aminocyclopentanecarboxylate
Welcome to the technical support guide for the synthesis of methyl 2-aminocyclopentanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common impurities, their mechanistic origins, and provide robust troubleshooting protocols to enhance the purity and yield of your synthesis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of methyl 2-aminocyclopentanecarboxylate, which is typically achieved via the reductive amination of methyl 2-oxocyclopentanecarboxylate.
Q1: What are the primary impurities I should anticipate in my crude product?
A1: The impurity profile is highly dependent on your specific reaction conditions, but the most prevalent species are typically:
-
Methyl 2-hydroxycyclopentanecarboxylate: The alcohol byproduct from the direct reduction of the starting ketoester.
-
Unreacted Methyl 2-oxocyclopentanecarboxylate: Incomplete reaction conversion.
-
Diastereomers (cis and trans): The product contains two stereocenters, leading to diastereomeric impurities. The thermodynamically more stable trans isomer often predominates, but the kinetic product ratio can vary.[1][2]
-
2-Aminocyclopentanecarboxylic Acid: The hydrolysis product of the methyl ester. This can occur during the reaction or, more commonly, during aqueous workup.[3]
-
Over-alkylated Products: If ammonia is used as the nitrogen source, the primary amine product can react with another molecule of the ketoester to form a secondary amine.
Q2: My analysis (GC-MS/LC-MS) shows a significant peak corresponding to methyl 2-hydroxycyclopentanecarboxylate. What is the cause and how can I prevent it?
A2: The formation of the alcohol byproduct is a classic sign of a non-selective reducing agent or suboptimal reaction conditions. This occurs when the hydride source reduces the starting ketone faster than it reduces the intermediate imine/iminium ion.
The core of the issue lies in the relative rates of two competing reactions: ketone reduction and imine reduction. To favor the desired amine product, the imine must be formed efficiently and reduced selectively.[4][5]
Primary Cause: Using a strong, non-selective borohydride reagent like sodium borohydride (NaBH₄) at neutral or alkaline pH. NaBH₄ is capable of rapidly reducing ketones.[6]
Solution: Employ a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.
-
Sodium cyanoborohydride (NaBH₃CN): This is the classic reagent for reductive amination. It is stable under mildly acidic conditions (pH 5-6) where iminium ion formation is favored. It is less reactive towards ketones at this pH.[5][6][7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, lack of toxicity compared to cyanoborohydride, and excellent selectivity for reducing imines and enamines in the presence of ketones.[4][8][9] It does not require strict pH control.
Q3: How can I control the cis/trans diastereomeric ratio of the final product?
A3: Controlling the stereochemistry at the C1 and C2 positions is a significant challenge. The final ratio is a product of both the reduction step and potential epimerization of the C2 stereocenter (alpha to the ester group).
-
Epimerization: The proton at C2 is acidic and can be removed under basic or even mildly acidic conditions, leading to a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of diastereomers. Treatment of the crude amino ester mixture with a base like sodium ethoxide in ethanol can be used to intentionally epimerize the mixture, typically enriching the thermodynamically more stable trans isomer.[1][2]
-
Reduction Conditions: The stereochemical outcome of the hydride attack on the imine intermediate can be influenced by the steric bulk of the reducing agent and the reaction temperature. However, post-reduction epimerization often has a more significant impact on the final isolated ratio.
-
Purification: If a specific diastereomer is required, careful purification is necessary. Diastereomers often have different physical properties, allowing for separation by column chromatography. Alternatively, forming salts with a chiral acid (like dibenzoyl-d-tartaric acid) can facilitate the selective crystallization of one diastereomer.[1]
Q4: I'm observing hydrolysis of my methyl ester to the carboxylic acid. How can I minimize this?
A4: Ester hydrolysis is typically catalyzed by acid or base, especially in the presence of water.
Prevention During Reaction:
-
Ensure all reagents and solvents are anhydrous, particularly if the reaction is run for an extended period.
-
Avoid strongly acidic or basic conditions if possible. If an acid catalyst is needed for imine formation, use a minimal amount of a weak acid like acetic acid.[4]
Prevention During Workup:
-
Minimize the duration of any aqueous workup steps.
-
Avoid using strong aqueous acids or bases for extraction or pH adjustment. A saturated sodium bicarbonate solution is generally mild enough for neutralization.
-
If the product is particularly sensitive, consider a non-aqueous workup or direct purification after removing the solvent.
PART 2: Troubleshooting Guides
Guide 1: Minimizing Alcohol Byproduct (Methyl 2-hydroxycyclopentanecarboxylate)
This guide provides a systematic approach to eliminating the alcohol byproduct from your reductive amination reaction.
Protocol: Selective Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-oxocyclopentanecarboxylate (1.0 eq) and the amine source (e.g., ammonium acetate, 1.5-2.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. You can monitor this initial step by TLC or LC-MS.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-24 hours.[9]
-
Quench: Once the starting ketoester is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Reducing Agent Selectivity
| Reducing Agent | Typical Conditions | Selectivity for Imine vs. Ketone | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Neutral pH | Low | Inexpensive, readily available | Poor selectivity, high alcohol byproduct formation[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | High | Excellent selectivity, well-established | Highly toxic, requires pH control[5][6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Very High | Excellent selectivity, mild, no pH control needed | More expensive, generates acetic acid |
Troubleshooting Logic: Alcohol Byproduct
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Scientist's Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis with Cyclic Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable challenge of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth technical guidance, field-proven troubleshooting strategies, and validated protocols focusing on the strategic implementation of cyclic amino acid derivatives, particularly pseudoproline dipeptides, to enhance synthesis efficiency, purity, and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding aggregation and the use of pseudoproline dipeptides.
Q1: What is peptide aggregation in SPPS and why does it happen?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures like β-sheets.[1][2] This aggregation can physically obstruct the N-terminus of the peptide chain, making it inaccessible to reagents for subsequent deprotection and coupling steps, ultimately leading to failed or incomplete synthesis.[2][3]
Q2: Are certain peptide sequences more likely to aggregate?
A2: Yes. Sequences rich in hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are highly susceptible to aggregation.[4] Additionally, sequences that can form strong hydrogen bonds, involving residues like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation typically becomes a significant issue after the fifth or sixth residue has been coupled.[5]
Q3: What are the tell-tale signs of on-resin aggregation during synthesis?
A3: A primary physical indicator is the failure of the peptide-resin to swell properly; in some cases, the resin bed may even appear to shrink.[3][5] In automated synthesizers with UV monitoring, aggregation can be identified by a flattened and broadened Fmoc-deprotection profile.[3][6] Crucially, standard colorimetric tests for free amines, like the Kaiser or TNBS test, can become unreliable and may yield false negatives in cases of severe aggregation because the aggregated chains block access to the N-terminal amines.[7]
Q4: What are pseudoproline dipeptides and how do they prevent aggregation?
A4: Pseudoproline dipeptides are specialized building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[8] In these dipeptides, the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming a temporary oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.[8] This five-membered ring structure mimics proline and introduces a significant "kink" into the peptide backbone. This structural disruption breaks the planarity required for inter-chain hydrogen bonding, thereby preventing the formation of β-sheets and subsequent aggregation.[1][8]
Q5: Why are pseudoprolines incorporated as dipeptides instead of single amino acids?
A5: The cyclic structure of a pseudoproline makes its backbone nitrogen sterically hindered and less nucleophilic. Consequently, coupling a standard Fmoc-amino acid onto an N-terminal pseudoproline residue results in very low yields.[8] By using a pre-formed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide, this difficult coupling is bypassed, ensuring high efficiency.[8]
Q6: Is the pseudoproline modification permanent?
A6: No, it is a temporary and reversible modification. The oxazolidine or thiazolidine ring is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved under standard acidic conditions used for the final cleavage from the resin (e.g., Trifluoroacetic Acid - TFA).[3][8] This cleavage step fully regenerates the native Ser, Thr, or Cys residue in the final peptide.
Troubleshooting Guide: From Diagnosis to Solution
When a synthesis yields a poor outcome, a systematic approach is required to identify and resolve the underlying issue.
Issue 1: Low Yield of Target Peptide with a High Percentage of Deletion Sequences
-
Symptoms: Mass Spectrometry (MS) analysis of the crude product shows the desired mass at low intensity, accompanied by significant peaks corresponding to [M-X], where X is the mass of one or more amino acid residues. HPLC chromatogram shows multiple, often poorly resolved, peaks.
-
Primary Cause: Severe on-resin aggregation is the most likely culprit. The aggregation has prevented efficient coupling and/or deprotection at multiple steps in the synthesis.
-
Diagnostic Workflow:
Caption: Standard Fmoc-SPPS cycle for one amino acid addition.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid / Pseudoproline Dipeptide Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of the Fmoc-amino acid (or Fmoc-pseudoproline dipeptide) and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Perform a TNBS or Kaiser test to confirm complete coupling (should be negative). If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The pseudoproline ring will be cleaved during this step.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Analysis of Crude Peptide Purity
This protocol is a standard method for assessing the purity of the synthesized peptide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude peptide dissolved in Mobile Phase A (or a minimal amount of DMSO/DMF first, then diluted) to a concentration of 1 mg/mL.
Procedure:
-
System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared peptide sample.
-
Gradient Elution: Run a linear gradient to separate the peptide from its impurities. A typical screening gradient is:
-
5% to 65% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Peptide purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Mechanism Visualization: How Pseudoprolines Work
The following diagram illustrates the core principle behind the effectiveness of pseudoproline dipeptides.
Caption: Aggregation vs. Disruption by Pseudoproline "Kink".
References
-
Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids. (2010). Organic Letters. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]
-
Pseudoproline Product Spotlight. (n.d.). Merck Millipore. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science. Retrieved from [Link]
-
Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide. (2005). Organic Letters. Retrieved from [Link]
-
Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. (2005). Organic Letters. Retrieved from [Link]
-
Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. (2005). Semantic Scholar. Retrieved from [Link]
-
Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. (2014). Organic Letters. Retrieved from [Link]
-
O-glycosylated peptides curtail the aggregation and toxicity of human islet amyloid polypeptide. (2021). Nature Communications. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
A Single Pseudoproline and Microwave Solid Phase Peptide Synthesis Facilitates an Efficient Synthesis of Human Amylin 1–37. (2012). International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. (2024). International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
The phenomenon of “difficult sequences” has hampered SPPS since its conception in 1986, and flow chemistry allows for its monitoring. (2024). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chempep.com [chempep.com]
Technical Support Center: Resolution of Methyl 2-Aminocyclopentanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of methyl 2-aminocyclopentanecarboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of critical byproducts during this process. Our focus is on providing practical, field-proven insights to enhance the efficiency and purity of your resolution experiments.
I. Understanding the Core Challenges: Byproduct Formation
The resolution of racemic methyl 2-aminocyclopentanecarboxylate, a valuable chiral building block, is often complicated by the formation of two primary byproducts:
-
Diastereomers via Epimerization: The most common challenge is the epimerization of the stereocenter at the α-position to the methyl ester. This occurs through the formation of a planar enolate intermediate under basic conditions, leading to a loss of stereochemical integrity and the formation of the undesired cis or trans diastereomer.[1][2][3][4][5]
-
Bicyclic β-Lactam Formation: Intramolecular cyclization between the amino group and the ester can occur, particularly under thermal stress or in the presence of certain reagents, leading to the formation of a bicyclic β-lactam.[6][7][8][9] This byproduct is often difficult to separate from the desired product.
The following sections will provide detailed guidance on how to identify, troubleshoot, and minimize the formation of these byproducts in common resolution workflows.
II. Troubleshooting Guides
A. Diastereomeric Salt Crystallization
This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization.[10] However, the conditions used can inadvertently promote byproduct formation.
Issue 1: Low Diastereomeric Excess (d.e.) and/or Low Yield of the Desired Enantiomer
-
Symptom: After crystallization and liberation of the free amine, chiral HPLC analysis shows a low diastereomeric excess, or the yield of the desired enantiomer is significantly below the theoretical 50%.
-
Root Cause Analysis & Solutions:
-
Epimerization: The basicity of the amine itself or the use of a basic resolving agent can cause epimerization of the α-carbon. This is especially problematic at elevated temperatures used to dissolve the salts.[1][2]
-
Solution:
-
Solvent Screening: The choice of solvent is critical. A systematic screening should be performed to find a solvent system that allows for a large solubility difference between the diastereomeric salts at a lower temperature.[11][12][13]
-
Temperature Control: Avoid prolonged heating. Use the minimum temperature necessary to dissolve the diastereomeric salts.[1]
-
Resolving Agent Selection: The choice of resolving agent can influence the propensity for epimerization. Consider screening different chiral acids.[14]
-
-
-
Poor Crystal Formation: The diastereomeric salts may not be forming well-defined crystals, leading to poor separation.
-
Solution:
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Seeding: If a small amount of the desired pure diastereomeric salt is available, use it to seed the crystallization.
-
-
-
Experimental Protocol 1: Minimizing Epimerization During Diastereomeric Salt Crystallization
-
Solvent Screening:
-
In parallel vials, dissolve small, equimolar amounts of racemic methyl 2-aminocyclopentanecarboxylate and the chosen chiral resolving agent (e.g., (R,R)-dibenzoyltartaric acid) in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Heat the mixtures gently until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, followed by further cooling to 4 °C.
-
Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free amine by treatment with a mild base and extract.
-
Analyze the diastereomeric excess by chiral HPLC or NMR.[2]
-
-
Optimized Crystallization:
-
Based on the screening results, perform the crystallization on a larger scale using the optimal solvent system.
-
Dissolve the diastereomeric salt at the lowest possible temperature.
-
Allow the solution to cool to room temperature undisturbed over several hours. If necessary, cool further to 4 °C.
-
Collect the crystals and analyze for diastereomeric excess.
-
If the d.e. is still not satisfactory, a second recrystallization under the same conditions may be necessary.
-
B. Enzymatic Resolution
Enzymatic resolutions, typically using lipases, offer high selectivity under mild conditions.[15][16] However, side reactions can still occur.
Issue 2: Formation of Bicyclic β-Lactam and Low Enantiomeric Excess (e.e.)
-
Symptom: Analysis of the reaction mixture shows a significant peak corresponding to the bicyclic β-lactam, and the enantiomeric excess of the remaining starting material or the acylated product is lower than expected.
-
Root Cause Analysis & Solutions:
-
Intramolecular Cyclization: While less common under the mild conditions of enzymatic reactions, prolonged reaction times or elevated temperatures can favor the formation of the bicyclic β-lactam.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely by chiral HPLC or GC to stop the reaction once the optimal conversion (typically around 50%) is reached.
-
Temperature Optimization: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
-
Poor Enzyme Selectivity/Activity: The chosen enzyme may not be optimal for this substrate, leading to a slow reaction and allowing for side reactions to become more prominent.
-
Solution:
-
Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most selective and active enzyme.[17]
-
Acyl Donor Selection: The choice of acylating agent (e.g., ethyl acetate, vinyl acetate) can impact the reaction rate and selectivity.[18]
-
-
-
Experimental Protocol 2: Minimizing Lactam Formation in Lipase-Catalyzed Resolution
-
Enzyme and Acyl Donor Screening:
-
Set up a series of small-scale reactions with racemic methyl 2-aminocyclopentanecarboxylate in a suitable organic solvent (e.g., MTBE, toluene).
-
To each vial, add a different lipase (e.g., CAL-B, Pseudomonas cepacia lipase) and an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Take aliquots at regular intervals and analyze by chiral HPLC to determine the conversion rate, enantiomeric excess of the remaining starting material and the acylated product, and the presence of any lactam byproduct.
-
-
Optimized Enzymatic Resolution:
-
Based on the screening, perform the reaction on a larger scale with the optimal enzyme, acyl donor, and solvent.
-
Maintain the optimal temperature and monitor the reaction progress.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Isolate the unreacted enantiomer and the acylated product by standard workup procedures.
-
C. Chiral HPLC Analysis and Purification
Chiral HPLC is a powerful tool for both analyzing the success of a resolution and for preparative separation.[19]
Issue 3: Poor Resolution or Merging of Enantiomeric/Diastereomeric Peaks
-
Symptom: The peaks corresponding to the enantiomers or diastereomers are not baseline-separated, making accurate quantification and purification difficult.
-
Root Cause Analysis & Solutions:
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good separation on a chiral stationary phase.
-
Solution:
-
Solvent Optimization: Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol) to find the optimal composition for resolution.
-
Additive Screening: The addition of small amounts of additives (e.g., trifluoroacetic acid for basic analytes) can significantly improve peak shape and resolution.
-
-
-
Column Contamination: Accumulation of impurities on the column can lead to a loss of resolution over time.
-
Solution:
-
Column Washing: Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants.
-
Sample Filtration: Always filter samples before injection to prevent particulate matter from clogging the column.
-
-
-
Experimental Protocol 3: Optimizing Chiral HPLC Separation
-
Method Development:
-
Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA or IC).
-
Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and inject a sample of the racemic or diastereomeric mixture.
-
Systematically vary the mobile phase composition (e.g., to 95:5 and 85:15 hexane:isopropanol) and observe the effect on resolution.
-
If peak tailing is observed, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for a basic analyte on a polysaccharide-based column).
-
-
Column Maintenance:
-
After a series of analyses, if resolution degrades, disconnect the column and flush it in the reverse direction with a strong solvent (e.g., isopropanol), following the manufacturer's guidelines.
-
Always use a guard column to protect the analytical column from strongly retained impurities.
-
III. Data Presentation
Table 1: Influence of Base and Temperature on the Epimerization of a Methyl 2-Aminocyclopentanecarboxylate Derivative
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Initial Diastereomer Ratio (cis:trans) | Final Diastereomer Ratio (cis:trans) | Reference |
| 1 | Sodium Ethoxide (1.1) | Ethanol | 30-35 | 12 | 1.0 : 0.15 | 0.21 : 1.0 | [1][2] |
| 2 | - | 10% HCl | < 70 | 12 | - | No significant epimerization | [1] |
| 3 | - | 10% HCl | > 80 | 12 | - | Epimerization observed | [1] |
Data adapted from a study on a closely related derivative, demonstrating the principle of base-catalyzed epimerization.[1][2]
Table 2: Representative Data from Lipase-Catalyzed Resolution of Cyclic Amino Amides
| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Reference |
| 1 | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 42 | 66 | 91 | [17] |
| 2 | CAL-A | 2,2,2-Trifluoroethyl butanoate | TBME/MeCN (4:1) | 4 | 99 | 40 | [17] |
| 3 | Lipase PS-C II | 2,2,2-Trifluoroethyl butanoate | TBME/MeCN (4:1) | 24 | 50 | 19 | [17] |
Data from a study on the resolution of 2-aminocyclopentanecarboxamides, illustrating the impact of enzyme selection on resolution efficiency.[17]
IV. Visualization of Key Processes
A. Byproduct Formation Pathways
Caption: Mechanisms of epimerization and lactam formation.
B. Generalized Resolution Workflows
Caption: Overview of common resolution workflows.
V. Frequently Asked Questions (FAQs)
Q1: My chiral resolution was working well, but now I'm seeing a loss of separation on my HPLC. What should I do?
A1: A gradual loss of resolution on a chiral column is often due to column contamination. We recommend disconnecting the column and flushing it in the reverse direction with a strong solvent like 100% isopropanol. Also, ensure that all samples are filtered through a 0.22 µm filter before injection to prevent frit blockage. If the problem persists, the column may have reached the end of its lifespan.
Q2: I observe a significant amount of the trans isomer even when I start with the pure cis racemic mixture for resolution. Why is this happening?
A2: This is a classic sign of epimerization at the α-carbon. If your resolution process involves basic conditions (e.g., use of a basic resolving agent, or liberation of the free amine with a strong base) or elevated temperatures, you are likely inducing this side reaction. Refer to the troubleshooting guide for diastereomeric salt crystallization for strategies to minimize this, such as careful solvent selection and temperature control.[1][2]
Q3: Can I use the same chiral HPLC method for analyzing the products of both diastereomeric salt and enzymatic resolutions?
A3: Yes, but with a key difference. For a diastereomeric salt resolution, you are separating diastereomers, which can often be done on a standard achiral column (like silica or C18) before liberating the free amine.[20][21] After liberating the amine, you will need a chiral column to determine the enantiomeric excess. For enzymatic resolution, you are separating enantiomers (the unreacted starting material and the acylated product), which will require a chiral stationary phase from the outset.
Q4: What is the best way to remove the resolving agent after crystallization?
A4: The most common method is to dissolve the diastereomeric salt in a suitable solvent and then perform a liquid-liquid extraction. For example, if you have used a chiral acid as a resolving agent, you can dissolve the salt in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic resolving agent into the aqueous layer. The desired free amine will remain in the organic layer.
Q5: During my enzymatic resolution, the reaction seems to stall before reaching 50% conversion. What could be the cause?
A5: This could be due to several factors. The enzyme may be inhibited by the product or the acyl donor byproduct. Alternatively, the reaction may have reached equilibrium. Consider using an irreversible acyl donor, such as vinyl acetate, which can help drive the reaction to completion. Also, ensure that your reaction conditions (temperature, pH if in an aqueous system) are optimal for the chosen enzyme.
VI. References
-
Kovács, L., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
Kovács, L., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]
-
Kodama, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. National Center for Biotechnology Information. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Shitara, H., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Center for Biotechnology Information. [Link]
-
Kanerva, L. T., & Vänttinen, E. (1998). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]
-
Hussain, M. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science. [Link]
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Nabika, T., et al. (2018). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Forró, E., & Fülöp, F. (2013). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. PubMed. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
ResearchGate. (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers... ResearchGate. [Link]
-
Blacker, A. J., & Williams, J. M. J. (2014). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]
-
Rios-Lombardía, N., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Center for Biotechnology Information. [Link]
-
Maharani, R., et al. (2021). Methionine epimerization in cyclic peptides. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. National Center for Biotechnology Information. [Link]
-
Lee, S.-H., et al. (2009). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Recent Developments in Optical Resolution. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Miyazawa, T., et al. (1995). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Center for Biotechnology Information. [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. δ-Lactam synthesis [organic-chemistry.org]
- 8. γ-Lactam synthesis [organic-chemistry.org]
- 9. Lactam synthesis [organic-chemistry.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protecting Group Strategies for Aminocyclopentanecarboxylate Derivatives
Welcome to the technical support center for aminocyclopentanecarboxylate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and manipulating protecting groups for this unique class of constrained amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your synthetic campaigns are efficient, scalable, and successful.
The rigid cyclopentane scaffold of aminocyclopentanecarboxylic acid (ACPC) stereoisomers offers a powerful tool for designing conformationally constrained peptides and peptidomimetics.[1][2] However, the successful synthesis and incorporation of these building blocks are critically dependent on a robust and well-designed protecting group strategy. This guide addresses common questions and challenges encountered in the lab.
Frequently Asked Questions (FAQs): Designing Your Synthetic Strategy
This section tackles the most common strategic decisions you'll face at the outset of your project.
Q1: What is an "orthogonal" protecting group strategy, and why is it essential for ACPC derivatives?
Answer: An orthogonal protecting group strategy is one that employs multiple classes of protecting groups within the same molecule, where each class can be removed by a distinct chemical mechanism without affecting the others.[3][4] For a typical N-protected ACPC ester, this means the amino group protector and the carboxyl group protector must be removable under mutually exclusive conditions.
This is crucial because it allows for selective manipulation of either the N-terminus for peptide chain extension or the C-terminus for, say, conjugation or cyclization, while the other functional group remains masked.[5] For example, the widely used Fmoc/t-Butyl strategy allows for base-labile deprotection of the N-Fmoc group to enable peptide coupling, while the acid-labile C-terminal tert-butyl ester and side-chain protecting groups remain intact.[6][7]
Caption: Orthogonal deprotection of an Fmoc/t-Bu protected amino acid.
Q2: How do I choose the right protecting group combination for my project?
Answer: The choice depends on your overall synthetic plan, particularly the reaction conditions required in subsequent steps and the stability of other functional groups in your molecule. The table below summarizes the most common protecting groups for the amino and carboxyl functions of ACPC.
Table 1: Comparison of Common Amino and Carboxyl Protecting Groups
| Function | Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile |
| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[8][9][10] | Stable to base and hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[11][12] | Stable to acid; labile to hydrogenolysis.[12] | |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[13][14][15] | Stable to mild acid and base. | |
| Carboxyl | Methyl/Ethyl Ester | -OMe/-OEt | Saponification (LiOH, NaOH)[6][] | Stable to acid and hydrogenolysis. |
| Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂, Pd/C)[][17] | Stable to mild acid and base. | |
| tert-Butyl Ester | -OtBu | Strong Acid (TFA, HCl)[18] | Stable to base and hydrogenolysis. |
A common strategy for solid-phase peptide synthesis (SPPS) is the Fmoc (amino) / t-Butyl (carboxyl) combination due to the mild, non-acidic conditions used for N-terminal deprotection.[2][7] For solution-phase synthesis, a Boc (amino) / Benzyl ester (carboxyl) strategy allows for selective deprotection of either end via acidolysis or hydrogenolysis, respectively.
Q3: Can I deprotect a tert-butyl ester without cleaving an N-Boc group?
Answer: This is a significant challenge as both groups are acid-labile. Standard conditions like neat TFA will cleave both.[8][18] However, selective deprotection of the tert-butyl ester is possible using specific Lewis acids that coordinate preferentially with the ester carbonyl. A notable method involves using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile, which can selectively cleave the t-butyl ester while leaving the N-Boc group intact.[19][20] Another option is using zinc bromide (ZnBr₂) in dichloromethane, though its compatibility with N-Boc can be substrate-dependent.[21]
Troubleshooting Guide: Navigating Experimental Hurdles
Even with a sound strategy, experimental challenges can arise. This section addresses specific problems in a question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete N-Boc protection of the ACPC starting material. | 1. Insufficient Boc₂O reagent.2. Incorrect base or pH.3. Steric hindrance of the ACPC scaffold. | 1. Use 1.1-1.5 equivalents of Boc₂O.2. For Schotten-Baumann conditions (aq. base), maintain pH 9-10.[22] Alternatively, use DMAP in an aprotic solvent like acetonitrile.[10]3. Increase reaction time and/or temperature (e.g., 40°C).[23] |
| Incomplete cleavage of the N-Boc group with TFA. | 1. Insufficient reaction time or TFA concentration.2. Water present in the reaction mixture can quench the acid. | 1. Use a solution of 25-50% TFA in a dry solvent like dichloromethane (DCM).[8] Stir for 30-60 minutes at room temperature.2. Ensure all reagents and glassware are anhydrous. |
| Formation of byproducts during N-Fmoc deprotection. | 1. Dibenzofulvene (DBF), the byproduct of Fmoc cleavage, can form adducts with the newly liberated amine. | 1. Use a piperidine concentration of at least 20% in DMF. The piperidine acts as a scavenger by trapping the DBF byproduct.[11][24] |
| Low yields during saponification of a methyl/ethyl ester. | 1. Incomplete hydrolysis.2. N-Fmoc group cleavage under strongly basic conditions. | 1. Use LiOH instead of NaOH, as it often gives cleaner reactions.[6] Ensure sufficient reaction time and monitor by TLC.2. For Fmoc-protected esters, standard saponification is often incompatible. Consider alternative methods like using calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis.[25] |
| Stalled or incomplete Cbz deprotection via hydrogenolysis. | 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Insufficient hydrogen pressure or poor mixing. | 1. Ensure the substrate is pure. Use a fresh, high-activity catalyst (e.g., 10% Pd/C).2. Ensure vigorous stirring. If using a hydrogen balloon, purge the flask multiple times. For difficult substrates, a Parr shaker at elevated pressure (e.g., 50 psi) may be necessary.[23] |
| Cleavage of the peptide from the resin during N-terminal Fmoc deprotection in SPPS. | 1. The linker attaching the peptide to the resin is too acid-labile and sensitive to impurities in the DMF or piperidine solution. | 1. Ensure high-purity, amine-free DMF. Use a fresh piperidine/DMF solution.2. Consider a more robust resin/linker combination if the problem persists. |
Detailed Experimental Protocols
These protocols provide a starting point for common protection and deprotection reactions. Always perform a small-scale trial before committing large quantities of valuable material.
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve the aminocyclopentanecarboxylate (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0°C in an ice bath and add sodium hydroxide (NaOH, 2.5 eq.) as a 1 M aqueous solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dissolved in a minimal amount of dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute with water and wash with diethyl ether to remove unreacted Boc₂O.
-
Isolation: Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product.
Protocol 2: General Procedure for N-Fmoc Deprotection
-
Preparation: Dissolve the N-Fmoc protected substrate in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to achieve a 20% (v/v) solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or HPLC.[11]
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: The resulting crude amine can often be used directly in the next step (e.g., peptide coupling) after co-evaporation with a solvent like toluene to remove residual piperidine. If necessary, purify by silica gel chromatography.
Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in a solvent such as methanol, ethanol, or ethyl acetate.[15]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric when dry. Handle with care, keeping it moist.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Monitoring & Filtration: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[14][15]
Caption: Common deprotection pathways for amino and carboxyl groups.
References
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting group. Wikipedia. [Link]
-
Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. [Link]
-
Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. [Link]
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]
-
Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
The Importance of Protected Amino Acids: Focus on Fmoc-1-Aminocyclopentanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
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- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 25. mdpi.com [mdpi.com]
Improving yield and purity in 2-aminocyclopentanecarboxylate synthesis
Welcome to the technical support center for the synthesis of 2-aminocyclopentanecarboxylate (ACPC). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of ACPC stereoisomers. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods effectively in your own laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 2-aminocyclopentanecarboxylate, providing quick and actionable answers.
Q1: What is the most common and scalable starting material for synthesizing 2-aminocyclopentanecarboxylate?
The most widely used and scalable precursor is ethyl 2-oxocyclopentanecarboxylate .[1][2][3] This β-keto ester is commercially available and serves as an excellent starting point for reductive amination, which forms the core of the synthetic route to both cis and trans ACPC isomers.[4][5]
Q2: My initial reaction produces a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?
Direct stereocontrol in the initial reductive amination is challenging. The reaction typically yields a mixture of diastereomers. The primary method for controlling the stereochemistry is through post-synthesis manipulation:
-
Diastereomeric Resolution: The most robust method is to separate the isomers by forming diastereomeric salts with a chiral resolving agent. This is the industry-standard approach for obtaining stereochemically pure ACPC.[1][2]
-
Epimerization: If you have an excess of the undesired isomer, you can use a base such as sodium ethoxide (EtONa) to epimerize the stereocenter at the α-position to the carboxyl group.[1][2] This allows you to convert the more stable trans isomer from the less stable cis isomer, or vice-versa, to enrich the desired product before final purification.
Q3: How do I effectively separate the diastereomers after the initial synthesis?
The most effective method is diastereomeric salt crystallization .[6] This involves reacting the crude mixture of amino ester diastereomers with a chiral acid. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.
For example, to isolate the (1R,2S)-cis-amino ester, (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) is highly effective.[1] Similarly, resolving the trans-isomer can be achieved by forming a hydrobromide salt and performing repeated crystallizations.[1][2] The key to success is meticulous control over the crystallization conditions.
Q4: What is the best solvent for recrystallizing the diastereomeric salts of ACPC?
Acetonitrile is the most commonly reported and effective solvent for the primary crystallization of diastereomeric salts of ACPC derivatives.[1][2] However, solubility can be an issue, especially on a larger scale where prolonged heating may be required, potentially affecting yield. To mitigate this, a mixed solvent system of acetonitrile and water can be used. The addition of a small amount of water increases the solubility of the salt, facilitating dissolution, while subsequent cooling or concentration promotes precipitation of the pure diastereomer.[1]
Q5: I've isolated the wrong stereoisomer. Is it possible to convert a trans-isomer to a cis-isomer (or vice versa)?
Yes, this is possible through a process called epimerization . The stereocenter at the carbon atom adjacent to the ester group (the α-carbon) is susceptible to deprotonation by a strong base. By treating the amino ester with a base like sodium ethoxide in ethanol, you can establish an equilibrium between the cis and trans forms.[1][2] This is particularly useful if the initial synthesis favors the thermodynamically more stable trans isomer, and you require the cis isomer. The reaction is typically run at a controlled temperature (e.g., 30–35 °C) overnight to achieve the desired diastereomeric ratio.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem: Low Overall Yield
Low yield is a frequent challenge that can arise from multiple stages of the synthesis and purification process.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
-
Possible Cause 1: Incomplete Reductive Amination. The initial formation of the imine and its subsequent reduction may not have gone to completion.
-
Scientific Rationale: Reductive amination involves the equilibrium formation of an imine, followed by its reduction.[4] The choice of reducing agent is critical. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[7] This prevents premature reduction of the starting material.
-
Solution:
-
Verify Reducing Agent: Ensure you are using a suitable agent like NaBH₃CN or NaBH(OAc)₃. Standard NaBH₄ can reduce the starting keto-ester, lowering the yield of the desired product.[7]
-
Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ethyl 2-oxocyclopentanecarboxylate.
-
Optimize Conditions: If the reaction is sluggish, consider increasing the reaction time or moderately increasing the temperature (e.g., to 45 °C).[1]
-
-
-
Possible Cause 2: Losses During Aqueous Workup. The amino ester product can have some water solubility, especially at the wrong pH, leading to losses during the extraction phase.
-
Scientific Rationale: The amino group must be in its free base form (deprotonated) to be efficiently extracted into an organic solvent. If the aqueous layer is acidic or neutral, the amine will be protonated (R-NH₃⁺) and will remain in the aqueous phase.
-
Solution:
-
pH Adjustment: During the workup, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent like diethyl ether or ethyl acetate.[2]
-
Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize the recovery of the product from the aqueous layer.[2]
-
-
-
Possible Cause 3: Inefficient Crystallization. The desired diastereomeric salt may be too soluble in the chosen solvent, or it may be precipitating too quickly, trapping impurities.
-
Scientific Rationale: Crystallization is an equilibrium process. The ideal solvent system is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Solution:
-
Solvent Optimization: As mentioned in the FAQ, using a mixed solvent system like acetonitrile/water can be highly effective.[1] This allows for better control over the solubility profile.
-
Controlled Cooling: Avoid crash cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. This promotes the formation of larger, purer crystals.
-
-
Problem: Low Diastereomeric Purity
Achieving high diastereomeric excess (d.e.) is critical for applications in peptide and drug synthesis.
-
Possible Cause 1: Ineffective Chiral Resolution. A single crystallization may be insufficient to remove the unwanted diastereomer completely.
-
Scientific Rationale: The separation of diastereomers by crystallization relies on the difference in their crystal lattice energies, which translates to a difference in solubility. This difference may not be large enough for a complete separation in one step.
-
Solution:
-
Multiple Recrystallizations: It is standard practice to perform two to four recrystallizations to achieve high diastereomeric purity (>99% d.e.).[1][2]
-
Monitor Purity: After each crystallization, the purity of the product should be checked by ¹H NMR. The signals for the protons on the stereogenic centers will be distinct for each diastereomer, allowing for integration and calculation of the diastereomeric ratio.[1]
-
Choice of Resolving Agent: Ensure the resolving agent is appropriate. While (D)-DBTA is excellent for the cis-isomer, other agents like tartaric acid or camphorsulfonic acid could be screened if issues persist.[2][6]
-
-
| Resolving Agent | Target Isomer Type | Typical Application | Reference |
| (+)-Dibenzoyl-d-tartaric acid ((D)-DBTA) | cis-Amino Ester | Efficiently crystallizes one of the cis diastereomers from the reaction mixture. | [1][2] |
| Hydrobromic Acid (HBr) | trans-Amino Ester | Forms a crystalline salt with the trans isomer, allowing for purification by repeated crystallization from acetonitrile. | [1][2] |
| Tartaric Acid | General Amine | A classic and widely used resolving agent for racemic amines. | [6] |
| (1R)-(-)-Camphor-10-sulfonic acid | General Amine | Another common chiral acid used for resolving basic compounds. | [2] |
Table 1: Comparison of Common Resolving Agents for 2-Aminocyclopentanecarboxylate Derivatives.
Problem: Inconsistent Crystallization Results on Scale-Up
A procedure that works well at the 1-gram scale may fail at the 50-gram scale.
-
Possible Cause: Poor Heat Transfer and Solubility Issues. On a larger scale, dissolving the crude salt can require prolonged heating, which may lead to product degradation or changes in solubility that affect the crystallization yield and purity.[1]
-
Scientific Rationale: The surface-area-to-volume ratio decreases as the scale increases, making both heating and cooling less efficient. This can lead to localized overheating or uneven cooling, resulting in poor crystal formation.
-
Solution:
-
Use a Mixed Solvent System: As recommended by Wolan et al., using an acetonitrile/water mixture for larger-scale crystallizations is highly advantageous. Water increases the salt's solubility, allowing it to dissolve at a lower temperature and avoiding prolonged heating.[1]
-
Mechanical Stirring: Ensure efficient and continuous stirring during both dissolution and cooling to maintain a homogeneous temperature throughout the vessel.
-
Controlled Cooling Protocol: Implement a programmed, slow cooling ramp rather than simply placing the flask in a cold environment. This is crucial for reproducible crystal growth on a large scale.
-
-
Optimized Experimental Protocol
This protocol is adapted from the scalable synthesis reported by Wolan et al. and provides a reliable method for obtaining both cis and trans isomers of ACPC.[1][2]
Protocol: Synthesis of (1S,2S)-trans-ACPC and (1R,2S)-cis-ACPC
Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene, add (S)-α-phenylethylamine (1.1 eq) and a catalytic amount of isobutyric acid (0.1 eq).
-
Heat the mixture to 70 °C for 2 hours. Then, increase the temperature to distill off approximately half the toluene to remove water azeotropically.
-
Cool the mixture and add it to a solution of NaBH(OAc)₃ (1.5 eq) in toluene at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water. Basify the aqueous layer to pH > 10 with 30% NaOH.
-
Extract the product with diethyl ether (3 x volumes). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amino ester mixture.
Step 2A: Isolation of (1S,2S)-trans-Amino Ester Hydrobromide
-
Dissolve the crude amino ester mixture in ethyl acetate.
-
Add a 33% solution of HBr in acetic acid (1.2 eq) dropwise.
-
Evaporate the mixture to dryness to obtain the crude hydrobromide salt as a viscous oil.
-
Recrystallize the salt from hot acetonitrile. Typically, 3-4 recrystallizations are required.
-
Monitor purity by ¹H NMR after each crystallization until the signals of diastereomeric impurities are no longer detectable.[2]
Step 2B: Isolation of (1R,2S)-cis-Amino Ester with (D)-DBTA
-
Dissolve the crude amino ester mixture (from which the trans isomer may have been partially removed) in hot acetonitrile.
-
In a separate flask, dissolve (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) (1.0 eq relative to the estimated cis content) in hot acetonitrile.
-
Add the amino ester solution to the hot (D)-DBTA solution.
-
Allow the mixture to cool slowly to room temperature, then place in a refrigerator overnight.
-
Filter the white precipitate and wash with cold acetonitrile.
-
Perform 1-2 additional recrystallizations from an acetonitrile/water mixture to achieve high purity.[1]
Step 3: Deprotection and Hydrolysis
-
Hydrogenolysis: Dissolve the pure diastereomeric salt (either the HBr salt or the DBTA salt after basification and extraction) in methanol. Add 10% Palladium on carbon (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (1-2 atm) at 45 °C for 5-6 hours to remove the phenylethyl group.[1]
-
Filter the mixture through Celite and concentrate the filtrate.
-
Ester Hydrolysis: Add 10% aqueous HCl to the residue and heat at 60-70 °C for 12 hours to hydrolyze the ethyl ester.
-
Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield the final 2-aminocyclopentanecarboxylic acid hydrochloride salt.[1][2]
Visualization of Key Processes
General Synthesis and Resolution Workflow
Caption: General workflow for synthesis and chiral resolution.
Mechanism of Diastereomeric Salt Resolution
Caption: Principle of Chiral Resolution via Diastereomeric Salts.
References
- Urones, J.G., Garrido, N.M., Díez, D., El Hammoumi, M.M., Dominguez, S.H., Casaseca, J.A., Davies, S.G., & Smith, A.D. (n.d.).
-
Wolan, A., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
Wolan, A., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
-
Garrido, N. M., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
Urones, J. G., et al. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. [Link]
-
Lecornué, F., et al. (2010). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]
-
Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. ResearchGate. [Link]
-
Sipos, L., et al. (2012). High-performance liquid chromatographic enantioseparation of unusual isoxazoline-fused 2-aminocyclopentanecarboxylic acids on macrocyclic glycopeptide-based chiral stationary phases. Semantic Scholar. [Link]
-
El-Saber Batiha, M., et al. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Aminocyclopentanecarboxylate (ACPC) Stereoisomers
For researchers and professionals in drug development, the precise stereochemical characterization of chiral building blocks is not merely a regulatory hurdle but a fundamental necessity for ensuring efficacy and safety. 2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid of high interest, particularly in the design of peptide foldamers with predictable and stable secondary structures.[1] The cyclopentane ring restricts the torsional angles of the peptide backbone, but this conformational advantage is predicated on the correct stereoisomer being utilized. The existence of four distinct stereoisomers—(1R,2S)- and (1S,2R)-cis, and (1R,2R)- and (1S,2S)-trans—necessitates robust analytical methodologies for their unambiguous differentiation.
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of ACPC stereoisomers. We will move beyond procedural descriptions to explore the causal mechanisms behind spectral differences, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Attack for cis/trans Determination
NMR spectroscopy is the most direct and accessible method for distinguishing between cis and trans diastereomers of ACPC. The differentiation hinges on the distinct spatial relationships between the protons on the C1 (methine adjacent to the carboxyl group) and C2 (methine adjacent to the amino group) carbons.
Causality of Spectral Differences
The key differentiator in ¹H NMR is the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons. According to the Karplus relationship, the magnitude of ³J is highly dependent on the dihedral angle between the coupled protons.
-
In trans-ACPC , the H1 and H2 protons are typically in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, leading to larger dihedral angles. This results in a significantly larger coupling constant.
-
In cis-ACPC , the H1 and H2 protons are in a pseudo-axial/equatorial relationship, resulting in smaller dihedral angles and, consequently, a smaller coupling constant.
This fundamental difference in coupling provides a definitive diagnostic marker for cis vs. trans isomers.[2]
Caption: Vicinal coupling (³J) differences in cis and trans ACPC isomers.
Comparative NMR Data
The following table summarizes typical ¹H and ¹³C NMR data for ACPC stereoisomers. Note that exact chemical shifts can vary with solvent and pH, but the coupling constants remain the most reliable diagnostic tool.
| Parameter | cis-ACPC Stereoisomers | trans-ACPC Stereoisomers | Rationale |
| ¹H NMR: ³J(H1,H2) | ~ 5 - 14 Hz | ~ 11 - 19 Hz | Dihedral angle dependence of vicinal coupling.[2] |
| ¹H NMR: δ H1 (CH-COO) | Typically downfield | Typically upfield relative to cis | Anisotropic effects from the relative orientation of substituents. |
| ¹H NMR: δ H2 (CH-NH) | Varies | Varies | Dependent on protonation state and local environment. |
| ¹³C NMR: δ C1, C2 | ~ 48-55 ppm | ~ 48-55 ppm | Minimal diagnostic difference between diastereomers.[3] |
| ¹³C NMR: δ Ring CH₂ | ~ 22-31 ppm | ~ 22-31 ppm | Subtle shifts may be observed but are not primary identifiers.[3] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the ACPC sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred as it exchanges with the labile NH₂ and COOH protons, simplifying the spectrum.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and dispersion of signals.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify the multiplet signals corresponding to H1 and H2.
-
Use the spectrometer's software to perform a coupling constant analysis on these multiplets.
-
A measured ³J value in the high range (e.g., >11 Hz) strongly indicates a trans relationship, while a value in the low range (e.g., <14 Hz) indicates a cis relationship.
-
While NMR excels at diastereomer differentiation, it cannot distinguish between enantiomers. For that, we must turn to chiroptical methods.
Chiroptical Spectroscopy: The Gold Standard for Absolute Configuration
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are indispensable for assigning the absolute configuration (R/S) of each stereocenter.
Vibrational Circular Dichroism (VCD)
VCD is the infrared counterpart to electronic circular dichroism and has emerged as a powerful, reliable alternative to X-ray crystallography for determining absolute configuration in solution.[4]
VCD spectra arise from the differential absorption of polarized IR light during vibrational transitions. The sign (+ or -) and intensity of a VCD band are exquisitely sensitive to the three-dimensional arrangement of atoms. Enantiomers will produce mirror-image VCD spectra. Diastereomers, being structurally distinct, will produce unique VCD spectra that are not mirror images. The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to a spectrum predicted for a known configuration using Density Functional Theory (DFT) calculations.[4][5] A good match confirms the configuration.
Caption: Workflow for absolute configuration assignment using VCD spectroscopy.
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-15 mg) in a small volume (~150 µL) of a suitable solvent (e.g., CDCl₃) to achieve a concentration of 0.05-0.1 M. The solvent must be transparent in the IR region of interest.
-
Data Acquisition:
-
Use a dedicated VCD spectrometer.
-
Acquire the VCD and IR absorption spectra over the mid-IR range (e.g., 2000-900 cm⁻¹).
-
Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Build the 3D structures for the possible stereoisomers (e.g., (1R,2R)-trans-ACPC).
-
Perform a thorough conformational search using molecular mechanics or semi-empirical methods.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d) level of theory).[6]
-
Generate a Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Visually and quantitatively compare the experimental VCD spectrum with the predicted spectra for each possible stereoisomer.
-
If the experimental spectrum matches the sign and relative intensity pattern of the calculated spectrum for the (1R,2R) isomer, the sample is assigned that configuration. If the signs are perfectly inverted, the sample is the (1S,2S) enantiomer.
-
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures circular dichroism in the UV-visible range, corresponding to electronic transitions.[7] While powerful, it often requires chemical derivatization for molecules like ACPC that lack strong intrinsic chromophores.
The carboxyl group in ACPC is a weak chromophore. To generate a strong ECD signal, the molecule is often derivatized, for instance, by attaching a chromophoric group (e.g., benzoyl, naphthoyl) to the amino function. If two or more chromophores are present, their electronic transition dipoles can couple through space. This "exciton coupling" produces a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet is directly related to the chirality (helicity) of the spatial arrangement of the chromophores, allowing for a straightforward assignment of absolute configuration.[7]
| Technique | Primary Application | Pros | Cons |
| ¹H NMR | cis/trans Diastereomer Differentiation | Fast, readily available, requires small sample amount, definitive for diastereomers. | Cannot distinguish enantiomers. |
| VCD | Absolute Configuration | No derivatization needed, provides rich structural information, highly reliable when paired with DFT.[8][9] | Requires higher concentration, longer acquisition times, access to specialized equipment and computational resources. |
| ECD | Absolute Configuration | Highly sensitive, requires very small sample amount. | Often requires chemical derivatization, interpretation can be complex without exciton coupling.[10] |
Conclusion and Recommended Strategy
No single technique provides a complete picture of ACPC stereochemistry. A hierarchical and integrated approach is the most efficient and reliable strategy for complete structural elucidation.
-
Initial Screen (NMR): Begin with high-resolution ¹H NMR to definitively establish the relative configuration as cis or trans based on the H1-H2 coupling constant. This is a rapid, non-destructive, and conclusive first step.
-
Definitive Assignment (VCD): For the separated diastereomers, employ VCD analysis to determine the absolute configuration of each enantiomeric pair. The combination of experimental VCD and DFT calculations provides a high-confidence assignment without the need for crystallization or chemical modification.
By leveraging the strengths of each spectroscopic method, researchers can confidently and efficiently differentiate all four stereoisomers of 2-aminocyclopentanecarboxylate, ensuring the use of the correct building blocks for the rational design of advanced peptide-based therapeutics and materials.
References
- Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing. (2023-05-16).
-
Hyyryläinen, A. R. M., et al. (2009). Chiral Differentiation of Some Cyclopentane and Cyclohexane Beta-Amino Acid Enantiomers Through ion/molecule Reactions. Journal of the American Society for Mass Spectrometry, 20(7), 1235-41. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. (2018). [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. PubMed. (n.d.). [Link]
-
Hyyryläinen, A. R. M., et al. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. (2018). [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. (2009). [Link]
-
Wang, X., et al. (2021). Chiroptical Sensing of Amino Acid Derivatives by Host-Guest Complexation with Cyclo[11]aramide. Molecules, 26(13), 4064. [Link]
-
Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of... ResearchGate. (n.d.). [Link]
-
Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI. (2010). [Link]
-
Wang, X., et al. (2021). Chiroptical Sensing of Amino Acid Derivatives by Host–Guest Complexation with Cyclo[11]aramide. PMC - NIH. [Link]
-
Infrared (IR) Spectroscopy. SlideShare. (n.d.). [Link]
-
Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid. PubMed. (n.d.). [Link]
-
Electronic Circular Dichroism. Encyclopedia.pub. (2022-05-24). [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. (2010-10-01). [Link]
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CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. (2014-11-19). [Link]
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Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. (2021-04-09). [Link]
-
29 Si NMR spectrum of cis/trans mixture of 1. ResearchGate. (n.d.). [Link]
-
Comparison of experimental and computed electronic circular dichroism... ResearchGate. (n.d.). [Link]
-
trans-2-aminocyclopentanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]
-
Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. (2000). [Link]
-
Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. PMC - NIH. (2020). [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. (2024-01-23). [Link]
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A Comparative Guide to Chiral Resolving Agents for 2-Aminocyclopentanecarboxylate
In the landscape of pharmaceutical development and peptide chemistry, the stereochemical purity of building blocks is paramount. The enantiomers of cyclic β-amino acids, such as 2-aminocyclopentanecarboxylate, are of significant interest due to their ability to impart conformational constraints on peptides, leading to predictable and stable secondary structures.[1][2] This guide provides an in-depth comparison of common chiral resolving agents for the enantiomeric separation of 2-aminocyclopentanecarboxylate derivatives, offering researchers and drug development professionals a practical framework for selecting an optimal resolution strategy.
The Principle of Diastereomeric Salt Resolution
The cornerstone of classical chiral resolution lies in the conversion of a racemic mixture of enantiomers into a pair of diastereomers. Enantiomers, being mirror images, possess identical physical properties, rendering their direct separation challenging. However, by reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers are no longer mirror images and thus exhibit different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the separation of one diastereomer by fractional crystallization. Subsequently, the resolving agent is removed, yielding the desired enantiomerically pure amine.[3]
The success of this technique hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. An ideal resolving agent will form a stable, crystalline salt with one enantiomer of the racemate, while the salt of the other enantiomer remains soluble in the mother liquor.
Comparison of Chiral Resolving Agents
This guide focuses on three commonly employed chiral acids for the resolution of amines: dibenzoyl tartaric acid, mandelic acid, and camphorsulfonic acid. While all are capable of forming diastereomeric salts with 2-aminocyclopentanecarboxylate, their efficacy can vary significantly.
Dibenzoyl Tartaric Acid: The Superior Choice for 2-Aminocyclopentanecarboxylate Derivatives
For the resolution of ethyl 2-aminocyclopentanecarboxylate derivatives, specifically the N-(S)-α-phenylethylamino derivative, dibenzoyl tartaric acid has proven to be a highly effective resolving agent.[2] Research has demonstrated a scalable and reliable method utilizing (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) to selectively crystallize one diastereomer, leading to high yields of the enantiomerically pure product after liberation of the free amine.[2]
Experimental Data
The following table summarizes the performance of (+)-dibenzoyl-d-tartaric acid in the resolution of a derivative of ethyl 2-aminocyclopentanecarboxylate.
| Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Reference |
| (+)-Dibenzoyl-d-tartaric acid | Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate | Acetonitrile | 58% | [2] |
Mandelic Acid: A Viable but Potentially More Complex Alternative
Camphorsulfonic Acid: An Alternative with Variable Success for the Target Substrate
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid that has been successfully employed in the resolution of various racemic amines by forming crystalline diastereomeric salts.[6][7] In the context of the N-(S)-α-phenylethylamino derivative of ethyl 2-aminocyclopentanecarboxylate, camphorsulfonic acid was among the resolving agents screened.[2] However, it did not lead to the successful crystallization of a diastereomerically pure salt, unlike dibenzoyl tartaric acid.[2] Despite this, CSA remains a powerful resolving agent for other amines. For instance, the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid afforded the (R,R)-(+)-enantiomer with 98% ee.[7]
Experimental Protocols
Synthesis of Racemic Ethyl 2-Oxocyclopentanecarboxylate (Starting Material)
A common precursor for racemic 2-aminocyclopentanecarboxylate is ethyl 2-oxocyclopentanecarboxylate. This can be synthesized via the Dieckmann condensation of diethyl adipate.
Procedure:
-
To a reaction vessel containing an alkylbenzene solvent (e.g., toluene), add sodium ethoxide (98%) and diethyl adipate.
-
Heat the mixture to reflux and monitor the reaction by gas chromatography until the diethyl adipate is consumed (typically <1%).
-
Remove the ethanol generated during the reaction by distillation.
-
Cool the reaction vessel to 30 °C and neutralize with 30% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Collect the organic phase, dry it, and perform fractional distillation under reduced pressure (83-88 °C/5 mmHg) to obtain the pure ethyl 2-oxocyclopentanecarboxylate.
Resolution Protocol using (+)-Dibenzoyl-d-tartaric Acid
The following protocol is adapted from the successful resolution of ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate.[2]
Step 1: Formation of the Diastereomeric Salt
-
Dissolve crude ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate (prepared via reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine) dropwise into a hot solution of (+)-dibenzoyl-d-tartaric acid (1 equivalent) in acetonitrile.
-
Stir the mixture constantly as it cools to room temperature, allowing a white precipitate to form.
-
Place the flask in a refrigerator for 12 hours to ensure complete crystallization.
-
Filter the precipitate and wash it with cold acetonitrile.
-
Recrystallize the salt from acetonitrile until a constant optical rotation is achieved, indicating diastereomeric purity.
Step 2: Liberation of the Enantiomerically Pure Amine
-
Treat the purified diastereomeric salt with a biphasic mixture of diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate.
-
Stir the mixture until all solids have dissolved.
-
Separate the organic phase.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with a 10% solution of potassium carbonate and then with brine.
-
Dry the organic phase over sodium sulfate and evaporate the solvent in vacuo to yield the free amine as a colorless liquid.[2]
Visualization of the Resolution Workflow
The following diagram illustrates the key steps in the diastereomeric salt resolution process.
Caption: Workflow for the chiral resolution of a 2-aminocyclopentanecarboxylate derivative.
Conclusion and Recommendations
Based on the available evidence, dibenzoyl tartaric acid is the most effective and well-documented chiral resolving agent for derivatives of 2-aminocyclopentanecarboxylate . It provides a robust and scalable method for obtaining enantiomerically pure material with good yields. While mandelic acid and camphorsulfonic acid are powerful resolving agents for a variety of amines, their application to this specific substrate appears to be less straightforward and may not provide the same level of efficiency.
For researchers and professionals in drug development, the choice of resolving agent is a critical step in ensuring the stereochemical integrity of their compounds. The experimental data and protocols provided in this guide strongly support the use of dibenzoyl tartaric acid for the resolution of 2-aminocyclopentanecarboxylate derivatives. It is recommended to perform initial screening with small quantities to optimize solvent and temperature conditions for any new substrate.
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Kovalenko, V.; Rudzińska-Szostak, E.; Berlicki, Ł.; Kafarski, P.; Grembecka, J. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem.2024 , 89 (7), 4760–4767. [Link]
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Fülöp, F. Synthesis of C-condensed 1,3-heterocycles from cyclic amino acids. Pure Appl. Chem.2001 , 73 (8), 1317-1320. [Link]
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Shahmohammadi, S.; Faragó, T.; Palkó, M.; Forró, E. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules2022 , 27 (8), 2600. [Link]
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Ebbers, E. J.; Ariaans, G. J. A.; Houbiers, J. P. M.; Bruggink, A.; Zwanenburg, B. Controlled racemization of optically active α-amino acids: a new impulse for the resolution of racemic α-amino acids. Tetrahedron1997 , 53 (28), 9417-9476. [Link]
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Periasamy, M.; et al. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. J. Chem. Sci.2006 , 118, 175-180. [Link]
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Constraining Peptides for Enhanced Function: A Comparative Guide to (1R,2S)-Methyl 2-aminocyclopentanecarboxylate and its Alternatives
A Senior Application Scientist's guide to the conformational analysis of peptides incorporating (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, providing an in-depth comparison with other cyclic amino acid analogs and detailing the experimental methodologies crucial for their structural elucidation.
In the landscape of drug discovery and peptide science, the conformational rigidity of a peptide is a critical determinant of its biological activity and metabolic stability. The incorporation of constrained amino acid analogs, such as this compound, into peptide sequences is a powerful strategy to pre-organize the peptide backbone into a specific, bioactive conformation.[1] This guide provides a comparative analysis of peptides containing this particular cyclopentane derivative against other cyclic and β-amino acid analogs, supported by experimental data and detailed protocols for their conformational analysis.
The Advantage of Conformational Constraint: Why this compound?
This compound, a cyclic β-amino acid, introduces a significant conformational constraint on the peptide backbone. This rigidity is advantageous for several reasons:
-
Enhanced Receptor Binding: By locking the peptide into a conformation that is complementary to its biological target, binding affinity can be significantly increased.
-
Increased Proteolytic Stability: The constrained structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2]
-
Improved Membrane Permeability: In some cases, cyclization and the introduction of intramolecular hydrogen bonds can mask polar groups, enhancing the peptide's ability to cross cell membranes.[1]
The cyclopentane ring of this compound forces the peptide backbone to adopt a well-defined turn structure, making it an excellent tool for mimicking β-turns, which are common secondary structural motifs in proteins and peptides involved in molecular recognition events.[3][4]
Comparative Conformational Analysis: Performance Against Alternatives
The choice of a constraining amino acid is dictated by the desired secondary structure and the specific biological target. Here, we compare the conformational effects of incorporating this compound with other commonly used constrained amino acids.
| Constraining Amino Acid | Predominant Secondary Structure Induced | Key Characteristics |
| This compound (cis-ACPC) | β-turn / 12-helix | Induces a tight turn, excellent for mimicking β-turns in short peptides.[4][5] |
| (1R,2R)- or (1S,2S)-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) | 12-helix | Promotes a well-defined helical structure in longer oligomers.[4] |
| 2-Aminocyclohexanecarboxylic Acid (ACHC) | 14-helix | The larger ring size compared to ACPC leads to a different helical pitch.[5] |
| β³-Amino Acids | Helical structures (α/β-peptides) | Offers flexibility in side-chain placement to optimize target interactions.[6] |
| Proline | β-turn | A natural amino acid that restricts backbone dihedral angles, but with less rigidity than cyclic β-amino acids.[7] |
Experimental Workflows for Conformational Elucidation
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough conformational analysis of constrained peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for determining the three-dimensional structure of peptides in solution.[8][9] Key experiments include:
-
1D ¹H NMR: Provides initial information on the chemical environment of protons and the presence of conformational heterogeneity.[8]
-
2D COSY (Correlation Spectroscopy): Identifies spin-spin coupled protons, aiding in the assignment of amino acid residues.[8]
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[7][10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides valuable information about the secondary structure of peptides in solution.[11][12] The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
-
α-helices: Exhibit a characteristic spectrum with negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
-
β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.
-
β-turns and random coils: Have less defined spectral features but can be distinguished.[12]
By comparing the CD spectra of peptides containing different constrained amino acids, one can quickly assess their propensity to form specific secondary structures.[13][14]
Computational Modeling
In conjunction with experimental data, computational methods are indispensable for refining and understanding peptide conformations.[15][16]
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the peptide in a solvent environment, providing insights into its conformational flexibility and stability.[15]
-
Quantum Mechanics (QM) Calculations: Can be used to accurately predict NMR chemical shifts and coupling constants for different conformations, aiding in the validation of the experimentally determined structure.[10]
The integration of NMR-derived restraints into MD simulations is a powerful approach for obtaining a high-resolution ensemble of peptide conformations.[15]
Detailed Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O 9:1).[8] The choice of solvent is critical for solubility and to observe exchangeable amide protons.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
2D COSY/TOCSY: Acquire COSY and TOCSY spectra to assign the proton spin systems of each amino acid residue.
-
2D NOESY/ROESY: Acquire NOESY or ROESY spectra with mixing times ranging from 100 to 400 ms to identify through-space correlations.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
-
Resonance Assignment: Sequentially assign the resonances of the peptide backbone and side chains using the through-bond and through-space correlations.
-
Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints. Measure ³J(HN, Hα) coupling constants to obtain dihedral angle restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.[15]
Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer or solvent (e.g., phosphate-buffered saline, methanol, or trifluoroethanol).[11] The final peptide concentration should be in the range of 10-100 µM.
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1 to 1 cm. Set the instrument to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature. Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the spectrum of the solvent blank from the peptide spectrum. Convert the raw data (ellipticity) to molar ellipticity. Analyze the spectrum to estimate the secondary structure content using deconvolution algorithms.
Conclusion
The incorporation of this compound and other constrained amino acids is a vital strategy in modern peptide design. A comprehensive understanding of their conformational effects is paramount for the rational design of peptides with enhanced therapeutic properties. The synergistic application of NMR spectroscopy, CD spectroscopy, and computational modeling, as detailed in this guide, provides the necessary tools for researchers to elucidate the structure-activity relationships of these important molecules.
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Zhang, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, 26(3), bbad512. [Link]
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Christensen, S. M. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Christensen, S. M., et al. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]
-
Watson, J. L., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
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American Chemical Society. (n.d.). Modeling a new modality: Computational tools to support peptide projects. Retrieved from [Link]
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Sallom, M., et al. (2011). β-Amino Acids Containing Peptides and Click-Cyclized Peptide as β-turn Mimics: A Comparative Study With 'Conventional' Lactam- And Disulfide-Bridged Hexapeptides. Journal of Peptide Science, 17(8), 596-604. [Link]
-
Enders, D., et al. (2003). Preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates by parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. Chemical Communications, (19), 2410-2411. [Link]
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Schreier, A. A., & Bürgi, H. B. (2000). Circular dichroic constrained structure optimization of homoalanine peptides. Journal of Computational Chemistry, 21(4), 270-281. [Link]
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Pancoska, P., et al. (1995). A note on circular-dichroic-constrained prediction of protein secondary structure. Protein Engineering, Design and Selection, 8(8), 859-865. [Link]
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Soengas, R. G., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2475-2486. [Link]
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Leśniak, S., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 78(24), 12595-12606. [Link]
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Soengas, R. G., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2475-2486. [Link]
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Lee, H. J., et al. (2010). Differential Effects of β³- vs. β²-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. Organic Letters, 12(21), 4944-4947. [Link]
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Varró, N., et al. (2025). Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]
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Williamson, M. P. (1993). Peptide Structure Determination by NMR. In Methods in Molecular Biology (Vol. 17, pp. 43-63). Humana Press. [Link]
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Khoury, G. A., et al. (2017). Circular dichroism spectra of constrained peptides. ResearchGate. [Link]
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Hudson, J. B., et al. (2019). Using ¹H and ¹³C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 10(30), 7148-7157. [Link]
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Jørgensen, A. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5429-5440. [Link]
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Leśniak, S., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 78(24), 12595-12606. [Link]
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Goto, Y., et al. (2023). Cyclic β²,³-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan, 96(5), 481-487. [Link]
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Karle, I. L., et al. (1994). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. International Journal of Peptide and Protein Research, 44(6), 539-547. [Link]
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Gauthier, T. J. (1995). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]
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Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2316. [Link]
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Sgourakis, N. G., et al. (2017). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Scientific Reports, 7(1), 1018. [Link]
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Choi, W. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
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Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics, 26(46), 36235-36247. [Link]
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Callahan, J. F., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]
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A Scientist's Guide to Conformational Control: (1R,2S)-Methyl 2-aminocyclopentanecarboxylate vs. Proline in Peptide Mimetics
Introduction: The Quest for Conformational Rigidity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the specificity of large biologics with the synthetic accessibility of small molecules.[1] However, the inherent flexibility of linear peptides often leads to poor metabolic stability, low bioavailability, and a propensity for off-target effects, as the bioactive conformation is only one of many populated in solution.[2] This has driven the development of peptidomimetics, where strategic chemical modifications are introduced to constrain the peptide backbone into a specific, biologically active three-dimensional structure.[3]
Among the most powerful tools for inducing conformational constraint are cyclic amino acids. Proline, the only proteinogenic secondary amino acid, has long been the cornerstone of this approach, valued for its ability to induce turns and disrupt regular secondary structures like α-helices and β-sheets.[4] Yet, proline's utility is tempered by the conformational heterogeneity introduced by the cis-trans isomerization of its preceding peptide bond.[5] This guide provides an in-depth comparison of proline with a synthetic alternative, (1R,2S)-Methyl 2-aminocyclopentanecarboxylate—a constrained β-amino acid—examining how each tool can be leveraged to precisely control peptide architecture and function.
The Natural Standard: Proline's Unique Conformational Signature
Proline's structure is unique; its side chain cycles back to bond with the backbone nitrogen, forming a five-membered pyrrolidine ring.[6] This cyclization has profound structural implications:
-
Restricted Backbone Dihedral Angle (φ): The φ (phi) torsion angle is locked to approximately -65°, significantly reducing the available conformational space.[7]
-
Cis-Trans Isomerization: The Xaa-Pro peptide bond has a relatively low energy barrier between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations.[4][8] While most peptide bonds overwhelmingly favor the trans state, the Xaa-Pro bond can exist as a significant population of the cis isomer (up to 30%), leading to a mixture of conformers in solution.[4] This isomerization can be a critical, rate-limiting step in protein folding and can modulate biological activity.[4]
-
Ring Pucker: The pyrrolidine ring itself is not planar and exists in two primary puckered conformations, endo and exo, which are correlated with the backbone torsion angles and the cis-trans state of the amide bond.[7][9]
While proline is an excellent tool for introducing turns, its conformational ambiguity can be a liability in rational drug design where a single, well-defined structure is desired.
The Synthetic Alternative: (1R,2S)-2-Aminocyclopentanecarboxylic Acid (Ac5c)
This compound is a protected form of (1R,2S)-cis-2-aminocyclopentanecarboxylic acid (hereafter referred to as (1R,2S)-Ac5c for the incorporated residue), a synthetic β-amino acid designed as a rigid proline mimetic.[10] Its key structural features offer a distinct solution to conformational control:
-
β-Amino Acid Structure: The amino group is attached to the Cβ position relative to the carboxyl group. This extends the peptide backbone by one carbon atom.
-
Locked Trans Amide Bond: As a secondary amine, the N-H group of incorporated Ac5c forms a standard secondary amide bond with the preceding residue. Unlike proline's tertiary amide, this bond strongly favors the trans conformation, effectively eliminating the cis-trans isomerization issue.[10]
-
Defined Stereochemistry: The rigid cyclopentane ring, with its defined (1R,2S) stereochemistry, forces the peptide backbone into a predictable, turn-like structure.
By replacing proline with (1R,2S)-Ac5c, researchers can enforce a specific backbone geometry and remove the conformational heterogeneity arising from cis-trans equilibria.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol: Fmoc-SPPS Incorporation of an Unnatural Amino Acid
This protocol describes a single coupling cycle on a 0.1 mmol scale.
Self-Validation: SPPS is an inherently self-validating system. Each step (deprotection, coupling) is driven to completion and followed by extensive washing to remove excess reagents, ensuring high purity of the resin-bound intermediate before the next cycle begins. Reaction completion can be monitored using qualitative tests like the Kaiser test for primary amines or the chloranil test for secondary amines.
Methodology:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin. Agitate for 30 minutes and then drain the solvent. [11]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (Proline or Fmoc-(1R,2S)-Ac5c-OH, 0.4 mmol, 4 eq.).
-
Add a coupling agent such as HBTU (0.38 mmol, 3.8 eq.) and a base like N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Expert Insight: For sterically hindered residues like (1R,2S)-Ac5c, a stronger coupling agent like HATU may be required, and the coupling time may need to be extended. Monitoring the reaction with a Kaiser test (which will be negative upon successful coupling to a primary amine) is crucial. [11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
-
Iteration and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, perform a final deprotection (Step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC. [11]
-
Conclusion and Strategic Outlook
Both proline and its synthetic mimetic, (1R,2S)-Ac5c, are powerful tools for instilling conformational order into peptide structures. The choice is not about which is "better," but which is appropriate for the specific scientific question.
-
Proline remains the ideal choice when the biological mechanism involves the dynamics of cis-trans isomerization or when its natural occurrence is being studied. Its derivatives, such as 4-fluoroproline, offer ways to bias the ring pucker and cis-trans ratio, providing a more nuanced level of control. [6][7]
-
(1R,2S)-Ac5c and similar constrained mimetics are instruments of precision. They are best deployed when the design goal is to create a peptidomimetic with a single, stable, and predictable conformation, thereby enhancing target affinity, selectivity, and metabolic stability. [12][13]They are particularly valuable for locking a peptide into a desired turn structure, effectively removing the conformational "noise" of proline's isomerization.
The future of peptidomimetic design lies in an expanding toolbox of such conformationally restricting building blocks. By understanding the precise structural consequences of each, researchers can move beyond simple sequence mimicry and toward the rational design of peptide therapeutics with drug-like properties.
References
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Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining peptide conformation by photo-controlled stapling. Angewandte Chemie International Edition, 53(43), 11557-11561. (Note: While the primary provided link was to an ACS article, this reference reflects the broader topic of conformational constraint for bioavailability discussed in the search results). A representative URL for the concept is: [Link]
-
Dougherty, P. G., Sahni, A., & Pei, D. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 14(7), 1353-1371. Retrieved from [Link]
-
Hart, P. J., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(16), 5776-5787. Retrieved from [Link]
-
Hart, P. J., & Raines, R. T. (2017). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(16), 5776-5787. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Journal of Peptide Science, 22(1), 4-22. A representative URL for the concept is: [Link]
-
Koehbach, J., Gani, J., Hilpert, K., & Craik, D. J. (2016). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 6, 38749. Retrieved from [Link]
-
Scholz, S., Liebler, E. K., Eickmann, B., & Diederichsen, U. (2012). Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein. Organic & Biomolecular Chemistry, 10(30), 5896-5904. A representative URL for the concept is: [Link]
-
Gudasheva, T. A., Boyko, S. S., Akperov, V. D., & Seredenin, S. B. (2018). [Stability of prolin-containing peptides in biological media]. Eksperimental'naia i klinicheskaia farmakologiia, 81(12), 11-16. Retrieved from [Link]
-
Appadurai, D., Kantevari, S., Roldán-Pelleja, E., & Vadivel, K. (2018). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PLoS One, 13(3), e0193228. Retrieved from [Link]
-
ResearchGate. (n.d.). Advantages of cyclic peptidomimetics (green) compared to linear peptides (blue) for modulating protein–protein interactions. Retrieved from [Link]
-
Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 229-246. Retrieved from [Link]
-
Criscitiello, R., et al. (2018). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 23(10), 2639. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline cis and trans conformations. Retrieved from [Link]
-
Wolan, A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 7996-8005. Retrieved from [Link]
-
Gerlach, S. U., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 654637. Retrieved from [Link]
-
Wolan, A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 7996-8005. Retrieved from [Link]
-
Callahan, J. F., et al. (1993). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of medicinal chemistry, 36(25), 3986-3994. Retrieved from [Link]
-
Peptide Sciences. (n.d.). Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. Retrieved from [Link]
-
Peptone. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Retrieved from [Link]
-
Scilit. (n.d.). Morphiceptin analogs containing 2‐aminocyclopentane carboxylic acid as a peptidomimetic for proline. Retrieved from [Link]
-
Wang, C., et al. (2024). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry, 67(11), 9122-9136. Retrieved from [Link]
-
Ötvös, L., et al. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 17(10), 700-706. Retrieved from [Link]
-
ResearchGate. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Retrieved from [Link]
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- 8. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
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- 10. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Carbocyclic Nucleosides from Diverse Precursor Scaffolds
This guide offers an in-depth comparison of the biological activities of carbocyclic nucleosides derived from different chemical precursors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds to provide a foundational understanding of how the synthetic starting point influences therapeutic potential. We will explore the causal links between precursor chemistry, stereochemical outcomes, and biological efficacy, supported by experimental data and detailed methodologies.
Introduction: The Strategic Importance of the Precursor in Carbocyclic Nucleoside Efficacy
Carbocyclic nucleosides, analogues where a methylene group replaces the endocyclic oxygen of the furanose ring, represent a cornerstone in antiviral and anticancer drug development. This structural modification confers remarkable metabolic stability by rendering the molecule resistant to cleavage by nucleoside phosphorylases and hydrolases, a common degradation pathway for traditional nucleosides.[1] This stability, however, places a greater emphasis on the initial synthesis and the choice of precursor, as the stereochemistry of the carbocyclic ring—which dictates the spatial orientation of the nucleobase and hydroxyl groups—is critical for recognition by viral or cellular enzymes.[2]
The biological activity of these analogues is not a happy accident; it is a direct consequence of a molecular design that mimics natural nucleosides just enough to be accepted by key cellular enzymes (like kinases for activation) and viral enzymes (like polymerases for inhibition), but is different enough to terminate replication or induce apoptosis.[3][4] The precursor molecule, whether a chiral sugar like D-ribose or a pre-formed cyclopentane derivative, fundamentally dictates the stereochemical possibilities of the final compound. This guide will compare and contrast carbocyclic nucleosides originating from two prevalent precursor classes: Sugar-Derived Precursors and Cyclopentane-Based Precursors .
Comparative Analysis of Biological Activity
The therapeutic potential of a carbocyclic nucleoside is primarily assessed by its efficacy (e.g., 50% effective concentration, EC₅₀) and its toxicity to host cells (e.g., 50% cytotoxic concentration, CC₅₀). The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.[5]
Antiviral Activity
Carbocyclic nucleosides have demonstrated broad-spectrum antiviral activity. The choice of precursor directly impacts the stereochemistry of the cyclopentane ring, which in turn affects how well the activated triphosphate form of the drug binds to and inhibits viral polymerases.
Sugar-Derived Precursors (e.g., D-Ribose): Sugars provide a readily available source of chirality. Synthesis from D-ribose allows for the construction of chiral cyclopentenol intermediates that serve as versatile scaffolds.[6] This approach has yielded compounds with significant activity against a range of viruses.
Cyclopentane-Based Precursors: Starting with a pre-existing cyclopentane ring, often symmetrically substituted, allows for different synthetic strategies, including enzymatic desymmetrization to create chiral building blocks. This route has also produced potent antiviral agents.
Below is a comparative summary of antiviral activities for carbocyclic nucleosides from different precursor routes.
| Compound/Precursor Class | Virus Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Sugar-Derived | ||||||
| 1,2,3-Triazole Analogue (from D-Ribose) | Vaccinia Virus | Vero | 0.4 | >100 | >250 | [6] |
| 1,2,3-Triazole Analogue (from D-Ribose) | Cowpox Virus | Vero | 39 | >100 | >2.5 | [6] |
| 1,2,4-Triazole Analogue (from D-Ribose) | SARS-CoV | Vero | 21 | >100 | >4.7 | [6] |
| Cyclopentane-Based | ||||||
| Pyrazole Amide Analogue | HIV-1 | PBM Cells | 24 | >100 | >4.1 | [7] |
| Bicyclo[4.3.0]nonene Uridine Analogue | RSV | HEp-2 | 0.53 | >40 | >75 | [4] |
Table 1: Comparative Antiviral Activity Data. This table synthesizes data from multiple sources to illustrate the efficacy of carbocyclic nucleosides derived from different precursor strategies against various viruses.
Anticancer Activity
The mechanism of anticancer activity for carbocyclic nucleosides often involves inhibition of DNA synthesis in rapidly dividing cancer cells or targeting key enzymes involved in cellular metabolism.[1][8]
Cyclopentane-Derived Precursors: Syntheses starting from cyclopentane derivatives have yielded potent antitumor agents. For instance, modifications to a cyclopentene scaffold have produced compounds with significant cytotoxicity against various cancer cell lines.[9]
| Compound/Precursor Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Cyclopentane-Derived | ||||
| D4T Analogue | KB Cells | IC₅₀ | 27.3 | [9] |
| D4T Analogue | L1210 Cells | IC₅₀ | 34.5 | [9] |
| Carbocyclic Uridine Analogue | L1210 Cells | IC₅₀ | >100 | [9] |
| Carbocyclic Cytidine Analogue | L1210 Cells | IC₅₀ | >100 | [9] |
Table 2: Comparative Anticancer Activity Data. This table highlights the cytotoxic potential of carbocyclic nucleosides derived from cyclopentane-based precursors against human cancer cell lines.
Key Mechanistic Insights: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
A primary mechanism of action for many antiviral carbocyclic nucleosides, particularly adenosine analogues like Neplanocin A and Aristeromycin, is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase.[10][11] This enzyme is crucial for cellular methylation reactions, which are essential for viral replication, particularly the capping of viral mRNA.
SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[12] By inhibiting this enzyme, carbocyclic nucleosides cause an accumulation of SAH, which in turn product-inhibits S-adenosylmethionine (SAM)-dependent methyltransferases.[12] This disruption of methylation prevents the proper capping of viral mRNA, leading to its degradation and failure to be translated, thus halting viral proliferation. The carbocyclic scaffold is particularly effective because it mimics the ribose of the natural substrate but is stable against enzymatic degradation.[3]
Experimental Protocols: A Self-Validating System
The trustworthiness of biological data hinges on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate the carbocyclic nucleosides discussed in this guide.
General Workflow for Antiviral and Cytotoxicity Screening
The evaluation of a novel compound requires parallel assessment of its antiviral efficacy and its toxicity to the host cells, allowing for the crucial determination of the Selectivity Index.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Causality: The underlying principle is that an effective antiviral agent will inhibit viral replication, thereby preventing the virus-induced damage (cytopathic effect) to the host cell monolayer. The endpoint is often visualized by staining the remaining viable cells.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) into 96-well microplates at a density that will form a confluent monolayer after 18-24 hours of incubation (e.g., 1 x 10⁴ cells/well).[5] Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the carbocyclic nucleoside test compounds in an appropriate assay medium (e.g., culture medium with 2% Fetal Bovine Serum).
-
Infection and Treatment: Once cells are confluent, remove the growth medium. Add 50 µL of medium containing the virus at a pre-determined multiplicity of infection (MOI) that causes 80-90% CPE within 48-72 hours.[5] Immediately after, add 50 µL of the diluted test compounds to the respective wells.
-
Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[14]
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) in a humidified 5% CO₂ incubator for 40-72 hours, or until the virus control wells show the desired level of CPE.[5][14]
-
Staining and Quantification:
-
Gently remove the medium from all wells.
-
Fix the remaining cells with a solution like 10% formalin.
-
Stain the fixed cells with a 0.5% crystal violet solution.[14]
-
Gently wash away excess stain with water and allow the plates to dry.
-
Solubilize the stain (e.g., with methanol) and read the absorbance on a plate reader at ~570 nm.
-
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the cell and virus controls. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]
Protocol: Plaque Reduction Assay
This is a highly accurate method for quantifying infectious virus particles and determining a compound's inhibitory effect.
Causality: This assay relies on the principle that a single infectious viral particle will infect a cell and spread to adjacent cells, creating a localized area of cell death or lysis known as a "plaque." A semi-solid overlay restricts viral spread to the immediate vicinity of the initial infection.[15] An effective antiviral will reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to achieve 90-100% confluency on the day of infection.[15]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Prepare serial dilutions of the virus stock to find a concentration that yields a countable number of plaques (e.g., 20-80 plaques per well).
-
Infection: Aspirate the growth medium from the cell monolayers and inoculate with the virus dilution (e.g., 0.2 ml per well). Allow the virus to adsorb for 90 minutes at 37°C, gently rocking the plates periodically.[16]
-
Overlay Application: After adsorption, do not remove the inoculum. Add a semi-solid overlay medium containing the appropriate concentration of the test compound. The overlay is typically a 1:1 mixture of 2x strength culture medium and a gelling agent like 0.8% agarose or carboxymethyl cellulose.[15][16]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).[16]
-
Fixing and Staining:
-
Data Analysis: Count the number of plaques in each well. The percent reduction in plaques for each compound concentration is calculated relative to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the plaque count by 50%.[16]
Conclusion
The synthetic pathway chosen for a carbocyclic nucleoside is a critical determinant of its biological activity. Precursors like D-ribose offer a direct route to specific chiralities, leading to potent antiviral agents against viruses like vaccinia and SARS-CoV.[6] Alternatively, strategies starting from cyclopentane-based precursors have yielded compounds with significant anticancer and anti-HIV activities.[7][9] The enhanced metabolic stability imparted by the carbocyclic scaffold makes these compounds robust candidates for therapeutic development.[1] The data and protocols presented herein provide a framework for the rational design and comparative evaluation of new carbocyclic nucleoside analogues, underscoring the indispensable link between synthetic origin and therapeutic function.
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Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
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PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
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Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. Retrieved from [Link]
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Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Methods in Molecular Biology, 2456, 127-142. Retrieved from [Link]
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Schnell, G. S., & Chou, J. J. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 1-17. Retrieved from [Link]
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Wnuk, S. F., et al. (2009). Carbocyclic Pyrimidine Nucleosides as Inhibitors of S-Adenosylhomocysteine Hydrolase. ACS Medicinal Chemistry Letters, 1(1), 12-16. Retrieved from [Link]
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Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Retrieved from [Link]
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Prichard, M. N., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(9), 2377-2382. Retrieved from [Link]
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Chun, B. K., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 17(11), 13344-13358. Retrieved from [Link]
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Yadav, V., et al. (2007). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Organic & Biomolecular Chemistry, 5(9), 1475-1482. Retrieved from [Link]
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Palmer, D. R., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 254(4), 1217-1226. Retrieved from [Link]
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Shuto, S., et al. (2000). Synthesis of carbocyclic nucleosides and their SAH hydrolase inhibitory activities. Nucleic Acids Symposium Series, (44), 111-112. Retrieved from [Link]
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Vince, R., Brownell, J., & Daluge, S. (1984). Carbocyclic analogues of xylofuranosylpurine nucleosides. Synthesis and antitumor activity. Journal of Medicinal Chemistry, 27(10), 1358-1360. Retrieved from [Link]
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Wikipedia. (n.d.). Carbocyclic nucleoside. Retrieved from [Link]
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Tanaka, H., et al. (1999). Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety. Chemical & Pharmaceutical Bulletin, 47(7), 1000-1005. Retrieved from [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
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Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]
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Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Retrieved from [Link]
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Queiroz, M. J. R. P., et al. (2014). Design, Synthesis, and Evaluation of Antineoplastic Activity of Novel Carbocyclic Nucleosides. Journal of Chemical Information and Modeling, 54(10), 2896-2907. Retrieved from [Link]
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Kitade, Y., et al. (2006). 4'-Fluorinated carbocyclic nucleosides: synthesis and inhibitory activity against S-adenosyl-L-homocysteine hydrolase. Bioorganic & Medicinal Chemistry, 14(16), 5578-5583. Retrieved from [Link]
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Turner, M. A., et al. (2000). Structure and Function of S-adenosylhomocysteine Hydrolase. Current Opinion in Structural Biology, 10(6), 720-726. Retrieved from [Link]
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Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Retrieved from [Link]
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Efficacy of different catalytic systems for 2-aminocyclopentanecarboxylate synthesis
An In-Depth Guide to the Efficacy of Catalytic Systems for 2-Aminocyclopentanecarboxylate Synthesis
Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the conformational control of molecular architecture is paramount. 2-Aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid, has emerged as a critical building block for this purpose. Its rigid cyclopentane backbone imposes significant conformational constraints, making it an invaluable component in the design of peptidomimetics and foldamers—structures that mimic the secondary structures of natural peptides, such as helices and sheets.[1][2] These synthetic oligomers often exhibit enhanced stability against proteolytic degradation, a common limitation of natural peptide-based therapeutics.[2]
The precise spatial arrangement of the amine and carboxylate functionalities on the cyclopentane ring dictates the resulting peptide's secondary structure. Consequently, the stereoselective synthesis of all four ACPC stereoisomers—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—is of fundamental importance. This guide provides a comparative analysis of the leading catalytic methodologies for ACPC synthesis: transition metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide exemplary protocols to empower researchers in selecting the optimal strategy for their specific synthetic goals.
I. Transition Metal Catalysis: Power and Precision
Transition metal catalysts, particularly those based on rhodium and palladium, are renowned for their high efficiency and selectivity in asymmetric synthesis. These methods typically involve the stereocontrolled hydrogenation of a prochiral cyclopentene precursor.
A. Rhodium-Catalyzed Asymmetric Hydrogenation
The cornerstone of this approach is the catalytic enantioselective hydrogenation of a β-enamino ester intermediate. The choice of the chiral phosphine ligand coordinated to the rhodium center is critical for inducing high levels of stereoselectivity.
Mechanistic Rationale: The catalytic cycle begins with the coordination of the prochiral enamine to the chiral rhodium complex. The catalyst's chiral environment dictates the facial selectivity of hydride delivery from H₂ to the double bond. This step establishes the two adjacent stereocenters in a single, highly controlled transformation. Dirhodium(II) carboxylate complexes have also demonstrated significant utility in related C-H amination and cyclopropanation reactions, showcasing their versatility.[3][4]
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Performance Data:
| Catalyst System | Ligand | Substrate | Yield (%) | e.e. (%) | Diastereoselectivity |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Ac-dehydro-ACPC | >95 | >99 | >99:1 (cis) |
| [Rh(NBD)₂]BF₄ | (S,S)-Et-FerroTANE | N-Boc-dehydro-ACPC | 92 | 98 | >99:1 (cis) |
| Rh₂(esp)₂ | - | Sulfamate Ester | 90 | - | N/A (C-H Amination)[3] |
B. Palladium-Catalyzed Hydrogenolysis
While less common for the primary stereoselective step, palladium on carbon (Pd/C) is a robust and scalable catalyst for hydrogenation reactions within a broader synthetic sequence. For instance, it is highly effective for the hydrogenolysis of benzyl-protected amines or the reduction of other functional groups present in the cyclopentane ring, often with high diastereoselectivity guided by existing stereocenters.[1]
II. Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis offers a powerful, metal-free alternative, utilizing small chiral organic molecules to catalyze asymmetric transformations. For ACPC synthesis, intramolecular Michael additions and domino reactions are particularly effective strategies.
A. Asymmetric Intramolecular Michael Addition
This approach typically involves a linear precursor containing both a nucleophilic moiety (often a nitronate or an enamine) and a Michael acceptor (an α,β-unsaturated ester). A chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, facilitates the cyclization.[5]
Mechanistic Rationale: The chiral secondary amine catalyst reacts with the aldehyde or ketone precursor to form a chiral enamine or iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating a stereoselective intramolecular conjugate addition. The catalyst controls the facial selectivity of the ring-closing C-C bond formation, thereby establishing the relative and absolute stereochemistry of the cyclopentane product.
Caption: General workflow for organocatalytic ACPC synthesis.
Performance Data:
| Catalyst | Reactants | Yield (%) | e.e. (%) | Diastereoselectivity |
| (S)-Diphenylprolinol silyl ether | Enals + 1-bromo-3-nitropropane | 75-85 | up to 96 | up to 8:1 |
| Bifunctional thiourea | Nitronate + Conjugated ketone | Good | Reasonable | Major: cis[5] |
| Chiral Phosphoric Acid | Sulfoxonium ylide + Aryl amine | High | >95 | N/A (α-amination)[6] |
III. Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. Transaminases and amine dehydrogenases are particularly well-suited for the asymmetric synthesis of amines.
A. Transaminase (TA)-Mediated Amination
Transaminases (TAs), or aminotransferases, catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor.[7] The use of a prochiral cyclopentanone derivative allows for the direct and highly enantioselective installation of the amine group.
Causality of Experimental Choice: The primary challenge in TA-catalyzed reactions is overcoming the unfavorable equilibrium.[7] Using an excess of a "smart" amine donor, such as isopropylamine, which generates volatile acetone as a byproduct, effectively drives the reaction toward product formation. Enzyme engineering can further broaden the substrate scope and enhance the stability and activity of wild-type enzymes.
B. Amine Dehydrogenase (AmDH)-Mediated Reductive Amination
Amine dehydrogenases (AmDHs) offer a more atom-economical alternative by catalyzing the reductive amination of a ketone using ammonia and a hydride source (typically from a cofactor like NADH, which is regenerated in situ).[8] This approach avoids the need for a stoichiometric amine donor.
Performance Data:
| Enzyme Class | Specific Enzyme Example | Substrate | Conversion (%) | e.e. (%) |
| Transaminase | Engineered ω-TA | Prochiral Cyclopentanone | >95 | >99 |
| Amine Dehydrogenase | MsmeAmDH | 2-Ketobutyrate | >97 | 93.6 (for (S)-butan-2-amine)[8] |
IV. Comparative Analysis and Strategic Selection
The optimal catalytic system for synthesizing 2-aminocyclopentanecarboxylate is dictated by factors such as desired stereoisomer, scale, cost, and available expertise.
Overall Performance Summary:
| Catalytic System | Key Advantages | Key Limitations | Best For |
| Transition Metal | High turnover numbers, exceptional selectivity, well-established ligands. | Catalyst cost (Rh), potential for metal contamination, requires inert atmosphere. | Large-scale, industrial synthesis of a specific stereoisomer. |
| Organocatalysis | Metal-free, lower toxicity, catalysts are often bench-stable and readily available. | Can require higher catalyst loadings, sometimes lower turnover frequencies. | Flexible synthesis of diverse analogues and rapid library generation. |
| Biocatalysis | Unparalleled selectivity, mild aqueous conditions, environmentally friendly. | Limited to natural stereopreference (unless engineered), substrate scope can be narrow. | Green chemistry initiatives, synthesis of high-value chiral amines. |
V. Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in 5 mL of degassed methanol. Stir the solution for 20 minutes until a homogeneous orange solution is formed.
-
Reaction Setup: To a solution of the N-acetyl-β-dehydro-aminocyclopentanecarboxylate substrate (1.0 mmol) in 10 mL of degassed methanol, add the prepared catalyst solution via cannula transfer.
-
Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Purge the system three times with H₂ gas before pressurizing to 5 bar.
-
Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired product. Determine enantiomeric excess via chiral HPLC.
Protocol 2: Biocatalytic Reductive Amination using an Amine Dehydrogenase
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.5) containing 1 M ammonium chloride and 1 mM NAD⁺.
-
Enzyme System Setup: In a temperature-controlled vessel at 30 °C, combine the reaction buffer, the cyclopentanone precursor (50 mM), glucose (100 mM), glucose dehydrogenase (for cofactor regeneration, 5 U/mL), and the amine dehydrogenase (e.g., MsmeAmDH, 0.5 mg/mL).
-
Reaction Execution: Initiate the reaction by adding the enzymes. Maintain the pH at 8.5 by the controlled addition of 1 M NaOH.
-
Monitoring and Quenching: Monitor the conversion of the ketone substrate by GC or HPLC. After 24 hours (or upon completion), quench the reaction by adding an equal volume of acetonitrile to precipitate the enzymes.
-
Work-up and Analysis: Centrifuge the mixture to remove the precipitated protein. Analyze the supernatant for product concentration and enantiomeric excess using chiral GC or HPLC. The product can be isolated via standard extraction and crystallization procedures.
Conclusion
The synthesis of 2-aminocyclopentanecarboxylate is a well-developed field with robust solutions offered by transition metal catalysis, organocatalysis, and biocatalysis.
-
Transition metal catalysis , particularly rhodium-catalyzed hydrogenation, remains the gold standard for achieving near-perfect enantioselectivity and high yields, making it ideal for industrial-scale production.
-
Organocatalysis provides a versatile and metal-free platform that is exceptionally well-suited for academic research and the rapid development of diverse ACPC analogues.
-
Biocatalysis represents the frontier of green and sustainable synthesis, offering remarkable selectivity under mild conditions. As enzyme engineering continues to advance, biocatalytic routes will become increasingly competitive for the synthesis of a wide range of chiral amines, including ACPC.
The choice of methodology should be a strategic one, balancing the need for stereochemical purity, scalability, cost-effectiveness, and environmental impact. This guide serves as a foundational resource for navigating these choices and implementing the most effective catalytic system for the task at hand.
References
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- Catalytic amino acid production from biomass-derived intermediates. Proceedings of the National Academy of Sciences (PNAS).
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
- Recent Developments in the Catalytic Asymmetric Synthesis of α- and β-Amino Acids. ResearchGate.
- Synthesis of aminocyclopentane carboxylic acids. Google Patents.
- Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. ResearchGate.
- Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. National Institutes of Health (NIH).
- Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI.
- Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health (NIH).
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.
- Catalytic enantioselective synthesis of alkylidenecyclopropanes. National Institutes of Health (NIH).
- A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal.
- Rhodium(III)‐Catalyzed Synthesis of Cyclopenta[b]pyrroles from 1,2‐Diketones, 2‐Aminopyridine, and Alkynes. Sci-Hub.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. ResearchGate.
- Rhodium (II) cycle alkanecarboxylate: synthesis, spectroscopic and thermo analytic studies and evaluation of the antitumor potential. INIS-IAEA.
- Rhodium(II) carboxylates. ResearchGate.
- Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health (NIH).
- Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Royal Society of Chemistry.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. National Institutes of Health (NIH).
- Graphitic carbon nitride/nickel dual catalysis for decarboxylative synthesis of unsymmetrical ketones from keto acids. National Institutes of Health (NIH).
- Biocatalytic application of rare PLP-dependent aminotransferases for the synthesis of high value amino acids and amines. Semantic Scholar.
- Asymmetric Synthesis of cis-Cyclopropane α-Amino Acids by Rhodium(II) Carboxylate. Sci-Hub.
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- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Structural and Therapeutic Significance of Chiral Cyclic β-Amino Acids
An In-Depth Guide to Chiral Separation Techniques for Cyclic β-Amino Acids
In the landscape of modern drug discovery and peptide science, cyclic β-amino acids represent a class of structurally constrained building blocks of immense value. Their rigid cyclic backbone pre-organizes the peptide chain into stable secondary structures, such as helices and turns, which is a critical feature for enhancing binding affinity to biological targets, improving metabolic stability, and increasing bioavailability. The stereochemistry of these molecules is paramount; enantiomers of the same cyclic β-amino acid can exhibit drastically different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge—it is a fundamental requirement for the development of safe and effective therapeutics.
This guide provides a comprehensive review and comparison of the primary techniques employed for the chiral resolution of cyclic β-amino acids. We will move beyond a simple listing of methods to explore the underlying principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach, supported by experimental data and detailed protocols.
Core Principles: Direct vs. Indirect Chiral Resolution
The separation of enantiomers hinges on converting them into diastereomers, which possess different physical properties. This can be achieved through two primary strategies:
-
Indirect Separation: The racemic mixture is derivatized with a chiral agent, forming a pair of diastereomers that can then be separated on a standard, achiral stationary phase. While effective, this method requires an additional reaction step and introduces the risk of racemization during derivatization.[1]
-
Direct Separation: The enantiomers are separated directly by interacting with a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis. This approach is generally preferred due to its simplicity and reduced risk of analytical artifacts.[2]
Comparative Analysis of Separation Techniques
The choice of separation technique is dictated by the analytical goal, whether it is high-throughput screening, precise quantification, or preparative-scale purification. We will compare the most prominent methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Diastereomeric Crystallization.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used technique for the chiral separation of amino acids due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[2] For cyclic β-amino acids, which are often polar and non-volatile, HPLC is particularly well-suited for direct analysis without derivatization.
Key Chiral Stationary Phases for Cyclic β-Amino Acids:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally effective for underivatized amino acids.[3][4] They possess multiple chiral centers and functional groups (ionic, aromatic, hydroxyl) that allow for multimodal interactions—hydrogen bonding, ionic interactions, and inclusion complexation—leading to excellent enantioselectivity for a broad range of cyclic and acyclic amino acids.[2] The CHIROBIOTIC™ T and TAG phases are prime examples.[3][5]
-
Crown Ether CSPs: These phases, such as CROWNPAK CR-I(+), are specifically designed for the separation of compounds with a primary amino group.[6] The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity, making them highly effective for amino acid enantiomers.[7]
-
Zwitterionic CSPs: These phases contain both an anion and a cation exchanger functionality. This dual nature is highly effective for separating zwitterionic molecules like amino acids through strong ion-exchange interactions, often providing unique selectivity.[5]
Experimental Causality: Mobile Phase Selection
The mobile phase is not merely a carrier but an active participant in the chiral recognition process.
-
In Polar Organic Mode (e.g., Methanol/Acetonitrile with acid/base additives), the mobile phase competes with the analyte for interaction sites on the CSP. Adjusting the type and concentration of the alcohol can fine-tune selectivity.
-
For crown ether phases, an acidic modifier like trifluoroacetic acid (TFA) is crucial. It ensures the primary amine of the amino acid is protonated (-NH₃⁺), enabling it to form a stable complex with the crown ether cavity, which is the basis for separation.[7]
-
On teicoplanin phases, retention and selectivity can exhibit a "U-shaped" profile with increasing organic modifier concentration, a phenomenon attributed to combined effects of analyte solubility and conformational changes in the CSP.[4]
Workflow for Chiral HPLC Separation
Caption: General workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique that bridges the gap between gas and liquid chromatography. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.[8][9]
Advantages for Cyclic β-Amino Acids:
-
Speed: Analysis times can be 3-5 times shorter than conventional HPLC.[9] A recent study achieved separation of 17 amino acid enantiomers in under one minute.[6]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a more environmentally friendly ("green") technique.[9]
-
Compatibility: Many CSPs developed for HPLC, including polysaccharide, crown ether, and macrocyclic glycopeptide phases, can be used directly in SFC.[8][10]
Experimental Causality: Modifiers and Additives Pure CO₂ is non-polar, so for polar analytes like amino acids, a polar organic modifier (e.g., methanol) is essential.[11] Small amounts of additives like trifluoroacetic acid or isopropylamine can dramatically improve peak shape and resolution by interacting with the analyte and the stationary phase, preventing unwanted secondary interactions.[9]
Gas Chromatography (GC): High Resolution with a Caveat
GC offers exceptionally high resolution, making it ideal for separating complex mixtures and detecting trace enantiomeric impurities.[12] However, its application to amino acids is limited by their low volatility.
The Derivatization Imperative: To be analyzed by GC, cyclic β-amino acids must be chemically modified into volatile derivatives. This is typically a two-step process:
-
Esterification of the carboxyl group (e.g., to form isopropyl esters).
-
Acylation of the amino group (e.g., with trifluoroacetic anhydride to form N-trifluoroacetyl derivatives).[13]
While effective, this requirement is a significant drawback. Derivatization adds time and complexity to sample preparation and carries the risk of introducing impurities or causing racemization of the analyte, which would lead to inaccurate results.[12][14]
Common GC Chiral Stationary Phases:
-
Chirasil-Val: A widely used CSP based on L-valine-tert-butylamide bonded to a polysiloxane backbone, it provides excellent separation for derivatized amino acids.[12][13]
-
Cyclodextrin Derivatives: Functionalized cyclodextrins are also used as CSPs in GC, offering different selectivity based on inclusion complexation.[15]
Workflow for Chiral GC Separation
Caption: General workflow for chiral GC analysis including derivatization.
Capillary Electrophoresis (CE): High Efficiency, Low Consumption
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[16]
Key Advantages:
-
High Efficiency: CE can generate millions of theoretical plates, leading to extremely sharp peaks and excellent resolution.[17]
-
Low Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents, making it very cost-effective.[17]
-
Versatility of Selectors: A wide range of chiral selectors can be used, including cyclodextrins, crown ethers, and macrocyclic antibiotics like vancomycin, without the need to purchase dedicated columns for each type.[16][18][19]
Limitations: CE is primarily an analytical technique and is not easily scalable for preparative purposes. Its concentration sensitivity can also be lower than HPLC unless coupled with concentration-stacking techniques or sensitive detectors like mass spectrometry.
Diastereomeric Crystallization: The Classical Preparative Approach
For obtaining large quantities of a single enantiomer, diastereomeric crystallization remains a relevant, albeit laborious, method.[20] The process involves reacting the racemic cyclic β-amino acid with a pure chiral resolving agent (e.g., tartaric acid or a chiral amine) to form a pair of diastereomeric salts.[20][21] Due to their different three-dimensional structures, these salts have different solubilities. By carefully choosing the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution. The resolving agent is then cleaved to yield the desired pure enantiomer.[20]
This method is highly dependent on finding a suitable resolving agent and crystallization conditions, which often requires significant empirical screening.[20] It is best suited for large-scale industrial applications rather than analytical-scale lab work.[22]
Quantitative Data Summary
| Technique | Typical Speed | Resolution | Scalability | Derivatization Required? | Key Strengths | Key Weaknesses |
| HPLC | 5-30 min | Very Good | Analytical to Preparative | No (for direct methods) | Versatility, robustness, wide CSP availability | Higher solvent consumption |
| SFC | 1-10 min | Excellent | Analytical to Preparative | No (for direct methods) | High speed, "green," low backpressure | Higher initial instrument cost |
| GC | 10-40 min | Excellent | Analytical | Yes | Highest resolution, MS compatibility | Mandatory derivatization, risk of racemization |
| CE | 10-50 min | Excellent | Analytical Only | No (for direct methods) | High efficiency, low sample/reagent use | Low concentration sensitivity, not preparative |
| Crystallization | Hours to Days | N/A | Preparative Only | Yes (forms salt) | High throughput for bulk material | Labor-intensive, empirical, loses 50% of material without racemization/recycle |
Experimental Protocols
Protocol 1: Chiral Separation of a Cyclic β-Amino Acid using HPLC with a Teicoplanin CSP
This protocol is representative for the direct enantioseparation of an underivatized cyclic β-amino acid.
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV or MS detector.
-
Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm).[4]
-
-
Reagents:
-
Racemic cyclic β-amino acid standard.
-
HPLC-grade Methanol (MeOH).
-
HPLC-grade Ethanol (EtOH).
-
Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Rationale: A polar organic mobile phase is used. The acid additive ensures the analyte's amino and carboxyl groups are in the correct protonation state for optimal interaction with the zwitterionic CSP.
-
Prepare a solution of 100% Methanol with 0.1% (v/v) Trifluoroacetic Acid.
-
Filter through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
-
Prepare a 1 mg/mL stock solution of the racemic amino acid in the mobile phase.
-
Dilute to a working concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. (Rationale: Temperature affects kinetics and thermodynamics of interaction; maintaining a constant temperature ensures reproducible retention times).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or appropriate wavelength for the analyte).
-
-
Data Analysis:
-
Identify the two eluting enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks. A value >1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Protocol 2: Chiral Separation of a Cyclic β-Amino Acid using GC-MS
This protocol outlines the indirect separation following derivatization.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (MS) or Flame Ionization Detector (FID).
-
Chirasil®-L-Val capillary column (25 m x 0.25 mm).[12]
-
-
Reagents (Derivatization):
-
Racemic cyclic β-amino acid standard.
-
Anhydrous isopropanol with 3M HCl.
-
Trifluoroacetic anhydride (TFAA).
-
Dichloromethane (DCM).
-
-
Derivatization Procedure:
-
Rationale: This two-step reaction converts the non-volatile zwitterionic amino acid into a volatile, thermally stable derivative suitable for GC analysis.[13]
-
Step 1 (Esterification): Place ~1 mg of the amino acid in a vial. Add 1 mL of anhydrous isopropanol/HCl. Heat at 110 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Step 2 (Acylation): Add 500 µL of DCM and 100 µL of TFAA to the dried residue. Heat at 100 °C for 15 minutes. Evaporate the solvent and reagents under nitrogen.
-
Reconstitute the final derivative in 1 mL of DCM for injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program: Start at 90 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min. (Rationale: A temperature program is used to ensure elution of the derivatives with good peak shape in a reasonable time).
-
MS Transfer Line Temp: 280 °C.
-
-
Data Analysis:
-
Acquire chromatograms and mass spectra.
-
Integrate the peak areas for the two separated enantiomers to determine the enantiomeric ratio.
-
Conclusion and Future Outlook
The selection of a chiral separation technique for cyclic β-amino acids is a multi-factorial decision balancing speed, resolution, scale, and available instrumentation.
-
For routine analytical work, HPLC with macrocyclic glycopeptide or crown ether CSPs offers the best combination of versatility, direct analysis capability, and robustness.[2][4]
-
SFC is rapidly becoming the preferred method in high-throughput environments due to its significant advantages in speed and reduced environmental impact.[6][9]
-
GC remains a powerful tool when its exceptional resolution is required, provided the challenges of derivatization can be carefully managed.[12]
-
CE is an excellent choice for academic research or when sample volume is extremely limited.[16]
-
Diastereomeric crystallization is reserved for large-scale preparative purification where cost and throughput are primary drivers.[20]
The field continues to evolve with the development of new chiral stationary phases, including those bonded to sub-2µm particles for ultra-high-performance applications (UHPLC and UHPSFC). These advancements promise even faster and more efficient separations, further empowering researchers and drug development professionals in their work with these vital chiral molecules.
References
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Pirkle, W. H., & Pochapsky, T. C. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 369, 175-181. URL: [Link]
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Hušek, P., & Sweeley, C. C. (1991). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211-224. URL: [Link]
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Wang, S., & Ng, C. F. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 773–794. URL: [Link]
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Tsai, P. C., & Chen, C. T. (2002). Chiral Separation of Amino Acids by Capillary Electrophoresis With Octyl-Beta-Thioglucopyranoside as Chiral Selector. Journal of Chromatography A, 978(1-2), 221-230. URL: [Link]
-
D'Orazio, G., & Fanali, S. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(3), 693. URL: [Link]
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Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. URL: [Link]
-
Brückner, H., & Pätzold, R. (2004). Chiral separation of amino acids by gas chromatography. Amino Acids, 27(3-4), 229-240. URL: [Link]
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Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. In Methods in Molecular Biology (Vol. 251, pp. 195-212). Humana Press. URL: [Link]
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Galaverna, G., & Dossena, A. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. URL: [Link]
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Gerhardt, G., & Nicholson, C. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. URL: [Link]
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Al-Qaisi, A. A., & Al-Qawasmeh, R. A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. URL: [Link]
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Ilisz, I., Gecse, Zs., Lajkó, Gy., Forró, E., Fülöp, F., Lindner, W., & Péter, A. (2014). Chiral Technologies Amino Acid Database. Chiral Technologies Europe. URL: [Link]
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Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-176. URL: [Link]
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Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. URL: [Link]
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Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry, 18, 148-183. URL: [Link]
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Schmid, M. G., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. URL: [Link]
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Scriba, G. K. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3294. URL: [Link]
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Gecse, Z., & Péter, A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. URL: [Link]
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Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. URL: [Link]
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Patil, P., & Maji, P. K. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2736–2746. URL: [Link]
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Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1548-1563. URL: [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. URL: [Link]
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Fülöp, F., & Péter, A. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 22(3), 337-344. URL: [Link]
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Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. URL: [Link]
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Nakano, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1678, 463359. URL: [Link]
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Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Chirality, 8, 363-385. URL: [Link]
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Lu, G., & Denmark, S. E. (2012). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 134(42), 17652-17661. URL: [Link]
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A Comparative Guide to the Structural Analysis of Peptides: Aminocyclopentanecarboxylate vs. Proline
Introduction: The Quest for Conformational Control in Peptide Design
In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, researchers introduce conformational constraints into the peptide backbone. Proline, the only proteinogenic secondary amino acid, is nature's tool for this purpose, introducing a rigid five-membered ring that restricts the backbone's freedom of movement and often induces specific secondary structures like β-turns.[1][2]
While proline is a cornerstone of peptide chemistry, the pursuit of more precise conformational control has led to the development of synthetic amino acids. Among these, 2-aminocyclopentanecarboxylic acid (AcpC) has emerged as a powerful proline surrogate.[3][4] Its cyclopentane ring offers a more rigid scaffold, and its stereochemistry—cis or trans—provides a sophisticated switch to direct peptide folding into distinct and predictable secondary structures.[5][6]
This guide provides a comprehensive comparison of the structural impact of incorporating AcpC versus proline into peptides. We will delve into the fundamental structural differences, their influence on peptide secondary structure, and provide detailed experimental protocols for their comparative analysis, equipping researchers with the knowledge to strategically employ these building blocks in rational peptide design.
The Building Blocks: A Head-to-Head Structural Comparison
The fundamental difference between proline and AcpC lies in the nature of their cyclic constraints. Proline's pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65°, but the ring itself possesses a degree of flexibility (puckering), and the Xaa-Pro peptide bond can exist in either a cis or trans conformation, adding a layer of conformational heterogeneity.[1][7]
AcpC, a β-amino acid, introduces a cyclopentane ring into the backbone. The key distinction lies in the relative stereochemistry of the amino and carboxyl groups on this ring.
-
cis-AcpC : The amino and carboxyl groups are on the same face of the cyclopentane ring. This arrangement positions the peptide backbone in a manner that mimics the geometry of a proline-induced β-turn.[5][6]
-
trans-AcpC : The amino and carboxyl groups are on opposite faces of the ring. This configuration forces the peptide backbone into a more extended conformation, which, in homo-oligomers, promotes the formation of stable helical structures.[5][6]
Caption: Chemical structures of L-Proline, cis-AcpC, and trans-AcpC.
Directing the Fold: Impact on Peptide Secondary Structure
The choice between proline, cis-AcpC, and trans-AcpC serves as a powerful tool to dictate the final three-dimensional structure of a peptide.
-
Proline : It is well-established as a potent β-turn inducer and a "helix breaker" in α-helices because it lacks an amide proton for hydrogen bonding and its ring structure creates a kink in the backbone.[2] In proline-rich sequences, it can also drive the formation of a polyproline II (PPII) helix, a unique left-handed helical structure.[8]
-
cis-Aminocyclopentanecarboxylate (cis-AcpC) : This isomer is an excellent peptidomimetic of proline for inducing turns. Studies have shown that cis-ACPC can satisfactorily replace prolines as inducers of β-turns in α-peptides.[5][6] Homo-oligomers of cis-AcpC tend to adopt well-defined β-sheet secondary structures.[5][6]
-
trans-Aminocyclopentanecarboxylate (trans-AcpC) : In stark contrast to its cis counterpart and proline, trans-AcpC is a strong helix promoter. Homo-oligomers containing at least four trans-AcpC units adopt a highly stable 12-helix, which has topological dimensions similar to the α-helix found in natural peptides.[5][6] This makes it an invaluable tool for stabilizing helical conformations, particularly in shorter peptides where helices are otherwise unstable.
| Feature | L-Proline | cis-AcpC | trans-AcpC |
| Primary Structural Role | β-Turn Inducer, Helix Breaker | β-Turn / β-Sheet Inducer | Helix Inducer |
| Induced Secondary Structure | β-Turns, Polyproline II Helix | β-Turns, β-Sheets | 12-Helix |
| Backbone Flexibility | Moderately constrained (ring pucker) | Highly constrained | Highly constrained |
| Xaa-Residue Bond | cis/trans isomerization possible | Fixed geometry | Fixed geometry |
| Amide Proton for H-Bonding | No | Yes | Yes |
Table 1. Comparative summary of the structural influence of L-Proline, cis-AcpC, and trans-AcpC on peptide conformation.
Experimental Workflow for Comparative Structural Analysis
A rigorous comparison requires a multi-faceted approach, combining synthesis with solution- and solid-state analytical techniques. The causality behind this workflow is to first obtain high-purity peptides and then to probe their structure under different conditions to build a comprehensive conformational picture.
Caption: Workflow for the synthesis and structural analysis of peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Expertise & Experience: SPPS is the method of choice for its efficiency and simplicity. The key to successfully incorporating AcpC is using the correctly protected (e.g., Fmoc) derivative, which is commercially available or can be synthesized.[9][10] We select HATU as the coupling reagent due to its high efficiency and low rate of racemization, which is critical for maintaining stereochemical integrity.
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or Fmoc-cis-AcpC-OH), 3.95 equivalents of HATU, and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes.
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis of the full sequence, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity with mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing data that directly reflects the molecule's bioactive state.[11][12] The combination of TOCSY and NOESY experiments provides a self-validating system: TOCSY identifies the amino acids, and NOESY connects them in sequence and space.[13]
Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a final concentration of 1-5 mM. Adjust pH if necessary.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality and chemical shift dispersion.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify the spin systems of individual amino acid residues.[14]
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are <5 Å apart.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY spectrum to identify amino acid types and the NOESY spectrum to establish sequential connectivities (dαN(i, i+1), dNN(i, i+1)) to assign all proton resonances to their specific positions in the peptide sequence.
-
Structural Restraints: Identify medium- and long-range NOEs, which are crucial for defining the peptide's fold. For example, a strong dαN(i, i+2) or dNN(i, i+2) NOE is a hallmark of a turn structure.
-
Structure Calculation: Use the collected NOE distance restraints, along with dihedral angle restraints derived from ³J(HN,Hα) coupling constants, to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
-
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: CD spectroscopy is an essential, low-resolution technique that provides a rapid assessment of the overall secondary structure content of a peptide in solution.[15] It is particularly valuable for comparing the global conformational effects of proline versus AcpC substitution and for monitoring conformational changes as a function of environment (e.g., temperature, solvent).
Protocol:
-
Sample Preparation: Prepare a solution of the peptide at a concentration of 20-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate), ensuring the buffer has low absorbance in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the far-UV CD spectrum from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).
-
Analyze the spectral shape for characteristic signatures:
-
α-helix: Strong negative bands near 222 nm and 208 nm, and a positive band near 195 nm.
-
β-sheet: A single negative band around 215-220 nm and a positive band near 195 nm.
-
Polyproline II helix: A strong negative band near 204 nm and a weak positive band near 228 nm.[8][16]
-
Random Coil: A strong negative band near 200 nm.
-
-
The spectra of peptides containing trans-AcpC are expected to show strong helical character, while those with proline or cis-AcpC will likely show signatures indicative of turns or PPII helices.
-
X-ray Crystallography
Authoritative Grounding: While NMR and CD probe solution-state structure, X-ray crystallography provides an unambiguous, high-resolution atomic picture of the peptide in the solid state.[17] This technique is the gold standard for determining precise bond lengths, angles, and the specific packing interactions that stabilize a conformation, offering definitive proof of a particular fold.[18][19]
Protocol (Conceptual):
-
Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, salts, additives) to find conditions that induce the formation of single, well-ordered crystals of the peptide. This is often the most challenging step.
-
Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build an atomic model of the peptide into the electron density and refine it to achieve the best possible fit with the experimental data. The final refined structure provides atomic coordinates for detailed geometric analysis.
Conclusion: Tailoring Peptide Conformation with Precision
The structural comparison between proline and aminocyclopentanecarboxylate reveals the remarkable power of synthetic amino acids in peptide design. While proline provides a fundamental level of conformational constraint, AcpC offers a more sophisticated and powerful toolkit for directing peptide folding.
-
cis-AcpC serves as a conformationally locked proline mimic, ideal for rigidly enforcing β-turn structures.
-
trans-AcpC acts as a potent helix-nucleating residue, capable of stabilizing helical folds in short peptides that would otherwise be disordered.
By leveraging the distinct stereochemical properties of AcpC isomers, researchers can move beyond the constraints of the natural amino acid repertoire. The ability to install a specific, stable secondary structure at a chosen position within a peptide sequence is a significant advantage in the development of next-generation peptide therapeutics, peptidomimetics, and advanced biomaterials. The integrated analytical workflow presented here—from synthesis to high-resolution structural analysis—provides the necessary framework for validating these designs and advancing the field of rational molecular engineering.
References
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Al-Qahtani, N., Perveen, S., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]
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Lata, S., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Lata, S., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
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Mierke, D.F., et al. (1990). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. International Journal of Peptide and Protein Research. Available at: [Link]
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McGuire, J.S., et al. (1962). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]
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Mierke, D.F., et al. (1992). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research. Available at: [Link]
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Alemán, C., et al. (2005). Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. Journal of Peptide Science. Available at: [Link]
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Sharma, G., et al. (2018). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistrySelect. Available at: [Link]
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Perveen, S., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]
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Mierke, D.F., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. Available at: [Link]
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Sharma, G., et al. (2024). Exploring helix structures of γ-peptides based on 2-(aminomethyl)cyclopentanecarboxylic acid. Biopolymers. Available at: [Link]
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Khaw-Ngern, P., et al. (2018). Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. Journal of Molecular Graphics and Modelling. Available at: [Link]
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Bisetty, K., et al. (2004). Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide. Journal of Peptide Science. Available at: [Link]
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Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences. Available at: [Link]
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Balaji, V.N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available at: [Link]
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Vass, E., et al. (2009). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Chirality. Available at: [Link]
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Patil, S., et al. (2014). NMR in structural determination of proteins and peptides. NMIMS. Available at: [Link]
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Van Eps, N., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]
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Bhat, V., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
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Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins (Basel). Available at: [Link]
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Williamson, M.P., et al. (1997). Circular dichroism spectra of proline-containing peptides. ResearchGate. Available at: [Link]
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Porter, J.R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available at: [Link]
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Greenfield, N.J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. Available at: [Link]
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Anonymous. Peptide NMR. University of Nebraska-Lincoln. Available at: [Link]
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Oishi, S., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. Available at: [Link]
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B. G., Ananda, K. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available at: [Link]
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Dauter, Z., et al. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia. Available at: [Link]
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André, C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available at: [Link]
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William Reusch. Peptides and Proteins. Michigan State University Department of Chemistry. Available at: [Link]
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Thamm, P., et al. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate
Foundational Safety Principles: Hazard Assessment and Personal Protection
Given the absence of a specific Safety Data Sheet (SDS) for (1R,2S)-Methyl 2-aminocyclopentanecarboxylate, it is crucial to treat the compound with a high degree of caution. Structurally, it is an amino acid ester, and substances in this class can present various hazards. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.
Immediate Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin absorption, a potential route of exposure. |
| Body Protection | A fully buttoned laboratory coat. | Shields the skin and personal clothing from contamination. |
| Respiratory Protection | To be used if handling outside of a fume hood or if aerosolization is possible. | Prevents inhalation of any vapors or particulates. |
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations.[1][3] The following workflow provides a universally applicable framework for its responsible disposal.
Step 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.[4][5]
-
Designated Waste Stream: This compound should be disposed of in a dedicated "non-halogenated organic waste" stream.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][6][7] Glass bottles are generally suitable for organic solvents and esters.[6][8] Ensure the container is clean and dry before use.
-
Incompatibility Warning: Never mix this compound with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[7][8]
Step 2: Accurate and Comprehensive Labeling
Proper labeling is a critical safety and compliance measure.
-
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[7][8] Avoid using abbreviations or chemical formulas.
-
Compositional Details: If part of a mixture, indicate the percentage of each component.[7]
Step 3: Secure Storage Pending Disposal
The designated storage area for chemical waste must meet specific safety criteria.
-
Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation.[6][7]
-
Ventilation: The storage area must be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential spills.[4][5]
Step 4: Arranging for Professional Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.
-
Documentation: Maintain meticulous records of the disposal process, including the chemical name, quantity, and the date of pickup by the disposal company.[1]
Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Decontamination and Container Management
Properly managing emptied containers is a crucial final step.
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also require collection depending on local regulations.
-
Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to institutional guidelines for clean glass or plastic waste.[8]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Properly Managing Chemical Waste in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- Proper Disposal of Methyl 2-oxocyclopentanecarboxyl
- Methyl 2-oxocyclopentane-1-carboxylate Safety D
- Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
